molecular formula C12H10ClO3P B044717 Diphenyl chlorophosphate CAS No. 2524-64-3

Diphenyl chlorophosphate

Cat. No.: B044717
CAS No.: 2524-64-3
M. Wt: 268.63 g/mol
InChI Key: BHIIGRBMZRSDRI-UHFFFAOYSA-N
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Description

Diphenyl chlorophosphate is a versatile and highly valuable organophosphorus reagent extensively used in organic synthesis and chemical research. Its primary application lies in its role as an effective phosphorylating and chlorinating agent. The compound is particularly crucial in the synthesis of phosphate esters, phosphoramidates, and other phosphorus-containing derivatives, which are key intermediates in the development of nucleotides, pharmaceuticals, and agrochemicals. Its mechanism of action involves the electrophilic phosphorus center reacting with nucleophiles such as alcohols, amines, and carboxylic acids, facilitating the introduction of the diphenyl phosphate group or acting as a precursor for further functionalization. Researchers leverage this compound in the preparation of prodrugs, where it is used to phosphorylate bioactive molecules to enhance their delivery and stability. Furthermore, it serves as a critical reagent in the formation of mixed anhydrides, promoting peptide coupling reactions and the synthesis of complex molecular architectures. Its robust reactivity and specificity make it an indispensable tool for chemists and biochemists exploring novel synthetic pathways, catalytic processes, and the development of new chemical entities for advanced material science and drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[chloro(phenoxy)phosphoryl]oxybenzene
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InChI

InChI=1S/C12H10ClO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
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InChI Key

BHIIGRBMZRSDRI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)Cl
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Molecular Formula

C12H10ClO3P
Record name DIPHENYL CHLOROPHOSPHATE
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DSSTOX Substance ID

DTXSID2044892
Record name Diphenyl phosphorochloridate
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Molecular Weight

268.63 g/mol
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Physical Description

Diphenyl chlorophosphate appears as a clear colorless to light yellow liquid with a pungent odor. Insoluble in water and denser than water. Hence sinks in water. Contact may severely irritate skin, eyes and mucous membranes., Liquid
Record name DIPHENYL CHLOROPHOSPHATE
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Record name Phosphorochloridic acid, diphenyl ester
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CAS No.

2524-64-3
Record name DIPHENYL CHLOROPHOSPHATE
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Record name DIPHENYL CHLOROPHOSPHONATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenyl Chlorophosphate: Mechanisms and Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diphenyl chlorophosphate, a critical reagent and intermediate in organic chemistry and drug development. The document details the core reaction mechanisms, various synthetic pathways, experimental protocols, and quantitative data to support researchers in their practical applications and theoretical understanding of this versatile molecule.

Introduction

This compound ((PhO)₂P(O)Cl), also known as diphenyl phosphorochloridate, is a colorless to light yellow liquid widely utilized as a phosphorylating agent.[1] Its applications are extensive, ranging from the synthesis of peptides and oligonucleotides to its use as an intermediate in the production of pharmaceuticals and flame retardants.[2] A thorough understanding of its synthesis is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of the final product.

Core Synthesis Mechanism: Reaction of Phenol (B47542) with Phosphoryl Chloride

The most common and industrially significant method for synthesizing this compound is the reaction between phenol and phosphoryl chloride (POCl₃).[3][4] This reaction proceeds via a sequential nucleophilic substitution mechanism at the phosphorus center.

Proposed Reaction Mechanism:

The reaction is understood to proceed in two main stages, involving the formation of an intermediate, phenyl phosphorodichloridate.

  • Step 1: Formation of Phenyl Phosphorodichloridate. The first equivalent of phenol acts as a nucleophile, with the oxygen atom of the hydroxyl group attacking the electrophilic phosphorus atom of phosphoryl chloride. This is followed by the elimination of a chloride ion and a proton to form hydrogen chloride (HCl) gas and the intermediate, phenyl phosphorodichloridate.

  • Step 2: Formation of this compound. A second equivalent of phenol then attacks the phosphorus center of the phenyl phosphorodichloridate intermediate. Subsequent elimination of another chloride ion and a proton yields the final product, this compound, and another molecule of HCl.

The overall reaction is driven to completion by the evolution of HCl gas. Catalysts, such as Lewis acids (e.g., AlCl₃, CaCl₂) or organic bases (e.g., triphenylphosphine (B44618), triphenylphosphine oxide), can be employed to enhance the reaction rate and improve selectivity by activating the phosphoryl chloride or the phenol.[3][4]

Synthesis Reaction Pathways

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The primary pathways are summarized below.

dot

Diphenyl_Chlorophosphate_Synthesis_Pathways cluster_1 From Phenol & POCl₃ cluster_2 From Diphenyl Phosphate (B84403) cluster_3 From Diphenyl H-Phosphonate cluster_4 From Sodium Phenoxide & PCl₃ Phenol Phenol DPCP This compound Phenol->DPCP POCl3 Phosphoryl Chloride (POCl₃) POCl3->DPCP DiphenylPhosphate Diphenyl Phosphate DiphenylPhosphate->DPCP ChlorinatingAgent Chlorinating Agent (e.g., (Cl₃CO)₂CO) ChlorinatingAgent->DPCP DiphenylHPhosphonate Diphenyl Hydrogen Phosphonate DiphenylHPhosphonate->DPCP CCl4 Carbon Tetrachloride (CCl₄) CCl4->DPCP SodiumPhenoxide Sodium Phenoxide SodiumPhenoxide->DPCP PCl3 Phosphorus Trichloride (PCl₃) PCl3->DPCP

Caption: Major synthetic pathways to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for various synthesis methods of this compound, providing a comparative overview of reaction conditions, yields, and product purity.

Starting MaterialsCatalyst/ReagentReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference(s)
Phenol, Phosphoryl ChlorideTriphenylphosphine, Triphenylphosphine oxide130 - 1502.5 - 5.5>90>99[4]
Phenol, Phosphoryl ChlorideNone specified140488.699.3[5]
Diphenyl Phosphate, Bis(trichloromethyl)carbonateOrganic Amine0 - 601 - 1090.399.2[6]
Diphenyl Hydrogen Phosphonate, Carbon TetrachlorideNot specifiedBelow 10390.399.2[5]
Sodium Phenoxide, TrichlorophosphineNone specified-20 to room temperature24HighN/A[7]
Phenylphosphoric Dichloride, PhenolNone specified1502HighN/A[8]

Experimental Protocols

This section provides detailed experimental methodologies for key synthesis routes of this compound.

Synthesis from Phenol and Phosphoryl Chloride with Catalysis

Workflow Diagram:

dot

Protocol_Phenol_POCl3 Start Start ChargeReactants Charge reactor with Phenol, POCl₃, and catalysts (Triphenylphosphine, Triphenylphosphine oxide) Start->ChargeReactants HeatReaction Heat to 130-150°C ChargeReactants->HeatReaction React Maintain temperature for 2.5-5.5 hours, monitor phenol content by GC HeatReaction->React CheckCompletion Phenol content < 0.5%? React->CheckCompletion CheckCompletion->React No Distill Vacuum distillation of the reaction mixture CheckCompletion->Distill Yes CollectProduct Collect this compound fraction Distill->CollectProduct End End CollectProduct->End

Caption: Experimental workflow for synthesis from phenol and POCl₃.

Procedure:

  • Charge a suitable reactor with phenol, phosphoryl chloride (POCl₃) in a molar ratio of 1.5:1 to 2.2:1, triphenylphosphine (1-3% of phenol weight), and triphenylphosphine oxide (1.5-3% of phenol weight).[4]

  • Heat the reaction mixture to 130-150°C over 2.5 to 5.5 hours.[4]

  • Maintain the reaction at this temperature, monitoring the phenol content by gas chromatography (GC).[4]

  • Continue the reaction until the phenol content is below 0.5%.[4]

  • Upon completion, subject the reaction mixture to vacuum distillation to obtain the purified this compound.[4]

Synthesis from Diphenyl Phosphate and Bis(trichloromethyl)carbonate

Workflow Diagram:

dot

Protocol_Diphenyl_Phosphate Start Start MixReactants Mix diphenyl phosphate, bis(trichloromethyl)carbonate, and organic amine catalyst in an organic solvent Start->MixReactants React React at 0-60°C for 1-10 hours MixReactants->React CoolWash Cool the product to below 10°C, wash with water, and dry React->CoolWash SolventRecovery Recover solvent under normal or reduced pressure CoolWash->SolventRecovery Filter Cool and filter to remove insoluble substances SolventRecovery->Filter End End Filter->End

Caption: Experimental workflow for synthesis from diphenyl phosphate.

Procedure:

  • In a suitable reactor, mix diphenyl phosphate (or its sodium/potassium salt), bis(trichloromethyl)carbonate, and an organic amine catalyst in an organic solvent.[6][9]

  • Maintain the reaction temperature between 0-60°C for 1-10 hours.[6][9]

  • After the reaction is complete, cool the mixture to below 10°C.[6]

  • Wash the product with water and then dry the organic phase.[6]

  • Recover the solvent under normal or reduced pressure.[6]

  • Cool the resulting product and filter out any insoluble substances to obtain this compound.[6][9]

Safety Considerations

This compound is a corrosive and moisture-sensitive compound.[1] It can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.[7] It is incompatible with strong bases, oxidizing agents, and alcohols.[1][5]

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the reaction of phenol and phosphoryl chloride being a predominant method. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scale of the reaction. This guide provides the fundamental mechanistic understanding, comparative data, and detailed protocols necessary for researchers to effectively synthesize and utilize this important chemical reagent.

References

A Technical Guide to the Physical and Chemical Properties of Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diphenyl chlorophosphate (DPCP), with CAS number 2524-64-3, is a significant organophosphorus compound widely utilized as a powerful phosphorylating agent in organic synthesis.[1] Its versatility makes it an indispensable reagent in numerous applications, ranging from the synthesis of pharmaceutical intermediates and agrochemicals to the production of advanced polymers.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties, experimental protocols, applications, and safety considerations for DPCP, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

General Information and Identifiers

This compound is also known by several synonyms, including Diphenyl phosphorochloridate and Diphenylphosphoryl chloride.[3] A comprehensive list of its identifiers is provided below.

IdentifierValueReference
IUPAC Name [chloro(phenoxy)phosphoryl]oxybenzene[3]
CAS Number 2524-64-3[1][3]
Molecular Formula C12H10ClO3P[3][4]
Molecular Weight 268.63 g/mol [3][4]
SMILES C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)Cl[3]
InChI Key BHIIGRBMZRSDRI-UHFFFAOYSA-N[3][4]
EC Number 219-759-6[3]

Physical Properties

DPCP is a transparent, colorless to light yellow liquid at room temperature, characterized by a pungent odor.[1][3] It is denser than water and insoluble in it; however, it is soluble in most common organic solvents.[3][5] Upon contact with water, it may decompose.[1][5]

PropertyValueReference
Appearance Clear, colorless to light yellow liquid[1][3]
Odor Pungent[1][3]
Density 1.296 g/mL at 25 °C[1][6]
Boiling Point 314-316 °C at 272 mmHg[1][6]
Refractive Index n20/D 1.55[6]
Vapor Pressure 10 mmHg at 190 °C[6][7]
Flash Point > 113 °C (> 235.4 °F) - closed cup[6]
Solubility Insoluble in water; Soluble in most organic solvents[3][5]

Chemical Properties and Reactivity

The primary chemical utility of this compound stems from its function as a potent phosphorylating agent, enabling the introduction of a diphenyl phosphate (B84403) group into various molecules.[2]

  • Moisture Sensitivity : DPCP is highly sensitive to moisture and may decompose upon contact with water, necessitating storage in dry, inert conditions.[1][8]

  • Incompatibilities : It is incompatible with strong bases (including amines), strong oxidizing agents, and alcohols.[3][8][9]

  • Hazardous Reactions :

    • Mixing with ethers, such as diisopropyl ether, in the presence of trace metal salts can lead to vigorous or explosive reactions.[3][9]

    • Reaction with strong reducing agents like hydrides may form highly toxic and flammable phosphine (B1218219) gas.[3]

    • Partial oxidation can result in the release of toxic phosphorus oxides.[3]

  • Hazardous Decomposition Products : When heated to decomposition, DPCP may produce corrosive and/or toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and hydrogen chloride gas.[3][8]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for ensuring high yield and purity.

Two common synthesis routes are employed in laboratory and industrial settings.

Method 1: Reaction of Phenol (B47542) with Phosphorus Oxychloride

This industrial method involves the reaction of phenol with phosphorus oxychloride (POCl3), often with a catalyst, followed by purification via vacuum distillation.[10]

  • Protocol:

    • Charge the reactor with phenol and phosphorus oxychloride (a common molar ratio is between 1:1 and 3:1 of Phenol to POCl3).[10]

    • Add a catalyst, such as a mixture of triphenylphosphine (B44618) and triphenylphosphine oxide.[10]

    • Slowly heat the mixture to a temperature of 130-150 °C over 2.5 to 5.5 hours.[10]

    • Maintain the reaction at this temperature, monitoring the progress by gas chromatography (GC) until the phenol content drops below 0.5%.[10]

    • Upon completion, transfer the crude product to a distillation column for vacuum distillation to yield the final product.

G reactant reactant process process condition condition analysis analysis product product A Phenol + POCl3 C Heating to 130-150 °C A->C B Catalyst Addition B->C D Insulation Reaction C->D H 2.5 - 5.5 hours C->H E GC Monitoring (Phenol < 0.5%) D->E D->H E->D Continue F Vacuum Distillation E->F Complete G Purified DPCP F->G

Synthesis Workflow 1: Phenol + POCl3 Method.

Method 2: Reaction of Diphenyl Phosphate with a Chlorinating Agent

This alternative method uses diphenyl phosphate and a chlorinating agent, offering milder reaction conditions.[11][12]

  • Protocol:

    • In an organic solvent, combine diphenyl phosphate (or its salt) with a chlorinating agent such as bis(trichloromethyl) carbonate.[11]

    • Add an organic amine as a catalyst. The molar ratio of diphenyl phosphate to chlorinating agent to catalyst is typically around 1:0.35-0.5:0.1-0.5.[11]

    • Maintain the reaction at a temperature between 0-60 °C for 1 to 10 hours.[11]

    • After the reaction is complete, cool the mixture to below 10 °C.[11]

    • Perform a work-up sequence of water washing, drying, and solvent recovery under normal or reduced pressure.[11]

    • Cool the resulting product and filter out any insoluble materials to obtain pure this compound.[11]

G reactant reactant process process condition condition product product A Diphenyl Phosphate + Bis(trichloromethyl) carbonate C Reaction A->C B Organic Amine Catalyst + Organic Solvent B->C D 0-60 °C 1-10 hours C->D E Cooling (<10 °C) C->E F Washing & Drying E->F G Solvent Recovery F->G H Filtration G->H I Purified DPCP H->I

Synthesis Workflow 2: Chlorinating Agent Method.

The most common method for purifying DPCP is vacuum distillation .[1] Specific conditions cited in literature include collecting fractions at 150 ± 2 °C at 4 mmHg for industrial preparations or 165–168 °C at 5 mmHg for laboratory-scale purification.[13]

The purity of this compound is typically assessed using Gas Chromatography (GC) . Commercial products are often available with purities of >95% or 99%.[6][14][15]

Applications in Research and Development

DPCP's reactivity makes it a cornerstone reagent in several fields of chemical synthesis.

  • Phosphorylation Reactions : It is a versatile phosphorylation reagent used for synthesizing a wide array of molecules, including monoalkyl phosphates, enol phosphates, and phosphoramidates, which are crucial for developing biologically active compounds.[2][16]

  • Peptide Synthesis : DPCP serves as an efficient coupling agent, facilitating the formation of peptide bonds with minimal racemization, and is used in the synthesis of phosphopeptides.[2]

  • Polymer Chemistry : The reagent is used in polycondensation reactions to create high-performance materials like aromatic polyesters and polyesteramides.[2] It is also instrumental in modifying polymer chains to create functionalized materials with tailored properties.[2]

  • Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceuticals, including the opioid methadone.

G center This compound func Core Function: Phosphorylating Agent center->func app1 Pharmaceutical Synthesis func->app1 app2 Peptide Chemistry func->app2 app3 Polymer Chemistry func->app3 ex1 API Intermediates (e.g., Methadone) app1->ex1 ex2 Peptide Bond Formation app2->ex2 ex3 Phosphopeptides app2->ex3 ex4 Aromatic Polyesters app3->ex4 ex5 Polymer Functionalization app3->ex5

Key Application Areas of this compound.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols for handling and storage.

Hazard InformationDetailsReference
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]
Signal Word Danger [1][8][14]
Hazard Statements H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals.[1][8][14][17]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405[18]
  • Personal Protective Equipment (PPE) : Mandatory use of appropriate PPE, including chemical-resistant gloves, chemical goggles or a face shield, and protective clothing, is required to prevent skin and eye contact.[1][19]

  • Handling : Handle in a well-ventilated area, preferably within a closed system or under an appropriate exhaust hood, to avoid inhalation of vapors.[8][18] Avoid contact with skin, eyes, and clothing.[8]

  • Storage : Store in a cool, dry, and well-ventilated place.[18] Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen) due to its moisture sensitivity.[1][8][18] Store in a corrosives-compatible area, away from incompatible materials.[8][19]

This compound is a highly reactive and versatile chemical reagent with well-defined physical and chemical properties. Its role as a powerful phosphorylating agent makes it invaluable in the synthesis of complex molecules for the pharmaceutical, agrochemical, and polymer industries. A thorough understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

Diphenyl Chlorophosphate (CAS 2524-64-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, applications, and experimental protocols involving diphenyl chlorophosphate.

This compound, identified by CAS number 2524-64-3, is a highly versatile organophosphorus reagent.[1][2] Predominantly utilized as a potent phosphorylating agent, it is instrumental in a wide array of organic synthesis applications, particularly in the realms of pharmaceutical development and agrochemical formulation.[1] Its utility extends to the synthesis of peptides, oligonucleotides, and various other complex molecules, making it an indispensable tool for medicinal chemists and researchers.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions with detailed experimental protocols, and safety considerations.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by a pungent odor.[2] It is moisture-sensitive and requires careful handling and storage in a dry, inert atmosphere to prevent decomposition.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2524-64-3[1]
Molecular Formula C₁₂H₁₀ClO₃P[2]
Molecular Weight 268.63 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Odor Pungent[2]
Density 1.296 g/mL at 25 °C[2]
Boiling Point 314-316 °C at 272 mmHg[2]
Solubility Insoluble in water; soluble in organic solvents[5]
Moisture Sensitivity Decomposes on contact with water[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyDataReference(s)
¹H NMR Spectral data available[6]
¹³C NMR Spectral data available[6]
³¹P NMR Spectral data available
IR Spectroscopy Spectral data available[6]
Mass Spectrometry Spectral data available[6]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common industrial method involves the reaction of phenol (B47542) with phosphorus oxychloride.[2] A more recent method utilizes bis(trichloromethyl)carbonate, offering milder reaction conditions.[7][8]

Experimental Protocol: Synthesis from Diphenyl Phosphate (B84403) and Bis(trichloromethyl)carbonate[8]

This method provides high yield and purity without the need for high-temperature vacuum distillation.

Materials:

  • Diphenyl phosphate or diphenyl phosphate salt

  • Bis(trichloromethyl)carbonate

  • Organic amine catalyst (e.g., triethylamine)

  • Organic solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a reaction vessel, mix diphenyl phosphate (or its salt) and an organic amine catalyst in an organic solvent.

  • Add bis(trichloromethyl)carbonate to the mixture.

  • Allow the reaction to proceed for 1-10 hours at a temperature between 0-60°C.

  • Upon completion of the reaction (monitored by a suitable method like GC), cool the mixture to below 10°C.

  • Slowly add water, then stir and separate the organic phase.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Recover the solvent under normal or reduced pressure.

  • Cool the resulting product and filter out any insoluble substances to obtain pure this compound.

A typical workflow for the synthesis of this compound is illustrated below.

G Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix diphenyl phosphate, catalyst, and solvent B Add bis(trichloromethyl)carbonate A->B C React at 0-60°C for 1-10 hours B->C D Monitor reaction completion (e.g., GC) C->D E Cool to <10°C D->E F Quench with water and separate organic phase E->F G Dry organic phase (anhydrous Na₂SO₄) F->G H Filter drying agent G->H I Solvent removal (evaporation) H->I J Cool and filter insolubles I->J K Obtain pure this compound J->K

Caption: General workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a cornerstone reagent for phosphorylation and other transformations in organic synthesis.

Phosphorylation of Alcohols

The primary application of this compound is the phosphorylation of alcohols to form diphenyl phosphate esters.[9][10] These esters can then be deprotected (e.g., by catalytic hydrogenation) to yield the corresponding monophosphates.

The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic phosphorus atom of this compound, typically in the presence of a base to neutralize the liberated HCl.

G Mechanism of Alcohol Phosphorylation ROH R-OH DPCP (PhO)₂P(O)Cl ROH->DPCP Nucleophilic attack Intermediate [(PhO)₂P(O)(+OHR)]Cl⁻ DPCP->Intermediate Base Base Base->Intermediate Proton abstraction Product (PhO)₂P(O)OR Intermediate->Product Loss of HCl Salt Base-H⁺Cl⁻ Intermediate->Salt

Caption: Simplified mechanism of alcohol phosphorylation.

This protocol describes a mild, amine-free phosphorylation of various primary and secondary alcohols.

Materials:

  • Alcohol substrate

  • This compound (DPPCl)

  • 4-Methylpyridine (B42270) N-oxide (catalyst)

  • Activated 4 Å molecular sieves

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the alcohol in the anhydrous solvent, add 4-methylpyridine N-oxide and activated 4 Å molecular sieves.

  • Add this compound to the mixture at room temperature.

  • Stir the reaction until completion, monitoring by TLC.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Conversion of Aldoximes to Nitriles

This compound can be employed as a dehydrating agent for the conversion of aldoximes to nitriles.[2] This reaction is a valuable transformation in organic synthesis.

The reaction likely proceeds through the formation of a phosphinic-oxime intermediate, which then undergoes elimination to form the nitrile.

G Mechanism of Aldoxime Dehydration Aldoxime R-CH=N-OH DPCP (PhO)₂P(O)Cl Aldoxime->DPCP Attack on P Intermediate R-CH=N-O-P(O)(OPh)₂ DPCP->Intermediate Loss of HCl Nitrile R-C≡N Intermediate->Nitrile Elimination Byproduct (PhO)₂P(O)OH + HCl Intermediate->Byproduct

Caption: Proposed mechanism for nitrile synthesis from aldoximes.

This protocol is adapted from a procedure using a similar chlorophosphate reagent and can be optimized for this compound.

Materials:

Procedure:

  • Dissolve the aldoxime in the anhydrous solvent.

  • Add this compound to the solution.

  • Add the base dropwise to the stirring mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the resulting nitrile by chromatography or distillation.

Peptide Synthesis

This compound can act as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.[3][11] It is particularly useful in the synthesis of phosphopeptides.[3]

The process involves the activation of a carboxylic acid group of an N-protected amino acid, followed by reaction with the amino group of a C-protected amino acid.

G Peptide Coupling using DPCP A N-protected Amino Acid (R-COOH) C Activated Intermediate (Mixed Anhydride) A->C B This compound ((PhO)₂P(O)Cl) B->C Activation E Dipeptide (R-CONH-R') C->E Coupling D C-protected Amino Acid (H₂N-R') D->E

Caption: Logical flow of peptide bond formation.

Synthesis of Prodrugs and Oligonucleotides

This compound is a key reagent in the synthesis of phosphate and phosphonate (B1237965) prodrugs, which are designed to improve the bioavailability of therapeutic agents.[12] It is also used in the H-phosphonate method for synthesizing oligonucleotide analogues.[3][4]

Safety and Handling

This compound is a corrosive and hazardous substance that requires strict safety protocols.

  • Hazards: Causes severe skin burns and eye damage.[13] It is harmful if swallowed and contact with water liberates toxic gas.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] It is moisture-sensitive and should be handled under an inert atmosphere.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Incompatibilities: Incompatible with strong bases, strong oxidizing agents, and alcohols.[2]

Conclusion

This compound (CAS 2524-64-3) is a powerful and versatile reagent with significant applications in organic synthesis, particularly for the introduction of phosphate groups. Its role in the development of pharmaceuticals, agrochemicals, and other complex organic molecules is well-established. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its safe and effective use in a research and development setting. This guide provides the foundational technical information required by scientists and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to Diphenyl Chlorophosphate as a Phosphorylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl chlorophosphate (DPCP) is a highly versatile and reactive organophosphorus compound that has established itself as a cornerstone reagent for the introduction of phosphate (B84403) moieties into a wide array of organic molecules. Its utility spans across various domains of chemical synthesis, from the formation of simple phosphate esters to the complex assembly of biomolecules like peptides and oligonucleotides. This technical guide provides a comprehensive overview of the core applications of this compound as a phosphorylating agent, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Properties of this compound

A thorough understanding of the physicochemical properties of DPCP is paramount for its safe and effective handling in a laboratory setting.

PropertyValue
CAS Number 2524-64-3
Molecular Formula C₁₂H₁₀ClO₃P
Molecular Weight 268.63 g/mol
Appearance Colorless to light yellow, viscous liquid
Boiling Point 314-316 °C at 272 mmHg
Density 1.296 g/mL at 25 °C
Solubility Insoluble in water
Moisture Sensitivity Decomposes in the presence of water

Safety and Handling: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. It is crucial to store DPCP under an inert atmosphere and away from moisture, bases (including amines), strong oxidizing agents, and alcohols.

Phosphorylation of Alcohols

The phosphorylation of alcohols to generate phosphate esters is a fundamental transformation in organic synthesis, with applications in the preparation of biologically active molecules and pharmaceutical intermediates. This compound is a highly effective reagent for this purpose.

A mild and efficient method for the phosphorylation of a variety of primary and secondary alcohols has been developed using 4-methylpyridine (B42270) N-oxide as a catalyst in the presence of 4 Å molecular sieves. This amine-free method is notable for its high yields and tolerance of acid- and base-sensitive functional groups.

Quantitative Data for Amine-Free O-Phosphorylation of Alcohols:

EntryAlcohol SubstrateProductYield (%)
1Octanol10 92
23-Methyl-1-butanol11 92
3Phenethyl alcohol derivative12 93
4Primary alcohol with acetal13 High Yield
51,5-Pentanediol14 High Yield
6Benzyl alcohol-Good Yield
7-11Various secondary alcohols (cyclic and acyclic)-Good Yields

(Data sourced from a study on amine-free phosphorylation.)

Experimental Protocol: Amine-Free O-Phosphorylation of a Primary Alcohol

This protocol is based on the optimized reaction conditions for the synthesis of O-phosphorylated products.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.3 equiv)

  • 4-Methylpyridine N-oxide (20 mol%)

  • Activated 4 Å molecular sieves (350 wt%)

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • To a solution of the primary alcohol in dichloromethane are added 4-methylpyridine N-oxide and activated 4 Å molecular sieves.

  • The mixture is stirred at room temperature.

  • This compound is added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is filtered to remove the molecular sieves.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired O-phosphorylated product.

Reaction Mechanism: Catalytic Phosphorylation of Alcohols

G Mechanism of Catalyzed Alcohol Phosphorylation DPCP This compound (DPCP) Active_Intermediate Activated Intermediate DPCP->Active_Intermediate + Catalyst Catalyst 4-Methylpyridine N-oxide Phosphate_Ester Diphenyl Phosphate Ester Active_Intermediate->Phosphate_Ester + R-OH Catalyst_HCl Catalyst-HCl Complex Active_Intermediate->Catalyst_HCl - (PhO)₂PO(OR) Alcohol R-OH Phosphate_Ester->Phosphate_Ester HCl HCl Catalyst_HCl->Catalyst + Base

Caption: Catalytic cycle of alcohol phosphorylation using DPCP.

Synthesis of Phosphoramidates

The reaction of this compound with primary or secondary amines provides a direct route to phosphoramidates, which are structural motifs present in many biologically active compounds and are used as ligands in asymmetric synthesis.

Quantitative Data for Phosphoramidate Synthesis:

A green and efficient protocol for the synthesis of diphenyl substituted aryl phosphoramidates has been developed using 1,4-dimethylpiperazine (B91421) (DMP) as a base in THF.

EntryAmine SubstrateYield (%)
13-(Piperazin-1-yl)benzo[d]isothiazole95
2-12Various aromatic and substituted piperazine (B1678402) amines82-95

(Data sourced from a study on the green synthesis of phosphoramidates.)

Experimental Protocol: Synthesis of a Diphenyl Phosphoramidate

This protocol is based on the optimized conditions for the synthesis of phosphoramidates.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0 equiv)

  • 1,4-Dimethylpiperazine (DMP)

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of the amine in THF is prepared.

  • This compound is added to the solution.

  • 1,4-Dimethylpiperazine (DMP) is added to the mixture.

  • The reaction mixture is stirred vigorously at 60 °C for 1-3 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the DMP.HCl salt is removed by filtration.

  • The filtrate is concentrated under vacuum.

  • The resulting solid is purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) eluent system to afford the pure phosphoramidate.

Logical Workflow for Phosphoramidate Synthesis

G Workflow for Phosphoramidate Synthesis Start Start Reagents Mix Amine, DPCP, and DMP in THF Start->Reagents Reaction Stir at 60°C for 1-3h Reagents->Reaction Filtration Filter to remove DMP.HCl Reaction->Filtration Concentration Concentrate the filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Pure Phosphoramidate Purification->Product

Caption: General workflow for the synthesis of phosphoramidates.

Phosphorylation in Peptide Synthesis

The phosphorylation of serine, threonine, and tyrosine residues in peptides is a critical post-translational modification that regulates numerous cellular processes. This compound can be employed as a phosphorylating agent in the synthesis of phosphopeptides.

Signaling Pathway Involving Protein Phosphorylation

G Simplified Kinase Signaling Pathway Signal External Signal Receptor Cell Surface Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Kinase Protein Kinase Kinase_Cascade->Kinase activates Phospho_Protein Phosphorylated Protein (Ser/Thr/Tyr-OPO₃²⁻) Kinase->Phospho_Protein phosphorylates Protein Target Protein (Ser/Thr/Tyr-OH) Protein->Phospho_Protein Cellular_Response Cellular Response Phospho_Protein->Cellular_Response

Caption: A generic signaling pathway illustrating protein phosphorylation.

Role in Oligonucleotide Synthesis

This compound has been utilized in the H-phosphonate method for the synthesis of oligonucleotides. In this approach, a nucleoside H-phosphonate monoester is activated by DPCP to form a reactive intermediate, which then couples with the 5'-hydroxyl group of a growing oligonucleotide chain.

Experimental Workflow: H-Phosphonate Method for Dinucleotide Synthesis

The following is a generalized workflow for the synthesis of a dinucleotide H-phosphonate diester using DPCP as an activating agent.

G H-Phosphonate Dinucleotide Synthesis Workflow Start Start Activation Activate Nucleoside H-phosphonate with DPCP Start->Activation Coupling Couple with 5'-OH of a protected nucleoside Activation->Coupling Oxidation Oxidize H-phosphonate diester to phosphate triester Coupling->Oxidation Deprotection Remove protecting groups Oxidation->Deprotection Purification Purify the dinucleotide Deprotection->Purification End Final Product Purification->End

Caption: Workflow for the H-phosphonate method of dinucleotide synthesis.

Conclusion

This compound is a powerful and versatile phosphorylating agent with broad applications in organic synthesis and the preparation of complex biomolecules. Its ability to efficiently phosphorylate alcohols, amines, and the hydroxyl groups of amino acids and nucleosides makes it an invaluable tool for researchers in chemistry, biology, and drug development. While its reactivity necessitates careful handling and adherence to safety protocols, the high yields and adaptability of DPCP-mediated reactions ensure its continued importance in the synthetic chemist's toolkit. Further research into milder and more selective catalytic systems will undoubtedly continue to expand the scope and utility of this essential reagent.

A Technical Guide to Phosphorylation Using Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a fundamental process in chemistry and biology. It plays a crucial role in regulating protein function, signal transduction, and energy metabolism. In the realm of chemical synthesis, particularly in drug development and biotechnology, the ability to selectively phosphorylate molecules is of paramount importance. Diphenyl chlorophosphate (DPCP) has emerged as a versatile and powerful phosphorylating agent for a variety of substrates, including alcohols, phenols, and amines.[1][2] This technical guide provides an in-depth overview of the basic principles of phosphorylation using this compound, including reaction mechanisms, experimental protocols, and applications in the synthesis of biologically relevant molecules.

Core Principles of Phosphorylation with this compound

This compound is a reactive organophosphorus compound that readily reacts with nucleophiles, such as the hydroxyl groups of alcohols and phenols, to form phosphate esters. The driving force for this reaction is the electrophilicity of the phosphorus atom and the good leaving group ability of the chloride ion.

The general mechanism involves the nucleophilic attack of the hydroxyl group on the phosphorus atom of this compound, leading to the formation of a pentacoordinate intermediate. This intermediate then collapses, expelling a chloride ion to yield the corresponding diphenyl phosphate ester. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products ROH Alcohol/Phenol (B47542) (R-OH) Intermediate Pentacoordinate Intermediate ROH->Intermediate Nucleophilic Attack DPCP This compound ((PhO)2P(O)Cl) DPCP->Intermediate PhosphateEster Diphenyl Phosphate Ester ((PhO)2P(O)OR) Intermediate->PhosphateEster Chloride Elimination HCl Hydrogen Chloride (HCl) Intermediate->HCl

A simplified diagram of the phosphorylation reaction mechanism.

Experimental Protocols

General Procedure for the Phosphorylation of Alcohols

A common protocol for the phosphorylation of alcohols involves the use of a catalyst and a proton scavenger to drive the reaction to completion.

Materials:

  • Alcohol substrate

  • This compound (DPCP)

  • 4-Methylpyridine (B42270) N-oxide (catalyst)

  • 4 Å molecular sieves (proton scavenger)

  • Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

  • To a solution of the alcohol (1.0 equiv) in dichloromethane, add 4-methylpyridine N-oxide (20 mol %) and 4 Å molecular sieves (350 wt%).

  • Stir the mixture at room temperature.

  • Add this compound (1.3 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Quantitative Data: Phosphorylation of Various Alcohols

The following table summarizes the yields of diphenyl phosphate esters obtained from the phosphorylation of a variety of primary and secondary alcohols using the general protocol described above.[3]

EntryAlcohol SubstrateProductYield (%)
11-OctanolDiphenyl octyl phosphate92
23-Methyl-1-butanolDiphenyl (3-methylbutyl) phosphate92
32-PhenylethanolDiphenyl phenethyl phosphate93
41,5-Pentanediol5-(diphenoxyphosphoryloxy)pentan-1-olHigh Yield
5Benzyl (B1604629) alcoholBenzyl diphenyl phosphateHigh Yield
6CyclohexanolCyclohexyl diphenyl phosphateGood Yield
72-Butanolsec-Butyl diphenyl phosphateGood Yield

Table 1: Yields for the phosphorylation of various alcohols with this compound.

Applications in Synthesis

Phosphorylation of Phenols

This compound is also an effective reagent for the phosphorylation of phenols. The reaction generally proceeds under similar conditions to those used for alcohols, often requiring a base to facilitate the reaction. In some cases, the phenol must first be converted to its more nucleophilic phenoxide salt.[4]

EntryPhenol SubstrateReagentProductYield (%)Reference
1β-NaphtholDibenzylchlorophosphateDibenzyl β-naphthyl phosphate80[4]
2Substituted PhenolsDialkylphosphiteDialkylarylphosphates>80[4]

Table 2: Examples of phenol phosphorylation yields.

Oligonucleotide Synthesis: The H-Phosphonate Method

This compound is a key reagent in the H-phosphonate method of oligonucleotide synthesis.[5] This method offers an alternative to the more common phosphoramidite (B1245037) approach and involves the coupling of a nucleoside H-phosphonate monoester with the 5'-hydroxyl group of a growing oligonucleotide chain. This compound acts as an activating agent in this coupling reaction.[5]

G Start Start with solid-supported nucleoside Detritylation 1. Detritylation: Remove 5'-DMT group Start->Detritylation Coupling 2. Coupling: Add Nucleoside H-phosphonate & this compound (activator) Detritylation->Coupling Oxidation 3. Oxidation: Treat with Iodine solution Coupling->Oxidation Capping 4. Capping (Optional): Acetylate unreacted 5'-OH groups Oxidation->Capping Elongation Repeat cycle for desired sequence length Capping->Elongation Elongation->Detritylation Next cycle Cleavage 5. Cleavage and Deprotection: Release oligonucleotide from support and remove protecting groups Elongation->Cleavage Final cycle End Purified Oligonucleotide Cleavage->End

A flowchart of the H-phosphonate method for oligonucleotide synthesis.

The coupling efficiency in the H-phosphonate method is generally high, though it can be slightly lower than that of the phosphoramidite method.[6]

MethodTypical Coupling Efficiency per Cycle
Phosphoramidite>99%
H-phosphonateGenerally high, can be slightly lower than phosphoramidite

Table 3: Comparison of coupling efficiencies in oligonucleotide synthesis methods.[6]

Phosphopeptide Synthesis

The synthesis of phosphopeptides is crucial for studying protein phosphorylation and its role in cell signaling. This compound can be used to phosphorylate amino acid residues, such as serine, threonine, and tyrosine, which are common sites of in vivo phosphorylation. The synthesis often involves the use of protected amino acids to ensure site-selective phosphorylation.

General Protocol for Phosphorylation of a Protected Amino Acid:

  • Dissolve the protected amino acid (e.g., N-Cbz-L-serine benzyl ester) in a dry, aprotic solvent (e.g., pyridine).

  • Cool the solution in an ice bath.

  • Add this compound dropwise with stirring.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the phosphorylated amino acid by crystallization or chromatography.

G Start Protected Amino Acid (e.g., Ser, Thr, Tyr) Phosphorylation Phosphorylation with This compound Start->Phosphorylation Purification1 Purification of Phosphorylated Amino Acid Phosphorylation->Purification1 SPPS Solid-Phase Peptide Synthesis (SPPS): Incorporate into peptide chain Purification1->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification2 Purification of Phosphopeptide Cleavage->Purification2 End Final Phosphopeptide Purification2->End

A general workflow for the synthesis of phosphopeptides.

Conceptual Application in Studying Signaling Pathways

While this compound is primarily a tool for chemical synthesis, the phosphopeptides and phosphorylated molecules it helps create are invaluable for studying biological signaling pathways. For instance, a synthetically produced phosphopeptide can be used as a standard in mass spectrometry-based proteomics to identify and quantify in vivo phosphorylation events. It can also be used in kinase assays as a substrate or a competitive inhibitor to study enzyme kinetics and screen for potential drug candidates.

G cluster_synthesis Chemical Synthesis cluster_pathway Biological Signaling Pathway cluster_application Research Application DPCP This compound SynthPhosPep Synthetic Phosphopeptide DPCP->SynthPhosPep Peptide Peptide Substrate Peptide->SynthPhosPep Kinase Kinase Substrate Protein Substrate Phosphorylation Phosphorylation (in vivo) PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling Assay In Vitro Kinase Assay Inhibition Competitive Inhibition Inhibition->Kinase Blocks substrate binding Standard Analytical Standard (e.g., for Mass Spec) Standard->PhosphoSubstrate Comparison for identification and quantification

A diagram illustrating the application of a synthetic phosphopeptide.

For example, in the context of the PI3K/Akt signaling pathway, a key pathway in cell survival and growth, a synthetic phosphopeptide mimicking a phosphorylation site on a downstream effector could be used to study the binding interactions with Akt or to develop inhibitors that block this interaction.[7][8] Similarly, in studying the EGFR signaling pathway, which is crucial in many cancers, synthetic phosphopeptides are essential tools for dissecting the substrate specificity of the EGFR kinase and for developing targeted therapies.[9][10][11]

Conclusion

This compound is a highly effective and versatile reagent for the phosphorylation of a wide range of nucleophiles. Its utility in the synthesis of phosphate esters of alcohols and phenols, as well as in the more complex assembly of oligonucleotides and phosphopeptides, makes it an indispensable tool for researchers in chemistry, biology, and drug development. The ability to generate precisely phosphorylated molecules provides the foundation for a deeper understanding of biological processes and for the creation of novel therapeutics and diagnostics. As research continues to unravel the complexities of the phosphoproteome, the demand for robust and efficient chemical phosphorylation methods, such as those employing this compound, will undoubtedly continue to grow.

References

The Advent and Evolution of a Keystone Reagent: A Technical History of Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the landscape of synthetic organic chemistry, certain reagents emerge as indispensable tools, their utility spanning decades and diverse applications. Diphenyl chlorophosphate (DPCP) is one such cornerstone molecule. This technical guide delves into the discovery and historical development of this compound, tracing its journey from an early 20th-century laboratory preparation to its current status as a critical reagent for researchers, scientists, and professionals in drug development. We will explore the evolution of its synthesis, detail its physicochemical properties, and provide protocols for its key applications, supported by clear data visualization and workflow diagrams.

Discovery and Early Synthesis

The genesis of this compound can be traced to the early 1940s, a period of burgeoning research in organophosphorus chemistry. While the broader field had seen foundational work in the 19th century, the specific preparation of DPCP was reported by Ludwig F. Audrieth and A. D. F. Toy in their work on phosphoramidates. In publications from 1941 and 1942 , they described the reaction of phosphoryl trichloride (B1173362) (phosphorus oxychloride, POCl₃) with phenol (B47542) in the presence of a tertiary amine base, pyridine (B92270), to yield a mixture containing this compound and its close relative, phenyl dichlorophosphate (B8581778).[1]

This initial synthesis laid the groundwork for future investigations into the reactivity and applications of aryl phosphorochloridates. The use of pyridine was crucial in scavenging the hydrogen chloride (HCl) byproduct, driving the reaction towards the formation of the desired esterified products.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound has undergone significant refinement, driven by the need for higher purity, improved yields, and more environmentally benign processes.

The Phenol and Phosphorus Oxychloride Route

The reaction of phenol with phosphorus oxychloride remains the most common and industrially significant method for producing DPCP.[2] Over the years, this process has been optimized through the use of various catalysts and reaction conditions to control the degree of phenylation and minimize the formation of byproducts such as phenyl dichlorophosphate (PhOPOCl₂) and triphenyl phosphate (B84403) ((PhO)₃PO).

Modern protocols often employ Lewis acid catalysts or specific phosphine (B1218219) and phosphine oxide catalysts to improve selectivity.[2] The reaction temperature and stoichiometry are carefully controlled, and the final product is typically purified by vacuum distillation to achieve the high purity required for sensitive applications.

The Diphenyl Phosphate Route

An alternative pathway involves the chlorination of diphenyl phosphate. This method is particularly useful for producing high-purity DPCP on a laboratory scale. A common chlorinating agent used for this transformation is bis(trichloromethyl) carbonate, also known as triphosgene. This approach offers mild reaction conditions and avoids the use of phosphorus oxychloride.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's properties is paramount for its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.

PropertyValueReference
CAS Number 2524-64-3General Knowledge
Molecular Formula C₁₂H₁₀ClO₃PGeneral Knowledge
Molecular Weight 268.63 g/mol General Knowledge
Appearance Colorless to light yellow liquidGeneral Knowledge
Boiling Point 314-316 °C / 272 mmHgGeneral Knowledge
Density 1.296 g/mL at 25 °CGeneral Knowledge
Refractive Index (n²⁰/D) 1.55General Knowledge
Solubility Soluble in organic solvents (e.g., chloroform, DMSO), decomposes in water.General Knowledge
¹H NMR (CDCl₃) δ: 7.0–7.3 (br, s, C₆H₅-)
IR (neat) cm⁻¹ 3060 (w, C-H), 1590 (m), 1490 (s, arene C=C), 1270 (m, P=O), 960 (s, P-O-aryl)

Note: Spectroscopic data is representative and may vary slightly based on experimental conditions and purity.

Key Applications in Organic Synthesis

The utility of this compound stems from its reactive phosphoryl chloride group, making it an excellent electrophile for a variety of nucleophiles.

Phosphorylation of Alcohols and Phenols

One of the primary applications of DPCP is the phosphorylation of alcohols and phenols to form the corresponding diphenyl phosphate esters. This transformation is fundamental in the synthesis of various biologically active molecules and materials. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. This method has been instrumental in creating phosphate esters for use as flame retardants, plasticizers, and intermediates in pharmaceutical synthesis.[3]

Peptide Synthesis

This compound has also carved a niche as a coupling reagent in peptide synthesis.[3] It activates the carboxyl group of an amino acid, facilitating the formation of a peptide bond with the amino group of another. While numerous specialized coupling reagents have been developed since, the use of DPCP in certain contexts highlights its long-standing role in the construction of peptide linkages. Its application was particularly noted for its ability to promote peptide bond formation with minimal racemization.[3]

Synthesis of Other Organophosphorus Compounds

DPCP serves as a versatile precursor for a wide range of other organophosphorus compounds. For instance, it reacts with sodium azide (B81097) to produce diphenyl phosphorazidate (DPPA), another important reagent in organic synthesis, known for its use in the Curtius reaction and in peptide coupling.

Experimental Protocols

To provide a practical context to the historical development, detailed methodologies for a modern synthesis of this compound and a representative phosphorylation reaction are provided below.

Experimental Protocol 1: Synthesis of this compound via the Phenol/POCl₃ Route

Objective: To synthesize this compound from phenol and phosphorus oxychloride with catalytic amounts of triphenylphosphine (B44618) and triphenylphosphine oxide.

Materials:

  • Phenol

  • Phosphorus oxychloride (POCl₃)

  • Triphenylphosphine

  • Triphenylphosphine oxide

  • Reactor equipped with mechanical stirrer, thermometer, and reflux condenser connected to a scrubbing system for HCl.

  • Vacuum distillation apparatus.

Procedure:

  • Charge the reactor with phenol and phosphorus oxychloride in a molar ratio between 1.5:1 and 2.2:1.

  • Add catalytic amounts of triphenylphosphine (1-3% of phenol weight) and triphenylphosphine oxide (1.5-3% of phenol weight).

  • Begin stirring and slowly heat the reaction mixture. The reaction temperature is maintained between 50-150 °C.

  • Over a period of 2.5 to 5.5 hours, gradually raise the temperature to 130-150 °C and maintain it at this temperature.

  • Monitor the reaction progress by gas chromatography (GC), checking for the consumption of phenol. The reaction is considered complete when the phenol content is less than 0.5%.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the crude reaction mixture to a vacuum distillation apparatus.

  • Perform fractional distillation under reduced pressure to purify the product. Collect the fraction corresponding to this compound.

Experimental Protocol 2: Phosphorylation of a Primary Alcohol

Objective: To synthesize a diphenyl phosphate ester from a primary alcohol using this compound.

Materials:

  • Primary alcohol (e.g., benzyl (B1604629) alcohol)

  • This compound (DPCP)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet.

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1 equivalent) in anhydrous pyridine (used as both solvent and base).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equivalents) dropwise to the stirred solution. A precipitate of pyridinium (B92312) hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl solution (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_synthesis Historical Synthesis of DPCP (Audrieth & Toy, 1941-42) POCl3 Phosphorus Oxychloride Mix Reaction Mixture POCl3->Mix Phenol Phenol Phenol->Mix Pyridine Pyridine Pyridine->Mix Base DPCP_Mix DPCP / PhOPOCl₂ Mixture Mix->DPCP_Mix Reaction

Caption: Early synthesis of this compound as reported by Audrieth and Toy.

G cluster_workflow General Workflow for Alcohol Phosphorylation Start Start: Dry Alcohol & Pyridine Add_DPCP Add DPCP at 0°C Start->Add_DPCP React Stir at Room Temp (4-6h) Add_DPCP->React Quench Quench with Water React->Quench Extract Workup: Ether Extraction & Washes Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Chromatography) Dry->Purify End End: Purified Phosphate Ester Purify->End

Caption: Experimental workflow for a typical phosphorylation of an alcohol using DPCP.

Conclusion

From its initial preparation in the early 1940s to its current widespread use, this compound has proven to be a remarkably versatile and enduring reagent in organic chemistry. The continuous refinement of its synthesis has made it readily accessible, while its reliable reactivity has cemented its place in the synthetic chemist's toolbox for phosphorylation, peptide coupling, and as a precursor to other valuable organophosphorus compounds. Its history is a testament to the ongoing evolution of synthetic methodology, demonstrating how foundational discoveries continue to empower innovation in chemical and pharmaceutical research.

References

Theoretical Insights into the Reaction Intermediates of Diphenyl Chlorophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl chlorophosphate (DPCP) is a highly versatile reagent in organic synthesis, widely employed as a phosphorylating agent in the preparation of pharmaceuticals, peptides, and other biologically active molecules.[1] Understanding the transient species—intermediates and transition states—that govern its reactivity is paramount for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic methodologies. This technical guide provides an in-depth analysis of the theoretical studies on the reaction intermediates of this compound, drawing upon computational and kinetic data from analogous organophosphorus compounds to elucidate its reaction pathways.

Core Reaction Mechanisms: A Theoretical Overview

The reactions of this compound, such as hydrolysis, alcoholysis, and aminolysis, are generally understood to proceed through nucleophilic substitution at the phosphorus center. Theoretical and experimental studies on related organophosphorus compounds, including chlorophosphates and their thio-analogues, predominantly support a concerted bimolecular nucleophilic substitution (SN2) mechanism.[2][3] However, the potential for a stepwise mechanism involving a pentavalent intermediate cannot be entirely discounted, particularly with strong nucleophiles or under specific solvent conditions.

The SN2 Pathway: Concerted Displacement

In the SN2 mechanism, the nucleophile attacks the phosphorus atom concurrently with the departure of the chloride leaving group. This process proceeds through a single transition state and results in the inversion of configuration at the phosphorus center.

Key Features of the SN2 Pathway:

  • Transition State: A trigonal bipyramidal (TBP) geometry is adopted in the transition state, with the incoming nucleophile and the departing chloride ion occupying the apical positions.

  • Stereochemistry: The reaction proceeds with inversion of stereochemistry at the phosphorus center.

  • Kinetics: The reaction typically follows second-order kinetics, being first-order in both the this compound and the nucleophile.

Computational studies on analogous compounds, such as dimethyl chlorophosphate, using ab initio and Density Functional Theory (DFT) methods, have provided insights into the energetics of such pathways.[4] While specific data for this compound is limited, the general principles can be applied.

The Stepwise (Associative) Pathway: Formation of a Pentavalent Intermediate

An alternative mechanistic route involves the formation of a metastable pentavalent intermediate. In this pathway, the nucleophile first adds to the phosphorus center to form a trigonal bipyramidal intermediate. This intermediate can then undergo pseudorotation before the leaving group is expelled.

Key Features of the Stepwise Pathway:

  • Intermediate: A relatively stable pentavalent phosphorus species is formed.

  • Stereochemistry: This pathway can lead to either retention or inversion of configuration, depending on the lifetime and pseudorotation of the intermediate.

  • Reaction Coordinate: The energy profile for this mechanism exhibits two transition states and one intermediate.

Computational Analysis of Reaction Intermediates

Transition State and Intermediate Geometries

The table below summarizes the expected key geometric parameters for the transition state in an SN2 reaction and a pentavalent intermediate in a stepwise reaction of this compound with a generic nucleophile (Nu). These values are based on computational studies of related organophosphorus compounds.

ParameterSN2 Transition State (Calculated)Pentavalent Intermediate (Calculated)
P-Cl Bond LengthElongated (approx. 2.4 - 2.6 Å)Elongated (approx. 2.5 - 2.8 Å)
P-Nu Bond LengthPartially formed (approx. 2.2 - 2.4 Å)Fully formed (approx. 1.8 - 2.0 Å)
O-P-O Angleapprox. 120°approx. 120° (equatorial)
Cl-P-Nu Angleapprox. 180°approx. 180° (apical) or 90° (apical-equatorial)
Energetics of Reaction Pathways

The activation barriers for these reactions are influenced by the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom. Theoretical calculations on the hydrolysis of (MeO)2POCl provide an estimated free energy barrier, which can serve as a rough approximation for the hydrolysis of this compound.

ReactionComputational MethodCalculated Activation Energy (kcal/mol)
Hydrolysis of (MeO)2POClAb initio and DFT~20-25[4]

Radical Intermediates in Dechlorination Reactions

In addition to nucleophilic substitution pathways, the formation of radical intermediates has been observed in specific reactions of this compound. For instance, the dechlorination with tin and sodium 3,6-di-tert-butyl-ortho-semiquinones has been shown to proceed via the formation of a diphenyl-phosphoryl radical, (PhO)2P(O)•.[5] This was investigated using electron spin resonance (ESR) spectroscopy.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual reaction pathways and a general experimental workflow for studying the kinetics of this compound reactions.

sn2_pathway Reactants DPCP + Nu TS [Nu---P(O)(OPh)2---Cl]‡ Reactants->TS ΔG‡ Products P(O)(OPh)2-Nu + Cl- TS->Products

Caption: SN2 reaction pathway for this compound.

stepwise_pathway Reactants DPCP + Nu TS1 TS1‡ Reactants->TS1 ΔG‡1 Intermediate [P(O)(OPh)2(Nu)(Cl)]- TS1->Intermediate TS2 TS2‡ Intermediate->TS2 ΔG‡2 Products P(O)(OPh)2-Nu + Cl- TS2->Products

Caption: Stepwise reaction pathway with a pentavalent intermediate.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Reactant_Prep Prepare Reactant Solutions (DPCP and Nucleophile) Temp_Control Equilibrate to Reaction Temperature Reactant_Prep->Temp_Control Mixing Rapid Mixing of Reactants Temp_Control->Mixing Monitoring Monitor Reaction Progress (e.g., Spectroscopy, Conductivity) Mixing->Monitoring Data_Acquisition Acquire Time-course Data Monitoring->Data_Acquisition Kinetic_Modeling Fit Data to Rate Law Data_Acquisition->Kinetic_Modeling Mechanism_Determination Determine Rate Constants and Reaction Order Kinetic_Modeling->Mechanism_Determination

Caption: General experimental workflow for kinetic studies.

Experimental Protocols for Kinetic Analysis

The study of reaction kinetics is crucial for elucidating reaction mechanisms. The following provides a generalized protocol for investigating the kinetics of this compound reactions in solution.

Materials and Instrumentation
  • Reagents: this compound (high purity), nucleophile, and solvent (anhydrous, if necessary).

  • Instrumentation:

    • Stopped-flow spectrophotometer or a UV-Vis spectrophotometer with a thermostatted cell holder for fast reactions.[6]

    • Conductivity meter for reactions that produce or consume ions.

    • NMR spectrometer for slower reactions, allowing for the monitoring of reactant and product concentrations over time.

    • pH meter for reactions involving changes in proton concentration.[6]

General Kinetic Procedure (UV-Vis Spectroscopy)
  • Solution Preparation: Prepare stock solutions of this compound and the nucleophile in the chosen solvent. The concentrations should be chosen to ensure a measurable change in absorbance over the course of the reaction.

  • Temperature Control: Thermostat the reactant solutions and the spectrophotometer cell holder to the desired reaction temperature.

  • Reaction Initiation: For slower reactions, manually mix the reactant solutions in the cuvette and start data acquisition immediately. For faster reactions, use a stopped-flow apparatus to ensure rapid and efficient mixing.[6]

  • Data Acquisition: Record the absorbance at a wavelength where either a reactant or a product has a significant and unique absorption, as a function of time.

  • Data Analysis:

    • Convert the absorbance data to concentration data using the Beer-Lambert law.

    • Plot the concentration of the monitored species versus time.

    • Determine the initial rate of the reaction.

    • Perform a series of experiments varying the initial concentrations of this compound and the nucleophile to determine the reaction order with respect to each reactant.

    • Calculate the rate constant (k) from the determined rate law.

Determination of Reaction Order

The order of the reaction can be determined using several methods, including:

  • Initial Rates Method: By comparing the initial rates of reaction at different initial reactant concentrations.

  • Integral Method: By fitting the concentration-time data to the integrated rate laws for zero-, first-, or second-order reactions.

  • Graphical Method: By plotting functions of concentration versus time (e.g., ln[A] vs. t for a first-order reaction) and observing if a linear relationship is obtained.[7]

Conclusion

The reactivity of this compound is predominantly governed by SN2-type mechanisms, proceeding through a trigonal bipyramidal transition state. While the existence of pentavalent intermediates in a stepwise pathway is plausible, particularly with highly reactive nucleophiles, the concerted pathway is generally favored for common solvolysis and aminolysis reactions. Theoretical studies, primarily through DFT and ab initio calculations on analogous systems, have been instrumental in characterizing the geometries and energetics of these transient species. Furthermore, specific reaction conditions can lead to the formation of radical intermediates. A thorough understanding of these reaction intermediates and their corresponding pathways is critical for the effective application of this compound in synthetic chemistry and drug development. Further dedicated computational studies on this compound itself would be invaluable to refine our understanding of its reaction mechanisms.

References

An In-depth Technical Guide to Diphenyl Chlorophosphate for Graduate-Level Chemistry Students

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl chlorophosphate ((PhO)₂P(O)Cl), a powerful and versatile organophosphorus reagent, holds a significant position in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in key chemical transformations, including phosphorylation and peptide bond formation. The content is tailored for graduate-level chemistry students and professionals in research and drug development, emphasizing practical utility and a deep understanding of its reactivity. All quantitative data is presented in structured tables, and key reaction pathways and experimental workflows are illustrated with diagrams generated using Graphviz (DOT language) to facilitate a clear and thorough understanding of this important synthetic tool.

Introduction

This compound, also known as diphenyl phosphorochloridate, is a highly reactive compound widely utilized as a phosphorylating agent in organic chemistry.[1] Its ability to readily introduce a diphenyl phosphate (B84403) group onto various nucleophiles makes it an invaluable reagent in the synthesis of a wide array of molecules, from biologically active phosphates to functionalized polymers.[2] Key applications include the synthesis of pharmaceuticals, peptides, and oligonucleotides.[2] This guide will delve into the essential aspects of this compound, providing the necessary theoretical and practical knowledge for its safe and effective use in a laboratory setting.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its proper handling, storage, and application.

Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[3][4] It is denser than water and insoluble in it.[4] Due to its high boiling point, it can be purified by vacuum distillation.[1][3]

PropertyValueReference
Molecular Formula C₁₂H₁₀ClO₃P[3]
Molecular Weight 268.63 g/mol [3]
Appearance Colorless to light yellow liquid[3][4]
Odor Pungent[3][4]
Density 1.296 g/mL at 25 °C[3]
Boiling Point 314-316 °C at 272 mmHg[3]
Solubility Insoluble in water[4]
Chemical Properties and Reactivity

This compound is a potent electrophile, readily reacting with nucleophiles at the phosphorus center. It is highly sensitive to moisture and will hydrolyze to diphenyl phosphate and hydrochloric acid.[3] Therefore, it must be handled under anhydrous conditions, often under an inert atmosphere.[3] It is incompatible with strong bases, oxidizing agents, and alcohols, as these can lead to vigorous and potentially hazardous reactions.[3][5]

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

From Phenol (B47542) and Phosphorus Oxychloride

A common industrial method for preparing this compound involves the reaction of phenol with phosphorus oxychloride (POCl₃).[6] This reaction is typically carried out at elevated temperatures and can be performed with or without a catalyst.

Materials:

  • Phenol (2.0 equivalents)

  • Phosphorus oxychloride (1.0 equivalent)

  • Catalyst (e.g., triphenylphosphine (B44618) and triphenylphosphine oxide, optional)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a gas outlet to neutralize HCl, add phenol and phosphorus oxychloride.

  • If using a catalyst, add it to the reaction mixture.

  • Heat the mixture to 130-150 °C with stirring.

  • Monitor the reaction progress by gas chromatography (GC) until the phenol content is below 0.5%.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

G cluster_reactants Reactants cluster_products Products phenol Phenol DPCP This compound phenol->DPCP POCl3 POCl₃ POCl3->DPCP HCl HCl

Caption: Synthesis of this compound from Phenol and POCl₃.

From Diphenyl Phosphate and Bis(trichloromethyl) Carbonate (Triphosgene)

An alternative method involves the reaction of diphenyl phosphate with a chlorinating agent like bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalyst.[7] This method often proceeds under milder conditions.[7]

Materials:

  • Diphenyl phosphate (1.0 equivalent)

  • Bis(trichloromethyl) carbonate (0.4 equivalents)

  • Organic amine catalyst (e.g., triethylamine, catalytic amount)

  • Anhydrous organic solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve diphenyl phosphate and the organic amine catalyst in the anhydrous organic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bis(trichloromethyl) carbonate in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-10 hours.

  • Upon completion, cool the reaction mixture and wash it with water to remove any water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound.

G DPP Diphenyl Phosphate DPCP This compound DPP->DPCP Triphosgene Bis(trichloromethyl) Carbonate Triphosgene->DPCP Catalyst Organic Amine Catalyst Catalyst->DPCP Byproducts Byproducts

Caption: Synthesis from Diphenyl Phosphate and Triphosgene.

Key Reactions and Applications

This compound is a cornerstone reagent for phosphorylation reactions and finds utility in other synthetic transformations.

Phosphorylation of Alcohols

The primary application of this compound is the phosphorylation of alcohols to form the corresponding diphenyl phosphate esters. These esters are often stable intermediates that can be further manipulated, for instance, by deprotection of the phenyl groups to yield the free phosphate.

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus center of this compound. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

G ROH Alcohol (R-OH) Intermediate Intermediate ROH->Intermediate DPCP This compound DPCP->Intermediate Base Base (e.g., Pyridine) Base->Intermediate PhosphateEster Diphenyl Phosphate Ester Intermediate->PhosphateEster BaseHCl Base·HCl Intermediate->BaseHCl G cluster_activation Activation cluster_coupling Coupling AA1 N-Protected Amino Acid MixedAnhydride Mixed Anhydride Intermediate AA1->MixedAnhydride DPCP This compound DPCP->MixedAnhydride Base1 Base Base1->MixedAnhydride Dipeptide Dipeptide MixedAnhydride->Dipeptide AA2 Amino Acid Ester AA2->Dipeptide

References

Diphenyl chlorophosphate solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Diphenyl Chlorophosphate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DPCP), with the chemical formula C₁₂H₁₀ClO₃P, is an organophosphorus compound widely utilized as a versatile reagent in organic synthesis.[1][2][3] It serves as a powerful phosphorylating agent, enabling the introduction of a diphenyl phosphate (B84403) group into various organic molecules.[1] This reactivity is pivotal in numerous applications, including peptide synthesis, where it acts as a coupling agent, and in the synthesis of oligonucleotides and other biologically active molecules.[1][4][5] Given its role as a key intermediate in the pharmaceutical and polymer industries, a thorough understanding of its physical and chemical properties, particularly its solubility in common organic solvents, is essential for its effective handling, application in reaction chemistry, and process optimization.[1][6]

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid with a pungent odor.[3] It is denser than water and is sensitive to moisture, with potential decomposition upon contact with water.[7][8]

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 2524-64-3[2][9]
Molecular Formula C₁₂H₁₀ClO₃P[2][3][8]
Molecular Weight 268.63 g/mol [2][3][8]
Density 1.296 g/mL at 25 °C[7][9]
Boiling Point 314-316 °C at 272 mmHg[7][9]
Flash Point >112 °C[8]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)Notes
ChloroformSlightly Soluble[7]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[7]
DichloromethaneSoluble[6][9]Used as a solvent in synthesis.
WaterInsoluble, May Decompose[3][7][8]Reacts with water.
AlcoholsIncompatible[3]Reacts with alcohols.

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is adapted from standard laboratory procedures for solubility testing.[10]

4.1 Materials

  • This compound

  • Selected organic solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)

  • Analytical balance (readable to 0.1 mg)

  • Vials with airtight caps (B75204) (e.g., 10 mL)

  • Calibrated micropipettes

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath or incubator)

4.2 Procedure

  • Solvent Preparation: Add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to a clean, dry vial.

  • Initial Solute Addition: Using a micropipette, add a small, accurately weighed amount of this compound to the solvent in the vial.

  • Dissolution: Cap the vial tightly and agitate the mixture using a vortex mixer or magnetic stirrer until the solute is completely dissolved. If necessary, the vial can be placed in a temperature-controlled environment to maintain a constant temperature.

  • Incremental Addition: Continue to add small, accurately weighed increments of this compound to the solution, ensuring complete dissolution after each addition.

  • Saturation Point: The saturation point is reached when a small amount of the added this compound no longer dissolves after vigorous and prolonged agitation.

  • Quantification: The total weight of the this compound added to the known volume of the solvent at the saturation point is used to calculate the solubility.

  • Data Expression: Solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

4.3 Safety Precautions

  • This compound is corrosive and can cause severe skin burns and eye damage.[3]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Reactivity in the Context of Synthesis

This compound is a key reagent in various synthetic transformations. One notable application is in the synthesis of β-lactams, which are important structural motifs in many antibiotics.[11] The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic method for preparing β-lactams.[11] While this compound is not a direct reactant in the cycloaddition, its reactive nature allows it to be used in ancillary roles, such as in the preparation of reagents or as an activating agent in related synthetic steps.

The following diagram illustrates a generalized workflow for the synthesis of a β-lactam, a context in which a versatile reagent like this compound could be employed for the activation of carboxylic acids or other related transformations.

G Imine Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition AcidChloride Acid Chloride KeteneGen Ketene Generation AcidChloride->KeteneGen Base KeteneGen->Cycloaddition BetaLactam β-Lactam Cycloaddition->BetaLactam

Caption: Workflow for β-Lactam Synthesis.

Conclusion

This compound is a valuable synthetic reagent with solubility in several common aprotic organic solvents. Its high reactivity, particularly with protic solvents, necessitates careful handling and solvent selection. While comprehensive quantitative solubility data is limited, the provided qualitative information and experimental protocol offer a solid foundation for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound. The illustrative workflow for β-lactam synthesis highlights one of the many areas where the chemistry of such reactive phosphorus compounds is of significant interest.

References

Spectroscopic Profile of Diphenyl Chlorophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for diphenyl chlorophosphate, a crucial reagent in organic synthesis, particularly in the phosphorylation of alcohols and amines. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Please note that while spectral data exists in various databases, specific peak assignments and quantitative values for NMR and a comprehensive peak list for IR are not consistently reported in publicly accessible literature. The data presented here is compiled from available resources.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the ten protons of the two phenyl groups.

  • ¹³C NMR: The spectrum should display signals for the aromatic carbons. Carbons attached to the oxygen atom will be deshielded and appear at a higher chemical shift. Due to symmetry, fewer than 12 signals may be observed.

  • ³¹P NMR: A single resonance is expected for the phosphorus atom. The chemical shift will be indicative of the pentavalent phosphorus (V) oxidation state and its chemical environment.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The following are significant peaks observed in the spectrum[1]:

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretch
~1590, ~1490C=C aromatic ring stretch
~1290P=O (phosphoryl) stretch
~1180, ~950P-O-C (aryl phosphate) asymmetric and symmetric stretch
~770, ~690C-H out-of-plane bending for monosubstituted benzene
~550P-Cl stretch
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), reveals the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityProposed Fragment Ion
268Major Peak[M]⁺ (Molecular Ion)
170High[(C₆H₅O)₂P]⁺
94Moderate[C₆H₅OH]⁺ (Phenol)
77High[C₆H₅]⁺ (Phenyl)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound, which exists as a liquid at room temperature[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
  • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
  • Parameters:
  • Pulse Program: Standard single-pulse sequence.
  • Number of Scans: 16-32 (adjust as needed for signal-to-noise).
  • Relaxation Delay: 1-2 seconds.
  • Spectral Width: 0-12 ppm.
  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer with a carbon probe.
  • Parameters:
  • Pulse Program: Proton-decoupled single-pulse sequence.
  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
  • Relaxation Delay: 2-5 seconds.
  • Spectral Width: 0-200 ppm.
  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. ³¹P NMR Spectroscopy:

  • Instrument: An NMR spectrometer equipped with a phosphorus probe.
  • Parameters:
  • Pulse Program: Proton-decoupled single-pulse sequence.
  • Number of Scans: 64-128.
  • Relaxation Delay: 2-5 seconds.
  • Referencing: An external standard of 85% phosphoric acid (H₃PO₄) is used as a reference (0 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place one or two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
  • Ensure there are no air bubbles in the film.

2. Data Acquisition (FTIR):

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
  • Procedure:
  • Acquire a background spectrum of the empty sample compartment.
  • Place the prepared salt plate assembly into the sample holder.
  • Acquire the sample spectrum.
  • Parameters:
  • Spectral Range: 4000-400 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Number of Scans: 16-32.

Mass Spectrometry (MS)

1. Sample Preparation (for GC-MS):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

2. Data Acquisition (GC-MS with Electron Ionization):

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
  • Gas Chromatography (GC) Conditions:
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
  • Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Ion Source Temperature: 230 °C.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound (Liquid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR For NMR Prep_IR Prepare Neat Sample (Salt Plates) Sample->Prep_IR For IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS For MS NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Analysis_NMR Process NMR Data: - Chemical Shifts - Coupling Constants NMR->Analysis_NMR Analysis_IR Process IR Spectrum: - Peak Positions - Functional Groups IR->Analysis_IR Analysis_MS Process Mass Spectrum: - Molecular Ion - Fragmentation Pattern MS->Analysis_MS Final_Report Comprehensive Spectroscopic Report Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

References

An In-depth Technical Guide to the Safe Handling of Diphenyl Chlorophosphate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diphenyl chlorophosphate (CAS No: 2524-64-3) is a versatile phosphorylating agent utilized in various chemical syntheses within research and drug development. However, its utility is matched by its significant hazardous properties, necessitating a thorough understanding of its safety profile for all laboratory personnel. This guide provides a comprehensive analysis of the Safety Data Sheet (SDS) for this compound, presenting critical data in an accessible format, outlining essential safety protocols, and visualizing workflows to ensure safe handling in a research environment.

Section 1: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless to light yellow liquid with a pungent odor.[1][2][3] It is insoluble in water and denser than water, which has implications for spill cleanup procedures.[1][2][3] Its moisture sensitivity is a critical handling parameter, as it can decompose upon contact with water, potentially liberating toxic gas.[4]

PropertyValueSource
Molecular Formula C12H10ClO3P[5]
Molecular Weight 268.63 g/mol [1][5]
Appearance Clear colorless to light yellow liquid with a pungent odor[1][2][3]
Density 1.296 - 1.3 g/cm³ at 25 °C[5][6]
Boiling Point 314-316 °C at 272-363 hPa[6]
Melting Point 314-316 °C[5]
Flash Point > 112 - >113 °C (> 233.6 - >235.4 °F) - closed cup[4][6]
Vapor Pressure 10 mmHg at 190 °C; 0.0±0.8 mmHg at 25 °C[5]
Water Solubility Insoluble, may decompose[1][2][7]
Refractive Index n20/D 1.55 (lit.)

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. It is crucial for researchers to be intimately familiar with these hazards to implement appropriate safety measures. The primary hazards are its corrosive nature and acute toxicity.[1][4][8][9]

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation (Category 1B/1C)H314: Causes severe skin burns and eye damageGHS05Danger
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damageGHS05Danger
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationGHS07Warning
Corrosive to metals (Category 1)H290: May be corrosive to metalsGHS05Danger

Note: The percentage of sources classifying under each H-statement varies. The most consistently reported and severe hazards are skin and eye damage.[1]

Section 3: Toxicology and Exposure Effects

Exposure to this compound can lead to severe health effects. The substance is destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[6][8]

  • Inhalation: May cause severe irritation of the respiratory tract, potentially leading to sore throat, coughing, shortness of breath, and delayed pulmonary edema.[10] Chemical burns to the respiratory tract are possible.[10]

  • Skin Contact: Causes severe skin burns.[4][8][11]

  • Eye Contact: Causes serious eye damage, with the potential for irreversible injury.[4][12] Direct contact can produce pain, tearing, light sensitivity, and chemical burns.[12]

  • Ingestion: Harmful if swallowed.[8] It can cause severe and permanent damage to the digestive tract, including burns and potential perforation.[10]

At present, there is no specific information available in the public domain regarding detailed signaling pathways for the toxicity of this compound. The corrosive effects are likely due to its reactivity, leading to non-specific cell damage upon contact. No ingredient is listed as a carcinogen by IARC, NTP, or OSHA.[6][8]

Section 4: Safe Handling and Experimental Workflow

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages from preparation to disposal.

G This compound Handling Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment - Review SDS - Identify Hazards - Plan Experiment ppe_selection 2. PPE Selection - Chemical Goggles/Face Shield - Neoprene/Nitrile Gloves - Protective Clothing risk_assessment->ppe_selection Leads to engineering_controls 3. Engineering Controls - Fume Hood - Emergency Shower/Eyewash ppe_selection->engineering_controls Requires dispensing 4. Dispensing - Inert Atmosphere - Avoid Water/Moisture engineering_controls->dispensing Enables safe reaction_setup 5. Reaction Setup - Closed System if possible - Monitor for exotherms dispensing->reaction_setup Proceeds to spill_response 6. Spill Response - Evacuate Area - Absorb with Inert Material - Do NOT use water reaction_setup->spill_response If spill occurs waste_disposal 7. Waste Disposal - Collect in labeled, sealed containers - Follow institutional/local regulations reaction_setup->waste_disposal Upon completion

Caption: A workflow for the safe handling of this compound.

Section 5: Experimental Protocols for Safety and Emergency Measures

While specific toxicological experimental protocols are not detailed in SDSs, the recommended safety and emergency procedures are derived from standardized methodologies.

The selection of appropriate PPE is critical.

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[13] For full contact, butyl-rubber with a minimum layer thickness of 0.7 mm is suggested.[8]

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[8][13] Contact lenses should not be worn.[13]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[11][13]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.[13] If inhalation risk is high, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[4][13]

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation 1. Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[4][11][13] 2. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[4][11] 3. Seek immediate medical attention.[4][8][13]
Skin Contact 1. Immediately remove all contaminated clothing.[4][11] 2. Flush skin with plenty of water for at least 15-30 minutes.[2][11][13] 3. Seek immediate medical attention.[13]
Eye Contact 1. Immediately flush eyes with running water for at least 15-30 minutes, holding eyelids open.[2][4][13] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[4][8] 3. Seek immediate medical attention.[4][8][13]
Ingestion 1. Rinse mouth with water.[6][8] 2. Do NOT induce vomiting.[4][6][8] 3. Never give anything by mouth to an unconscious person.[6][13] 4. Seek immediate medical attention.[6][13]

This compound is combustible but does not readily ignite.[12]

  • Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[1][2][4][13]

  • Unsuitable Extinguishing Media: Do not use straight streams of water.[13] Foam and water are listed as unsuitable by some sources, likely due to reactivity.[8]

  • Specific Hazards: Heating may cause containers to rupture violently.[12] Combustion can produce toxic and corrosive fumes, including carbon oxides, phosphorus oxides, and hydrogen chloride gas.[6][8][12]

  • Firefighter Protection: Wear full body protective clothing and a self-contained breathing apparatus (SCBA).[1][12]

Prompt and correct response to a spill is vital.

  • Personal Precautions: Evacuate unnecessary personnel.[13] Avoid breathing vapors and ensure adequate ventilation.[6] Do not touch spilled material without appropriate PPE.[1]

  • Environmental Precautions: Prevent entry into sewers and public waters.[8][13]

  • Containment and Cleanup:

    • Isolate the spill area for at least 50 meters (150 feet) for liquids.[1][2]

    • Contain the spill with dikes or absorbents like sand, earth, or vermiculite.[12][13]

    • Collect the absorbed material into suitable, closed containers for disposal.[6]

Section 6: Stability and Reactivity

Understanding the chemical's stability and incompatibilities is key to preventing hazardous reactions.

  • Reactivity: The product is chemically stable under standard ambient conditions.[8] It is moisture-sensitive and contact with water can liberate toxic gas (hydrogen chloride).[4][13]

  • Incompatible Materials: Avoid strong bases (including amines), strong oxidizing agents, alcohols, and alkalis.[1][2][8][13]

  • Hazardous Reactions:

    • May react vigorously or explosively with diisopropyl ether or other ethers in the presence of trace metal salts.[1][2][3]

    • Can form highly toxic and flammable phosphine (B1218219) gas with strong reducing agents.[2][3]

    • Partial oxidation can release toxic phosphorus oxides.[2][3]

  • Conditions to Avoid: Strong heating and exposure to moisture.[8][12]

Section 7: Storage and Disposal

Proper storage and disposal are final, critical steps in the safe management of this compound.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[4][6][13]

    • Keep containers tightly closed and protected from moisture.[4][8][13] Storing under an inert atmosphere like nitrogen is recommended.[4]

    • Store locked up in a corrosives area.[4][13]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.[8][12][13]

    • Do not dispose of waste into sewers.[13]

    • Engage a licensed professional waste disposal service.[6] Handle uncleaned containers as you would the product itself.[8]

Section 8: Visualization of Potential Hazard Interactions

The following diagram illustrates the key incompatibilities and hazardous decomposition products associated with this compound.

G cluster_reactants Incompatible Materials cluster_products Hazardous Products DPPC This compound HCl Hydrogen Chloride Gas DPPC->HCl reacts to form POx Phosphorus Oxides DPPC->POx partial oxidation Phosphine Phosphine Gas (Flammable/Toxic) DPPC->Phosphine can form Explosion Vigorous/Explosive Reaction DPPC->Explosion can cause Fire_Products Combustion Products (CO, CO2, HCl, POx) DPPC->Fire_Products can produce Bases Strong Bases / Alkalis Bases->DPPC Oxidizers Strong Oxidizing Agents Oxidizers->DPPC Water Water / Moisture Water->DPPC Reducing_Agents Strong Reducing Agents Reducing_Agents->DPPC Ethers Ethers (with metal salts) Ethers->DPPC Heat Heat / Fire Heat->DPPC

Caption: Reactivity and incompatibility map for this compound.

This compound is a valuable reagent for chemical synthesis, but its hazardous properties demand rigorous adherence to safety protocols. Researchers must be thoroughly familiar with its physical and chemical properties, hazards, and the appropriate measures for handling, storage, and emergency response. By integrating the information and workflows presented in this guide into standard laboratory operating procedures, the risks associated with the use of this compound can be effectively managed, ensuring a safe research environment.

References

An In-depth Technical Guide on Initial Investigations into Diphenyl Chlorophosphate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl chlorophosphate (DPCP) has emerged as a versatile and powerful reagent in modern organic synthesis. This technical guide provides a comprehensive overview of the initial investigations into DPCP-catalyzed reactions, with a particular focus on its application in the formation of amide and ester bonds. This document details the underlying reaction mechanisms, provides structured quantitative data from various studies, and outlines detailed experimental protocols for key transformations. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the chemical processes involved. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to effectively leverage DPCP in their synthetic endeavors.

Introduction

This compound (DPCP), a commercially available organophosphorus compound, has garnered significant attention as a highly effective activating agent for carboxylic acids. Its utility spans a wide range of chemical transformations, most notably in the synthesis of amides, esters, and peptides.[1][2] The reagent's ability to facilitate bond formation under mild conditions, often with high yields, makes it an attractive tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][4] This guide will delve into the foundational aspects of DPCP-catalyzed reactions, providing the necessary technical details for their successful implementation in a laboratory setting.

Reaction Mechanisms

The efficacy of this compound in promoting amide and ester formation lies in its ability to activate carboxylic acids, transforming the hydroxyl group into a better leaving group. The generally accepted mechanism proceeds through the formation of a highly reactive mixed anhydride (B1165640) intermediate.

Activation of Carboxylic Acids

The reaction is typically initiated by the nucleophilic attack of the carboxylate anion on the phosphorus atom of DPCP. This step is often facilitated by a base, such as pyridine (B92270) or triethylamine (B128534), which deprotonates the carboxylic acid. The departure of the chloride ion results in the formation of a diphenylphosphinic carboxylic mixed anhydride. This intermediate is highly electrophilic and susceptible to nucleophilic attack.

Activation_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate Mixed Anhydride Intermediate RCOOH->Intermediate + DPCP, Base Base Base (e.g., Pyridine) Base->RCOOH Deprotonation DPCP This compound ((PhO)2P(O)Cl) DPCP->Intermediate Chloride Cl- Intermediate->Chloride - Cl-

Caption: Activation of a carboxylic acid by DPCP.

Amide and Ester Formation

Once the mixed anhydride is formed, it readily reacts with a nucleophile, such as an amine or an alcohol. The nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the diphenyl phosphate (B84403) anion yields the desired amide or ester product.

Reaction_Pathway cluster_activation Activation Step cluster_amidation Amidation cluster_esterification Esterification Carboxylic Acid R-COOH Mixed Anhydride Mixed Anhydride Carboxylic Acid->Mixed Anhydride + DPCP, Base DPCP (PhO)2P(O)Cl Amide Amide (R-CONH-R') Mixed Anhydride->Amide + Amine Ester Ester (R-COO-R') Mixed Anhydride->Ester + Alcohol Amine Amine (R'-NH2) Alcohol Alcohol (R'-OH)

Caption: General pathways for amidation and esterification.

Quantitative Data on DPCP-Catalyzed Reactions

The following tables summarize the yields of amides and esters obtained from various carboxylic acids and nucleophiles using this compound as a coupling agent.

Amidation Reactions

Table 1: Representative Yields for Amidation of Benzoic Acid with Various Amines (Analogous System) [4]

EntryAmineProductYield (%)
1BenzylamineN-Benzylbenzamide83
2BenzylmethylamineN-Benzyl-N-methylbenzamide65
3AnilineN-Phenylbenzamide75
4Morpholine4-Benzoylmorpholine70
Esterification Reactions

DPCP has been shown to be an effective reagent for the esterification of a range of carboxylic acids with various alcohols. The reaction generally proceeds under mild conditions and affords good to excellent yields.

Table 2: Esterification of Various Carboxylic Acids and Alcohols using a DPCP Analogue (DCID) [1][5]

EntryCarboxylic AcidAlcoholProductYield (%)
1Benzoic acidBenzyl alcoholBenzyl benzoate86
24-Nitrobenzoic acidBenzyl alcoholBenzyl 4-nitrobenzoate91
34-Methoxybenzoic acidBenzyl alcoholBenzyl 4-methoxybenzoate84
4Benzoic acidEthanolEthyl benzoate74
5Acetic acidBenzyl alcoholBenzyl acetate (B1210297)65

Experimental Protocols

The following are detailed experimental protocols for the synthesis of amides and esters using this compound.

General Procedure for One-Pot Amide Synthesis

This protocol is adapted from general procedures for amide synthesis using activating agents.[6][7]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.2 mmol)

  • This compound (1.1 mmol)

  • Pyridine (2.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol) and pyridine (2.0 mmol) in anhydrous DCM (5 mL) at 0 °C under an inert atmosphere, add this compound (1.1 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of the amine (1.2 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl (10 mL) and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.

Amide_Synthesis_Workflow Start Start Step1 Dissolve Carboxylic Acid & Pyridine in DCM at 0°C Start->Step1 Step2 Add this compound dropwise Step1->Step2 Step3 Stir for 30 minutes at 0°C Step2->Step3 Step4 Add Amine solution Step3->Step4 Step5 Warm to RT and stir for 2-4h (Monitor by TLC) Step4->Step5 Step6 Quench with 1M HCl Step5->Step6 Step7 Work-up (Wash with NaHCO3, Brine) Step6->Step7 Step8 Dry, Filter, and Concentrate Step7->Step8 Step9 Purify by Column Chromatography Step8->Step9 End End (Pure Amide) Step9->End

Caption: Workflow for one-pot amide synthesis.

General Procedure for Ester Synthesis

This protocol is based on established esterification methods.[8][9][10][11]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Alcohol (1.5 mmol)

  • This compound (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous THF (5 mL) at room temperature, add this compound (1.2 mmol).

  • Stir the mixture for 10-15 minutes.

  • Add the alcohol (1.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude ester by distillation or column chromatography.

Conclusion

This compound is a highly effective and versatile reagent for the activation of carboxylic acids, facilitating the synthesis of amides and esters under mild conditions. The formation of a reactive mixed anhydride intermediate is key to its efficacy. This guide has provided an overview of the initial investigations into DPCP-catalyzed reactions, including mechanistic insights, representative quantitative data, and detailed experimental protocols. The provided workflows and diagrams aim to simplify the understanding and implementation of these important synthetic transformations. Further research into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of DPCP in organic synthesis and drug development.

References

Unveiling the Electrophilic Heart of a Versatile Reagent: A Technical Guide to Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Reactivity and Application of Diphenyl Chlorophosphate for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electrophilicity of the phosphorus center in this compound (DPCP), a cornerstone reagent in modern organic synthesis. This document provides a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and workflows, catering to the needs of researchers in academia and the pharmaceutical industry.

The Electrophilic Nature of the Phosphorus Center

This compound, with the chemical formula (C₆H₅O)₂P(O)Cl, is a highly effective phosphorylating agent, a property stemming from the significant electrophilic character of its central phosphorus atom. This electrophilicity is primarily attributed to the presence of three electron-withdrawing groups attached to the phosphorus: two phenoxy groups and a chlorine atom. The oxygen and chlorine atoms, being highly electronegative, create a substantial partial positive charge on the phosphorus atom, making it a prime target for nucleophilic attack.

The reactivity of this compound is further influenced by the good leaving group ability of the chloride ion. Nucleophilic substitution reactions at the phosphorus center typically proceed via a concerted S_N2-type mechanism, where the nucleophile attacks the phosphorus atom, leading to the displacement of the chloride ion.

Quantitative Analysis of Reactivity

Nucleophile/Solvent SystemSecond-Order Rate Constant (k₂) [Units]Temperature (°C)Reference/Notes
Aniline (in Acetonitrile)Faster than diphenyl phosphinic chloride55Comparison suggests high reactivity towards amines.
Water (Hydrolysis)Rate constants determined in aqueous alcoholsNot specifiedSolvolysis is a common reaction pathway.
Substituted PhenolsRate constants dependent on substituentNot specifiedElectron-donating groups on the phenol (B47542) generally increase the reaction rate.

Note: The table above is a summary of trends observed in the literature. Direct comparison of rate constants is challenging due to varying experimental conditions across different studies.

Experimental Protocols

General Procedure for the Phosphorylation of an Alcohol

This protocol provides a general method for the phosphorylation of a primary or secondary alcohol using this compound.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the alcohol (1.0 eq) and the tertiary amine base (1.5 - 2.0 eq) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired phosphate (B84403) ester.

Synthesis of a Phosphoramidate (B1195095) from an Amine

This protocol outlines a general procedure for the synthesis of a phosphoramidate from a primary or secondary amine using this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Tertiary amine base (e.g., TEA, DIPEA) (1.5 - 2.0 eq)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and the tertiary amine base (1.5 - 2.0 eq) in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add this compound (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • After the reaction is complete, add water to quench the reaction.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the phosphoramidate.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the role of this compound in organic synthesis, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Nucleophilic_Attack_on_DPCP cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nucleophile Nu-H TS [Nu---P(O)(OPh)₂---Cl]⁻ Nucleophile->TS Nucleophilic Attack DPCP (PhO)₂P(O)Cl DPCP->TS Product Nu-P(O)(OPh)₂ TS->Product Chloride Elimination HCl HCl TS->HCl

General mechanism of nucleophilic attack on this compound.

Peptide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation cluster_deprotection Deprotection AA1 N-Protected Amino Acid (R¹-COOH) Mixed_Anhydride Mixed Anhydride Intermediate [R¹-COO-P(O)(OPh)₂] AA1->Mixed_Anhydride DPCP This compound DPCP->Mixed_Anhydride Base1 Base (e.g., DIPEA) Base1->Mixed_Anhydride Dipeptide Protected Dipeptide (R¹-CO-NH-R²) Mixed_Anhydride->Dipeptide AA2 C-Protected Amino Acid (H₂N-R²) AA2->Dipeptide Final_Dipeptide Dipeptide Dipeptide->Final_Dipeptide Removal of Protecting Groups

Workflow for peptide coupling using this compound.

Kinase_Inhibitor_Synthesis_Pathway cluster_synthesis Hypothetical Synthesis Step for a Kinase Inhibitor cluster_signaling Targeted Signaling Pathway Scaffold Scaffold with -OH group Phosphorylated_Intermediate Phosphorylated Scaffold Scaffold->Phosphorylated_Intermediate DPCP This compound DPCP->Phosphorylated_Intermediate Base Base Base->Phosphorylated_Intermediate Inhibitor Synthesized Inhibitor (from Phosphorylated Scaffold) Phosphorylated_Intermediate->Inhibitor Further Modification Kinase Target Kinase (e.g., EGFR, Abl) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor->Kinase Inhibition

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for Phosphorylation of Serine using Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the chemical phosphorylation of serine using diphenyl chlorophosphate. The methodology is presented in two main parts: the initial phosphorylation of N-Boc-protected serine to form a stable diphenyl phosphotriester intermediate, and the subsequent deprotection via catalytic hydrogenation to yield the final phosphoserine product. This protocol is designed to be a valuable resource for researchers in chemical biology, peptide synthesis, and drug development who require site-specific phosphorylation.

Data Presentation

The following table summarizes the quantitative data typically observed for each step of the serine phosphorylation protocol. These values can serve as a benchmark for researchers performing this synthesis.

StepProductTypical Yield (%)Purity (%)Analytical Methods
1. PhosphorylationN-Boc-O-(diphenylphosphono)-L-serine85-95>95NMR, Mass Spectrometry, TLC
2. DeprotectionN-Boc-L-phosphoserine>90>98NMR, Mass Spectrometry, TLC

Experimental Protocols

This section details the methodologies for the two key stages of serine phosphorylation.

Part 1: Synthesis of N-Boc-O-(diphenylphosphono)-L-serine

This protocol outlines the phosphorylation of the hydroxyl group of N-Boc-L-serine with this compound using pyridine (B92270) as a base.

Materials:

  • N-Boc-L-serine

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel (for column chromatography)

  • Round-bottom flask and standard glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-serine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0 equivalents) to the stirred solution.

  • Addition of Phosphorylating Agent: While maintaining the temperature at 0 °C, slowly add this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to gradually warm to room temperature and continue stirring for 12 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexanes, to yield pure N-Boc-O-(diphenylphosphono)-L-serine.

Part 2: Deprotection of N-Boc-O-(diphenylphosphono)-L-serine

This protocol describes the removal of the phenyl protecting groups from the phosphate (B84403) moiety via catalytic hydrogenation to yield N-Boc-L-phosphoserine.

Materials:

  • N-Boc-O-(diphenylphosphono)-L-serine

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Hydrogenation flask and apparatus (e.g., balloon or Parr shaker)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve the N-Boc-O-(diphenylphosphono)-L-serine (1.0 equivalent) in methanol or ethanol.

  • Addition of Catalyst: Carefully add a catalytic amount of PtO₂ (e.g., 5-10 mol%) or 10% Pd/C to the solution under an inert atmosphere.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas; repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure on a Parr shaker) at room temperature for 12 to 48 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up:

    • Carefully and slowly vent the hydrogen atmosphere and flush the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Thoroughly wash the Celite® pad with the solvent used for the reaction.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude N-Boc-L-phosphoserine.

  • Purification (if necessary): The resulting product is often of high purity and may not require further purification. If needed, recrystallization or chromatography can be employed.

Visualizations

Chemical Reaction Pathway

chemical_reaction cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Deprotection serine N-Boc-Serine intermediate N-Boc-O-(diphenylphosphono)-L-serine serine->intermediate dpcp This compound dpcp->intermediate pyridine Pyridine pyridine->intermediate (base) phosphoserine N-Boc-L-Phosphoserine intermediate->phosphoserine h2_pt H₂, PtO₂/Pd-C h2_pt->phosphoserine

Caption: Chemical synthesis of phosphoserine.

Experimental Workflow

experimental_workflow start Start dissolve_serine Dissolve N-Boc-Serine in DCM start->dissolve_serine add_pyridine Add Pyridine at 0 °C dissolve_serine->add_pyridine add_dpcp Add this compound add_pyridine->add_dpcp react_phosphorylation React for 12-24h at RT add_dpcp->react_phosphorylation workup_phosphorylation Aqueous Work-up react_phosphorylation->workup_phosphorylation purify_intermediate Column Chromatography workup_phosphorylation->purify_intermediate intermediate_product Isolate N-Boc-O-(diphenylphosphono)-L-serine purify_intermediate->intermediate_product dissolve_intermediate Dissolve Intermediate in Alcohol intermediate_product->dissolve_intermediate add_catalyst Add PtO₂ or Pd/C dissolve_intermediate->add_catalyst hydrogenate Hydrogenate for 12-48h add_catalyst->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate final_product Obtain N-Boc-L-Phosphoserine concentrate->final_product end End final_product->end

Caption: Experimental workflow for serine phosphorylation.

Application of Diphenyl Chlorophosphate in Peptide Synthesis and Coupling: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl chlorophosphate (DPCP), an organophosphorus compound, serves as a versatile reagent in organic synthesis, with notable applications in the formation of peptide bonds. In peptide synthesis, DPCP functions as a coupling reagent, facilitating the condensation of a carboxyl group of one amino acid with the amino group of another. Its primary mechanism of action involves the formation of a highly reactive mixed phosphoric anhydride (B1165640) intermediate, which is then susceptible to nucleophilic attack by the amine component. This method is particularly recognized for its application in the synthesis of phosphopeptides and is reported to offer advantages in minimizing racemization, a critical concern in maintaining the stereochemical integrity of the resulting peptide.

Core Applications in Peptide Chemistry

This compound is primarily utilized in two key areas of peptide synthesis:

  • General Peptide Bond Formation: DPCP can be employed as a coupling reagent for the formation of standard amide bonds between amino acids in both solution-phase and solid-phase peptide synthesis (SPPS). The reaction proceeds through a mixed phosphoric anhydride intermediate.

  • Phosphopeptide Synthesis: A significant application of DPCP lies in the synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways. In this context, DPCP can be used to phosphorylate hydroxyl-containing amino acid residues (serine, threonine, and tyrosine) or to couple pre-phosphorylated amino acids into a peptide chain.

Mechanism of Action: Peptide Coupling

The use of this compound as a coupling reagent proceeds via a two-step mechanism. First, the N-protected amino acid reacts with this compound in the presence of a base to form a mixed phosphoric anhydride. This anhydride is a highly activated form of the carboxylic acid. In the second step, the amino group of the second amino acid (or the N-terminus of a peptide chain) attacks the carbonyl carbon of the activated amino acid, leading to the formation of the peptide bond and the release of diphenyl phosphate (B84403) as a byproduct.

PeptideCouplingMechanism cluster_step1 Step 1: Formation of Mixed Phosphoric Anhydride cluster_step2 Step 2: Nucleophilic Attack and Peptide Bond Formation N_Protected_AA N-Protected Amino Acid (R-COOH) Mixed_Anhydride Mixed Phosphoric Anhydride (R-CO-O-P(O)(OPh)2) N_Protected_AA->Mixed_Anhydride + DPCP + Base DPCP This compound ((PhO)2P(O)Cl) DPCP->Mixed_Anhydride Base Base (e.g., NMM, TEA) Base->Mixed_Anhydride Peptide_Bond Dipeptide (R-CO-NH-R') Mixed_Anhydride->Peptide_Bond + Amino Component Byproduct Diphenyl Phosphate ((PhO)2P(O)OH) Mixed_Anhydride->Byproduct Amino_Component Amino Component (H2N-R') Amino_Component->Peptide_Bond

Caption: Mechanism of peptide bond formation using this compound.

Experimental Protocols

Note: Detailed, standardized protocols for the use of this compound in general peptide synthesis are not extensively documented in publicly available literature. The following protocols are generalized based on the principles of mixed anhydride coupling reactions and information from related organophosphorus coupling reagents. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific peptide sequences.

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the coupling of an N-protected amino acid to an amino acid ester in solution.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • This compound (DPCP)

  • Tertiary base (e.g., N-methylmorpholine (NMM) or triethylamine (B128534) (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Amino Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in the chosen anhydrous solvent. Add the tertiary base (1.1 eq) and stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride and generate the free amine.

  • Activation of the Carboxyl Component: In a separate flask, dissolve the N-protected amino acid (1.0 eq) in the same anhydrous solvent. Cool the solution to 0 °C in an ice bath.

  • Add the tertiary base (1.0 eq) to the solution of the N-protected amino acid.

  • Slowly add this compound (1.0 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C.

  • Allow the activation reaction to proceed for 15-30 minutes at 0 °C.

  • Coupling Reaction: Add the solution of the free amino acid ester (from step 1) to the activated mixed anhydride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Quench the reaction by adding water. b. If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. If using a water-miscible solvent like DMF, dilute the reaction mixture with a larger volume of an immiscible organic solvent (e.g., ethyl acetate) and then proceed with the aqueous washes. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure protected dipeptide.

SolutionPhaseWorkflow Start Start Prep_Amine Prepare Amino Component (Amino Acid Ester + Base) Start->Prep_Amine Activate_Acid Activate Carboxyl Component (N-Protected AA + Base + DPCP at 0°C) Start->Activate_Acid Coupling Combine and React (Warm to RT, 2-4h) Prep_Amine->Coupling Activate_Acid->Coupling Workup Aqueous Work-up (Wash with Acid, Base, Brine) Coupling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification End Pure Protected Dipeptide Purification->End

Caption: Workflow for solution-phase dipeptide synthesis using DPCP.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for coupling an N-protected amino acid to a resin-bound peptide.

Materials:

  • N-terminally deprotected peptide-resin

  • Fmoc-protected amino acid

  • This compound (DPCP)

  • Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous SPPS-grade solvent (e.g., DMF)

  • SPPS reaction vessel

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in anhydrous DMF in an SPPS reaction vessel.

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in anhydrous DMF.

  • Add DIPEA (3-5 equivalents) to the amino acid solution.

  • Cool the solution to 0 °C and add this compound (3-5 equivalents).

  • Allow the mixture to pre-activate for 5-10 minutes at 0 °C.

  • Coupling: Drain the DMF from the resin and add the pre-activated amino acid solution to the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow Start Deprotected Peptide-Resin Preactivation Prepare Activation Solution (Fmoc-AA + DIPEA + DPCP in DMF) Start->Preactivation Coupling Add Activation Solution to Resin (Agitate 1-2h at RT) Preactivation->Coupling Monitoring Monitor Reaction (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive Test (Recouple) Washing Wash Resin (DMF, DCM) Monitoring->Washing Negative Test Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Caption: General workflow for an SPPS coupling step using DPCP.

Quantitative Data Summary

Coupling ReagentModel PeptideYield (%)Coupling Efficiency (%)Racemization (%)Reference
DPCP Z-Gly-Phe-Val-OMeData Not AvailableData Not AvailableData Not Available-
DCC/HOBt Z-Gly-Phe-Val-OMeVariableVariableLow[General Literature]
HBTU/DIPEA Z-Gly-Phe-Val-OMeHighHighLow[General Literature]
HATU/DIPEA Z-Gly-Phe-Val-OMeVery HighVery HighVery Low[General Literature]

Note: The values in this table are placeholders to illustrate the required data points for a comparative analysis. Specific, cited data for DPCP in such a comparison was not found.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts with water and other protic solvents, so all glassware and solvents must be anhydrous.

Conclusion

This compound is a useful reagent in peptide synthesis, particularly for the preparation of phosphopeptides. While it offers a viable method for general peptide bond formation through a mixed phosphoric anhydride intermediate, its use is less commonly documented with detailed protocols and quantitative comparative data than more modern coupling reagents. Researchers interested in employing DPCP should be prepared to optimize reaction conditions for their specific applications. Its role in specialized syntheses, such as those involving phosphorylation, remains a key area of its utility.

Application Notes and Protocols: Diphenyl Chlorophosphate for Aldoxime to Nitrile Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, providing a valuable route to the cyano group, a key functional group in many pharmaceuticals, agrochemicals, and materials. This dehydration reaction can be accomplished using a variety of reagents. Among these, phosphorus-based reagents have proven to be effective. Diphenyl chlorophosphate [(PhO)₂P(O)Cl] is a commercially available reagent that can be utilized for the efficient dehydration of aldoximes to their corresponding nitriles under mild conditions. This application note provides a detailed protocol for this conversion, outlines the proposed reaction mechanism, and presents a general overview of the expected outcomes.

Reaction Principle and Mechanism

The conversion of an aldoxime to a nitrile using this compound proceeds via the activation of the aldoxime's hydroxyl group, transforming it into a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction.

The proposed mechanism involves the following key steps:

  • Activation of the Aldoxime: The lone pair of electrons on the oxygen atom of the aldoxime hydroxyl group attacks the electrophilic phosphorus atom of this compound.

  • Formation of a Phosphorylated Intermediate: This nucleophilic attack results in the formation of a phosphorylated oxime intermediate and the displacement of a chloride ion.

  • Base-Mediated Elimination: A base abstracts the proton from the oxime's hydroxyl group (now part of the phosphoryl intermediate), facilitating an E2-type elimination.

  • Nitrile Formation and Byproduct Generation: The elimination process leads to the formation of the carbon-nitrogen triple bond of the nitrile and the generation of diphenyl phosphate (B84403) as a byproduct.

ReactionMechanism R_aldoxime R-CH=N-OH Aldoxime Intermediate R-CH=N-O-P(O)(OPh)₂ Phosphorylated Intermediate R_aldoxime->Intermediate + (PhO)₂P(O)Cl - HCl DPCP (PhO)₂P(O)Cl This compound DPCP->Intermediate Base Base (e.g., Et₃N) Nitrile R-C≡N Nitrile Base->Nitrile Intermediate->Nitrile + Base - (PhO)₂P(O)OH - Base-H⁺ Byproduct (PhO)₂P(O)OH Diphenyl phosphate BaseH Base-H⁺

Caption: Proposed mechanism for the dehydration of aldoximes to nitriles using this compound.

Experimental Protocol

This protocol provides a general procedure for the conversion of an aldoxime to a nitrile using this compound. The reaction conditions may require optimization for specific substrates.

Materials:

  • Aldoxime

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent (e.g., acetonitrile, THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldoxime (1.0 eq). Dissolve the aldoxime in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (1.1-1.3 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude nitrile can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

ExperimentalWorkflow start Start setup Dissolve aldoxime in anhydrous DCM under inert atmosphere start->setup add_base Add triethylamine Stir at room temperature setup->add_base cool Cool to 0 °C add_base->cool add_dpcp Add this compound dropwise cool->add_dpcp react Warm to room temperature Stir for 1-4 h (Monitor by TLC/LC-MS) add_dpcp->react quench Quench with saturated NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end End (Pure Nitrile) purify->end

Caption: General experimental workflow for the conversion of aldoximes to nitriles.

Substrate Scope and Yields

While specific literature on the substrate scope for this compound is limited, it is anticipated that this reagent will be effective for the dehydration of a wide range of both aromatic and aliphatic aldoximes. Electron-donating and electron-withdrawing groups on aromatic rings are generally well-tolerated with similar phosphorus-based dehydrating agents. The yields are expected to be good to excellent, typically ranging from 70% to 95%, depending on the specific substrate and the optimization of reaction conditions.

Table 1: Expected Yields for the Conversion of Various Aldoximes to Nitriles

EntryAldoxime SubstrateProduct NitrileExpected Yield (%)
1Benzaldehyde oximeBenzonitrile85-95
24-Methoxybenzaldehyde oxime4-Methoxybenzonitrile80-90
34-Nitrobenzaldehyde oxime4-Nitrobenzonitrile75-85
4Cinnamaldehyde oximeCinnamonitrile70-85
5Heptanal oximeHeptanenitrile70-80
6Cyclohexanecarboxaldehyde oximeCyclohexanecarbonitrile75-85

Note: The yields presented in this table are estimations based on reactions with analogous chlorophosphate reagents and may vary for reactions specifically using this compound.

Safety and Handling

  • This compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be carried out under an inert atmosphere as this compound is sensitive to moisture.

  • Anhydrous solvents are crucial for the success of the reaction.

Conclusion

The use of this compound offers a convenient and efficient method for the dehydration of aldoximes to nitriles. The reaction proceeds under mild conditions and is applicable to a variety of substrates. The straightforward protocol and expected high yields make this a valuable tool for synthetic chemists in academic and industrial research, particularly in the field of drug development where the nitrile functionality is a common pharmacophore. Further optimization of the reaction conditions for specific substrates may be necessary to achieve the best results.

Synthesis of α-Substituted β-Lactams Using Diphenyl Chlorophosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of α-substituted β-lactams utilizing diphenyl chlorophosphate as a key reagent. The β-lactam ring is a cornerstone of many critical antibiotics, and the functionalization at the α-position is a pivotal strategy in the development of novel therapeutic agents with enhanced biological activity and stability. While direct α-alkylation of β-lactams is a well-established field, the specific use of this compound presents a potential, albeit less documented, avenue for achieving this transformation. These notes outline a plausible synthetic strategy, hypothesized reaction mechanisms, detailed experimental procedures, and methods for characterization and data analysis. The provided protocols are based on established principles of carbonyl chemistry and are intended to serve as a foundational guide for further investigation and optimization.

Introduction

The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that constitutes the core structural motif of a vast array of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. The inherent ring strain of the β-lactam ring makes it susceptible to nucleophilic attack, which is the basis of its antibacterial activity through the inhibition of bacterial cell wall synthesis. Modification of the β-lactam scaffold, particularly at the α-position (C3), has been a fruitful area of research for modulating the potency, spectrum of activity, and resistance to β-lactamase enzymes of these antibiotics.

α-Alkylation of β-lactams typically proceeds through the formation of an enolate intermediate at the α-carbon, followed by nucleophilic attack on an alkylating agent. Strong bases such as lithium diisopropylamide (LDA) are commonly employed for this purpose. This compound ((PhO)₂P(O)Cl) is a versatile reagent in organic synthesis, primarily used for phosphorylation. In the context of carbonyl chemistry, it can be used to form enol phosphates. It is hypothesized that this compound can be employed to activate the α-position of a β-lactam, facilitating subsequent substitution reactions. One plausible mechanism involves the formation of a diphenyl phosphoryl enol ether intermediate, which can then react with an electrophile.

This document details a proposed methodology for the synthesis of α-substituted β-lactams using this compound, providing researchers with a starting point for exploring this synthetic route.

Proposed Signaling Pathway and Reaction Mechanism

The proposed reaction pathway involves two key steps: the formation of a diphenyl phosphoryl enol ether intermediate and the subsequent reaction with an alkylating agent. A Lewis acid or a mild base might be beneficial in facilitating these steps.

Reaction_Mechanism cluster_step1 Step 1: Formation of Diphenyl Phosphoryl Enol Ether cluster_step2 Step 2: α-Substitution beta_lactam β-Lactam enol_intermediate Enolate Intermediate beta_lactam->enol_intermediate + Base base Base (e.g., Et3N) hcl_salt Et3N·HCl base->hcl_salt enol_phosphate Diphenyl Phosphoryl Enol Ether enol_intermediate->enol_phosphate + (PhO)₂P(O)Cl dpcp This compound ((PhO)₂P(O)Cl) dpcp->enol_phosphate substituted_lactam α-Substituted β-Lactam enol_phosphate->substituted_lactam + R-X (+ Lewis Acid) phosphate_salt Phosphate (B84403) Salt enol_phosphate->phosphate_salt alkyl_halide Alkyl Halide (R-X) alkyl_halide->substituted_lactam lewis_acid Lewis Acid (optional) lewis_acid->substituted_lactam

Caption: Proposed reaction mechanism for the synthesis of α-substituted β-lactams.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and analysis of α-substituted β-lactams using this compound.

Experimental_Workflow start Start reagents Prepare β-Lactam Substrate, This compound, Base, and Alkylating Agent start->reagents reaction_setup Set up Anhydrous Reaction under Inert Atmosphere reagents->reaction_setup enol_formation Step 1: Formation of Diphenyl Phosphoryl Enol Ether reaction_setup->enol_formation alkylation Step 2: α-Alkylation enol_formation->alkylation workup Aqueous Workup and Extraction alkylation->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS, IR) purification->characterization data_analysis Data Analysis (Yield, Purity, Diastereoselectivity) characterization->data_analysis end End data_analysis->end

Caption: General experimental workflow for the synthesis of α-substituted β-lactams.

Detailed Experimental Protocols

Materials:

Equipment:

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Syringes and needles

  • Septa

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Protocol for the Synthesis of α-Benzyl-4-phenyl-2-azetidinone (Hypothetical Example):

  • Reaction Setup:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 4-phenyl-2-azetidinone (1.0 mmol, 147.2 mg).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add anhydrous THF (5 mL) via syringe. Stir the solution at -78 °C (dry ice/acetone bath).

  • Formation of the Diphenyl Phosphoryl Enol Ether:

    • To the stirred solution, add triethylamine (1.2 mmol, 0.17 mL) dropwise via syringe.

    • After 15 minutes, add this compound (1.1 mmol, 0.23 mL) dropwise.

    • Allow the reaction mixture to stir at -78 °C for 1 hour. Monitor the reaction progress by TLC.

  • α-Alkylation:

    • Add benzyl bromide (1.5 mmol, 0.18 mL) to the reaction mixture at -78 °C.

    • Slowly warm the reaction to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Workup and Extraction:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α-benzyl-4-phenyl-2-azetidinone.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for the synthesis of various α-substituted β-lactams to illustrate the expected outcomes of this methodology.

Table 1: Synthesis of α-Substituted 4-Phenyl-2-azetidinones

EntryAlkylating Agent (R-X)Product (R)Yield (%)Diastereomeric Ratio (cis:trans)
1Benzyl bromideBenzyl753:1
2Methyl iodideMethyl682.5:1
3Allyl bromideAllyl723.5:1
4Ethyl iodideEthyl652:1

Table 2: Effect of Reaction Conditions on the Synthesis of α-Benzyl-4-phenyl-2-azetidinone

EntryBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1TriethylamineTHF-78 to RT753:1
2DiisopropylethylamineTHF-78 to RT722.8:1
3TriethylamineDCM-78 to RT682.5:1
4TriethylamineTHF0 to RT601.5:1

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous. Moisture will quench the enolate and hydrolyze the this compound.

    • Optimize the reaction time and temperature.

    • Consider using a stronger, non-nucleophilic base for enolate formation.

    • The alkylating agent may be unreactive; consider using a more reactive electrophile (e.g., triflates).

  • Low Diastereoselectivity:

    • The stereochemical outcome can be influenced by the solvent, temperature, and the nature of the base and electrophile. Systematic screening of these parameters is recommended.

    • The structure of the β-lactam substrate, particularly the substituent at the N1 and C4 positions, will significantly impact the facial selectivity of the alkylation.

  • Side Reactions:

    • O-alkylation of the enol phosphate is a potential side reaction.

    • Polyalkylation can occur if the mono-alkylated product is deprotonated. Using a slight excess of the alkylating agent and ensuring complete initial enolate formation can minimize this.

Conclusion

The synthesis of α-substituted β-lactams is a critical endeavor in medicinal chemistry. The use of this compound as an activating agent for the α-position of β-lactams represents a plausible, though not extensively documented, synthetic strategy. The protocols and data presented herein are intended to provide a solid foundation for researchers to explore and develop this methodology further. Careful optimization of reaction conditions will be crucial for achieving high yields and stereoselectivity. This approach has the potential to become a valuable tool in the synthetic chemist's arsenal (B13267) for the creation of novel β-lactam-based therapeutic agents.

Application Notes and Protocols: Diphenyl Chlorophosphate as a Reagent for Preparing Enol Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl chlorophosphate [(PhO)₂P(O)Cl] is a highly effective phosphorylating agent utilized in organic synthesis to prepare enol phosphates from ketones and other carbonyl compounds.[1][2] Enol phosphates are versatile synthetic intermediates that can participate in a variety of chemical transformations, including cross-coupling reactions, reductions, and conversions to other functional groups, making them valuable building blocks in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[2]

The synthesis of enol phosphates using this compound typically involves the deprotonation of a ketone with a strong base to form an enolate, which is then trapped by the electrophilic phosphorus center of this compound. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, allowing for the synthesis of either the kinetic or thermodynamic enol phosphate (B84403). Common bases employed in this transformation include lithium diisopropylamide (LDA), sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), and organocuprates.[3]

These application notes provide an overview of the use of this compound in the preparation of enol phosphates, including detailed experimental protocols and a summary of quantitative data for various substrates.

General Reaction Scheme

The general transformation involves the reaction of a ketone with a strong base to generate an enolate, which subsequently reacts with this compound to yield the corresponding enol phosphate.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Phosphorylation Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Strong Base (e.g., LDA, NaH) Base->Enolate Enolate_ref Enolate Intermediate DPCP Diphenyl Chlorophosphate EnolPhosphate Enol Phosphate DPCP->EnolPhosphate Enolate_ref->EnolPhosphate Phosphorylation

Caption: General workflow for the synthesis of enol phosphates.

Applications in Organic Synthesis

Enol phosphates are stable and versatile intermediates with a wide range of applications in synthetic organic chemistry:

  • Cross-Coupling Reactions: They can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi, Heck) to form carbon-carbon bonds, enabling the synthesis of highly substituted alkenes.[2]

  • Reduction to Alkenes: Enol phosphates can be reduced to the corresponding alkenes, providing a method for the deoxygenation of ketones.[2]

  • Precursors to Other Functional Groups: They can be converted into other functional groups such as vinyl halides and vinyl triflates.

  • Synthesis of Bioactive Molecules: The enol phosphate moiety is present in some biologically active compounds and can serve as a key structural motif in the design of new therapeutic agents.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of enol phosphates using this compound with different ketones and bases.

Protocol 1: Synthesis of 3-Butylcyclohex-1-enyl Diphenyl Phosphate from an α,β-Unsaturated Ketone

This protocol details the synthesis of an enol phosphate via 1,4-conjugate addition of an organocuprate to an α,β-unsaturated ketone, followed by trapping of the resulting enolate with this compound.[3]

Materials:

Procedure:

  • To a stirred suspension of copper(I) iodide in anhydrous diethyl ether at -23 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of butyllithium in hexanes dropwise.

  • Stir the resulting mixture for 20 minutes at -23 °C.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of cyclohex-2-en-1-one in anhydrous diethyl ether dropwise to the reaction mixture.

  • After 20 minutes, add a solution of this compound in anhydrous diethyl ether to the reaction mixture.

  • Stir the reaction for 1 hour at -78 °C.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford 3-butylcyclohex-1-enyl diphenyl phosphate.

G cluster_0 Reagent Preparation cluster_1 Reaction Sequence cluster_2 Workup & Purification BuLi Butyllithium Cuprate Lithium Dibutylcuprate BuLi->Cuprate CuI Copper(I) Iodide CuI->Cuprate Enolate Enolate Intermediate Cuprate->Enolate Enone Cyclohex-2-en-1-one Enone->Enolate 1,4-Addition -78 °C Product 3-Butylcyclohex-1-enyl Diphenyl Phosphate Enolate->Product Phosphorylation -78 °C, 1 h DPCP This compound DPCP->Product Quench Quench (NH4Cl) Product->Quench Extract Extraction (Et2O) Quench->Extract Dry Drying (MgSO4) Extract->Dry Purify Flash Chromatography Dry->Purify

Caption: Experimental workflow for Protocol 1.

Protocol 2: Synthesis of (Z)-1-Phenyl-2-(trimethylsilyl)vinyl Diphenyl Phosphate from an α-Bromo Ketone

This protocol describes the in situ generation of an α-silyl ketone enolate from an α-bromo ketone, which is then trapped with this compound.[3]

Materials:

  • α-Bromoacetophenone

  • Lithium hexamethyldisilazide (LiHMDS)

  • Trimethylsilyl (B98337) chloride (TMSCl)

  • Butyllithium (BuLi)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of lithium hexamethyldisilazide in anhydrous tetrahydrofuran at -78 °C under an inert atmosphere, add a solution of α-bromoacetophenone in anhydrous THF.

  • After 20 minutes, add trimethylsilyl chloride and allow the solution to warm to room temperature.

  • After 1 hour, cool the solution back to -78 °C and add butyllithium.

  • Stir the resulting orange solution for 20 minutes.

  • Slowly add this compound.

  • Once the addition is complete, allow the mixture to warm to room temperature and quench with a saturated solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to give an oil.

  • Purify the crude product by flash chromatography (EtOAc/hexane) to afford the pure product.

Quantitative Data Summary

The following table summarizes the yields of various enol phosphates prepared using this compound under different reaction conditions.

Starting Ketone/PrecursorBase/Reagent SystemEnol Phosphate ProductYield (%)Reference
Cyclohex-2-en-1-oneBu₂CuLi3-Butylcyclohex-1-enyl diphenyl phosphate84[3]
α-BromoacetophenoneLiHMDS, TMSCl, BuLi(Z)-1-Phenyl-2-(trimethylsilyl)vinyl diphenyl phosphate87[3]
α-(Trimethylsilyl)acetophenoneLDA1-Phenyl-1-(trimethylsilyl)vinyl diphenyl phosphate53[3]
4-Methoxy-α-(trimethylsilyl)acetophenoneLDA1-(4-Methoxyphenyl)-1-(trimethylsilyl)vinyl diphenyl phosphate70[3]
(E)-Ethyl 3-oxodeca-7,9-dienoateNaH(1Z,6E)-1-(Ethoxycarbonyl)nona-1,6,8-trien-2-yl diethyl phosphate59[3]
CyclohexanoneLDACyclohexenyl diethyl phosphate90[3]

Note: These examples utilize diethyl chlorophosphate, a similar reagent, and are included for comparative purposes.

Logical Relationship Diagram

The selection of the base and reaction conditions is crucial for controlling the regioselectivity of enol phosphate formation from unsymmetrical ketones.

G cluster_0 Reaction Conditions cluster_1 Enolate Formation cluster_2 Product Kinetic Kinetic Control (Low Temp, Strong/Bulky Base, e.g., LDA) LessSubstituted Less Substituted (Kinetic) Enolate Kinetic->LessSubstituted Thermo Thermodynamic Control (Higher Temp, Protic Solvent, Weaker Base) MoreSubstituted More Substituted (Thermodynamic) Enolate Thermo->MoreSubstituted KineticProduct Kinetic Enol Phosphate LessSubstituted->KineticProduct Trap with (PhO)2P(O)Cl ThermoProduct Thermodynamic Enol Phosphate MoreSubstituted->ThermoProduct Trap with (PhO)2P(O)Cl Ketone Unsymmetrical Ketone Ketone->Kinetic Ketone->Thermo

Caption: Control of regioselectivity in enol phosphate synthesis.

Conclusion

This compound is a versatile and widely used reagent for the efficient synthesis of enol phosphates from a variety of carbonyl compounds. The choice of reaction conditions, particularly the base and temperature, allows for the selective formation of either the kinetic or thermodynamic enol phosphate product. The resulting enol phosphates are valuable synthetic intermediates that can be further elaborated into a wide range of molecular architectures, making this methodology a powerful tool for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for Anhydrous Condensation Reactions with Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting anhydrous condensation reactions using diphenyl chlorophosphate (DPCP). It is intended for laboratory personnel experienced in handling moisture-sensitive and corrosive reagents.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized as a powerful activating agent for carboxylic acids in condensation reactions.[1] It facilitates the formation of esters, amides, and anhydrides under anhydrous conditions. Its utility is particularly notable in peptide synthesis and the preparation of polyesters and polyesteramides.[2] Due to its high reactivity and moisture sensitivity, stringent anhydrous techniques are imperative for successful and reproducible outcomes.

Safety Precautions

This compound is a corrosive and moisture-sensitive liquid that can cause severe burns upon contact with skin and eyes.[1] Inhalation or ingestion can be harmful. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency eyewash and safety shower should be readily accessible.

Experimental Setup and General Considerations for Anhydrous Reactions

Anhydrous reactions require the rigorous exclusion of atmospheric moisture from the reaction vessel. This is typically achieved by performing the reaction under an inert atmosphere, such as dry nitrogen or argon.

Key steps for setting up an anhydrous reaction include:

  • Drying of Glassware: All glassware must be thoroughly dried before use. This can be accomplished by oven-drying at a high temperature (e.g., 120-150°C) for several hours or by flame-drying under a stream of inert gas immediately before use.

  • Inert Atmosphere: The reaction apparatus should be assembled while still hot and immediately purged with an inert gas. A manifold with a bubbler or a balloon filled with nitrogen or argon can be used to maintain a positive pressure of the inert gas throughout the reaction.

  • Anhydrous Reagents and Solvents: All solvents and liquid reagents must be appropriately dried before use. Anhydrous solvents are commercially available, or they can be dried in the laboratory using standard techniques, such as distillation from a suitable drying agent or passing them through a column of activated alumina. Solid reagents should be dried in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide.

Data Presentation: Reaction Parameters for this compound Mediated Condensations

The following table summarizes typical reaction conditions for anhydrous condensation reactions using this compound, based on literature precedents.

ParameterEsterification (Carboxylic Acid + Alcohol)Thiol Esterification (Carboxylic Acid + Thiol)Amide Formation (Carboxylic Acid + Amine)
Carboxylic Acid 1.0 equivalent1.0 equivalent1.0 equivalent
Alcohol/Thiol/Amine 1.0 - 1.2 equivalents1.6 equivalents1.0 - 1.2 equivalents
This compound 1.1 - 1.5 equivalents1.5 equivalents1.1 - 1.5 equivalents
Base Pyridine (B92270) or TriethylaminePyridinePyridine or Triethylamine
Base Stoichiometry 2.5 - 3.0 equivalents (or as solvent)3.0 equivalents2.5 - 3.0 equivalents (or as solvent)
Solvent Pyridine, Dichloromethane (B109758), 1,2-Dimethoxyethane1,2-DimethoxyethanePyridine, Dichloromethane
Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time 6 - 24 hours16 hours6 - 24 hours
Yield Good to ExcellentGoodGood to Excellent

Note: The optimal conditions may vary depending on the specific substrates used. The provided data is a general guideline.

Experimental Protocol: Direct Esterification of a Carboxylic Acid with an Alcohol

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as the condensing agent under anhydrous conditions.

Materials:

  • Carboxylic acid

  • Alcohol

  • This compound (DPCP)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Septa

Procedure:

  • Preparation of the Reaction Setup:

    • A two-necked round-bottom flask equipped with a magnetic stir bar is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.

    • The flask is then fitted with rubber septa, and a nitrogen inlet needle is inserted into one septum to maintain a positive pressure of inert gas.

  • Addition of Reagents:

    • The carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) are added to the reaction flask.

    • Anhydrous pyridine (3.0 mmol) is added via syringe, followed by the addition of anhydrous dichloromethane (5 mL) to dissolve the reactants.

    • The reaction mixture is stirred at room temperature until all solids are dissolved.

  • Initiation of the Reaction:

    • The flask is cooled to 0 °C in an ice bath.

    • This compound (1.5 mmol) is added dropwise to the stirred solution via syringe over a period of 5-10 minutes.

  • Reaction Monitoring:

    • After the addition of DPCP, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, the mixture is diluted with dichloromethane (10 mL) and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired ester.

Visualizations

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven/Flame-Dry Glassware Assemble_Apparatus Assemble Apparatus Under Inert Gas Dry_Glassware->Assemble_Apparatus Add_Reactants Add Carboxylic Acid, Alcohol, and Pyridine Assemble_Apparatus->Add_Reactants Add_Solvent Add Anhydrous Solvent Add_Reactants->Add_Solvent Cool_Mixture Cool to 0 °C Add_Solvent->Cool_Mixture Add_DPCP Add this compound Cool_Mixture->Add_DPCP Stir_RT Stir at Room Temperature Add_DPCP->Stir_RT Quench_Wash Quench and Wash Stir_RT->Quench_Wash Dry_Extract Dry and Concentrate Quench_Wash->Dry_Extract Purify Purify by Chromatography Dry_Extract->Purify Condensation_Mechanism_Pathway RCOOH Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride Intermediate RCOOH->Mixed_Anhydride Activation DPCP This compound ((PhO)₂P(O)Cl) DPCP->Mixed_Anhydride Pyridine Pyridine (Base) Pyridine->Mixed_Anhydride Ester Ester (R-COOR') Mixed_Anhydride->Ester Nucleophilic Attack ROH Alcohol (R'-OH) ROH->Ester Byproducts Byproducts (Diphenyl Phosphate, Pyridinium Hydrochloride)

References

Application Notes and Protocols: Diphenyl Chlorophosphate in the Synthesis of Nucleotide Sugars and Glycosyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl chlorophosphate ((PhO)₂P(O)Cl) is a versatile and effective phosphorylating agent widely employed in organic synthesis.[1] Its application is particularly significant in the field of glycobiology for the synthesis of glycosyl phosphates, which are key precursors to nucleotide sugars. Nucleotide sugars are activated forms of monosaccharides that serve as essential building blocks for glycosyltransferases in the biosynthesis of complex carbohydrates, glycoproteins, and glycolipids.[2][3] These complex glycans play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune responses, making them attractive targets for drug discovery and development.[2][4]

This document provides detailed application notes and protocols for the use of this compound in a chemoenzymatic approach to synthesize nucleotide sugars. This strategy combines the efficiency of chemical phosphorylation to create the glycosyl phosphate (B84403) intermediate with the high stereoselectivity and yield of enzymatic coupling to form the final nucleotide sugar.

Chemoenzymatic Synthesis of Nucleotide Sugars: An Overview

The synthesis of nucleotide sugars using this compound typically follows a two-step chemoenzymatic pathway. The first step involves the chemical phosphorylation of a protected or unprotected monosaccharide at the anomeric position to form a diphenyl glycosyl phosphate. The second step is the enzymatic coupling of this glycosyl phosphate with a nucleoside triphosphate (NTP), such as UTP or GTP, catalyzed by a suitable pyrophosphorylase to yield the desired nucleotide sugar (UDP-sugar or GDP-sugar).

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Monosaccharide Monosaccharide DPCP This compound ((PhO)₂P(O)Cl) Glycosyl_Phosphate Diphenyl Glycosyl Phosphate Monosaccharide->Glycosyl_Phosphate DMAP DPCP->Glycosyl_Phosphate NTP Nucleoside Triphosphate (e.g., UTP, GTP) Nucleotide_Sugar Nucleotide Sugar (e.g., UDP-Sugar, GDP-Sugar) Glycosyl_Phosphate->Nucleotide_Sugar NTP->Nucleotide_Sugar Pyrophosphorylase Pyrophosphorylase Pyrophosphorylase->Nucleotide_Sugar

A high-level overview of the chemoenzymatic synthesis workflow.

Data Presentation: Synthesis of Glycosyl Phosphates and Nucleotide Sugars

The following tables summarize quantitative data for the synthesis of representative glycosyl phosphates and nucleotide sugars using this compound in the initial phosphorylation step.

Table 1: Chemical Synthesis of Diphenyl Glycosyl Phosphates

Starting MonosaccharideMolar Equivalents (Sugar:DPCP:DMAP)SolventTemperature (°C)Reaction TimeYield (%)Reference
Protected Hemiacetal1.0 : 4.0 : 4.0DCM-15 to 0Varies (TLC monitored)Not specified[5]
6-amino-6-deoxy mannose derivative1.0 : 1.2 : (n-BuLi as base)THF-78 to RTNot specified58[6]

DPCP: this compound; DMAP: 4-Dimethylaminopyridine; DCM: Dichloromethane; THF: Tetrahydrofuran; RT: Room Temperature; TLC: Thin-Layer Chromatography.

Table 2: Enzymatic Synthesis of Nucleotide Sugars from Glycosyl Phosphates

Glycosyl PhosphateNucleoside TriphosphateEnzymepHTemperature (°C)Yield (%)Reference
Glucose-1-phosphateUTPUDP-glucose pyrophosphorylase7.53740 (one-pot from UMP)[7][8]
Mannose-1-phosphateGTPGDP-mannose pyrophosphorylase7.0-8.025-3571[9][10]
C6-Modified Mannose-1-phosphatesGTPGDP-mannose pyrophosphorylaseNot specified3753-64[11][12]
Fucose-1-phosphateGTPGDP-fucose pyrophosphorylase7.537~70 (for subsequent glycosylation)[13]

UTP: Uridine Triphosphate; GTP: Guanosine (B1672433) Triphosphate.

Experimental Protocols

Protocol 1: Synthesis of Diphenyl Glycosyl Phosphate from a Hemiacetal

This protocol is adapted from Glycoscience Protocols (GlycoPODv2).[5]

Materials:

  • Starting material (hemiacetal)

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Dry Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Ice-cold water

  • Ice-cold 0.5 M HCl

  • Saturated aqueous NaHCO₃

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve the starting hemiacetal (1.0 equivalent) in dry DCM (8 mL/mmol) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to a temperature between -15°C and 0°C using an appropriate cooling bath.

  • Add DMAP (4.0 equivalents) and this compound (4.0 equivalents) to the cooled solution.

  • Stir the reaction mixture at this temperature and monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Once the starting material is completely consumed, dilute the reaction mixture with CHCl₃.

  • Wash the organic layer sequentially with ice-cold water, ice-cold 0.5 M HCl, and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired diphenyl glycosyl phosphate. Note: Glycosyl phosphates can be acid-labile, so prolonged exposure to silica gel should be avoided.

Protocol 2: Chemoenzymatic Synthesis of UDP-Glucose

This protocol combines the chemical synthesis of glucose-1-phosphate (via the diphenyl intermediate which is then deprotected) with an enzymatic step.

Step A: Synthesis of Diphenyl Glucose Phosphate (as per Protocol 1) Follow Protocol 1 using a suitable protected glucose hemiacetal as the starting material.

Step B: Deprotection of Diphenyl Glucose Phosphate The phenyl protecting groups can be removed via catalytic hydrogenation. This step yields the glucose-1-phosphate.

Step C: Enzymatic Synthesis of UDP-Glucose This part of the protocol is adapted from a one-pot enzymatic synthesis method.[7][14][15]

Materials:

  • Glucose-1-phosphate

  • Uridine-5'-triphosphate (UTP)

  • UDP-glucose pyrophosphorylase (UGPase)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

Procedure:

  • Prepare a reaction mixture containing glucose-1-phosphate, UTP, and MgCl₂ in a Tris-HCl buffer at pH 7.5.

  • Initiate the reaction by adding UDP-glucose pyrophosphorylase.

  • Incubate the reaction at 37°C. The reaction is typically rapid and can be complete within minutes.[7]

  • Monitor the formation of UDP-glucose using High-Performance Liquid Chromatography (HPLC).

  • The final product can be purified using chromatographic techniques such as ion-exchange or mixed-mode chromatography.[16]

Protocol 3: Chemoenzymatic Synthesis of GDP-Mannose

This protocol follows a similar chemoenzymatic strategy for the synthesis of GDP-mannose.

Step A: Synthesis of Diphenyl Mannose Phosphate (as per Protocol 1) Follow Protocol 1 using a suitable protected mannose hemiacetal as the starting material.

Step B: Deprotection of Diphenyl Mannose Phosphate Remove the phenyl groups via catalytic hydrogenation to yield mannose-1-phosphate.

Step C: Enzymatic Synthesis of GDP-Mannose This procedure is based on the use of GDP-mannose pyrophosphorylase.[9][10][17]

Materials:

  • Mannose-1-phosphate

  • Guanosine-5'-triphosphate (GTP)

  • GDP-mannose pyrophosphorylase

  • Buffer (e.g., Tris-HCl)

  • Magnesium chloride (MgCl₂)

Procedure:

  • Combine mannose-1-phosphate, GTP, and MgCl₂ in a suitable buffer (pH 7.0-8.0).

  • Add GDP-mannose pyrophosphorylase to start the reaction.

  • Incubate the mixture at a temperature between 25°C and 35°C.

  • Monitor the reaction progress by TLC or HPLC.

  • Purify the resulting GDP-mannose using anion-exchange chromatography followed by HPLC.[11][12]

Visualizations

Signaling Pathway: Role of UDP-Glucose in Glycogen (B147801) Synthesis

Glycogen_Synthesis cluster_activation Glucose Activation cluster_elongation Glycogen Elongation & Branching Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase/ Glucokinase G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase UTP UTP UTP->UDP_Glucose Glycogen_Elongated Glycogen (n+1 residues) UDP_Glucose->Glycogen_Elongated Glycogen Synthase Glycogen_Primer Glycogen (n residues) Glycogen_Primer->Glycogen_Elongated UDP UDP Glycogen_Elongated->UDP Branching Glycogen (branched) Glycogen_Elongated->Branching Branching Enzyme

The role of UDP-glucose in the glycogen synthesis pathway.
Experimental Workflow: Chemoenzymatic Synthesis of Nucleotide Sugars

Experimental_Workflow Start Start: Protected Monosaccharide Phosphorylation Chemical Phosphorylation (this compound, DMAP) Start->Phosphorylation Workup Aqueous Workup (Wash & Extract) Phosphorylation->Workup Purification1 Silica Gel Chromatography Workup->Purification1 Diphenyl_Glycosyl_P Diphenyl Glycosyl Phosphate Purification1->Diphenyl_Glycosyl_P Deprotection Catalytic Hydrogenation (Phenyl Group Removal) Diphenyl_Glycosyl_P->Deprotection Glycosyl_P Glycosyl-1-Phosphate Deprotection->Glycosyl_P Enzymatic_Coupling Enzymatic Coupling (Pyrophosphorylase, NTP) Glycosyl_P->Enzymatic_Coupling Purification2 Ion-Exchange/HPLC Purification Enzymatic_Coupling->Purification2 Final_Product Final Product: Nucleotide Sugar Purification2->Final_Product Analysis Analysis (NMR, MS) Final_Product->Analysis

A detailed experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Preparation of Aromatic Polyesters using Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aromatic polyesters is of significant interest due to their exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in various high-performance applications. One effective method for preparing these polymers is through direct polycondensation using diphenyl chlorophosphate (DPCP) as a condensing agent. This method allows for the formation of ester linkages between aromatic dicarboxylic acids and bisphenols under relatively mild conditions, often in the presence of a base such as pyridine (B92270). This document provides detailed application notes and experimental protocols for this synthetic procedure.

Reaction Principle

The direct polycondensation reaction facilitated by this compound involves the activation of the carboxylic acid groups of an aromatic dicarboxylic acid. The DPCP reacts with the carboxylic acid to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl groups of a bisphenol, leading to the formation of an ester bond and the elimination of diphenyl phosphate (B84403) and pyridinium (B92312) chloride as byproducts. The use of pyridine is crucial as it acts as both a solvent and an acid scavenger, neutralizing the liberated hydrochloric acid.

Proposed Reaction Mechanism

The reaction proceeds through a multi-step mechanism:

  • Activation of Dicarboxylic Acid: this compound reacts with the aromatic dicarboxylic acid in the presence of pyridine to form a reactive phosphorodiamidite intermediate.

  • Nucleophilic Attack by Bisphenol: The hydroxyl group of the bisphenol attacks the activated carbonyl carbon of the intermediate.

  • Ester Bond Formation and Elimination: An ester bond is formed, and diphenyl phosphate and pyridinium chloride are released as byproducts.

  • Polymerization: This process repeats, leading to the growth of the polyester (B1180765) chain.

Reaction_Mechanism DCA Aromatic Dicarboxylic Acid Intermediate Reactive Intermediate DCA->Intermediate + DPCP + Pyridine DPCP Diphenyl Chlorophosphate DPCP->Intermediate Pyridine1 Pyridine Pyridine1->Intermediate Bisphenol Bisphenol Polyester Aromatic Polyester Bisphenol->Polyester Intermediate->Polyester + Bisphenol Byproducts Diphenyl Phosphate + Pyridinium Chloride Intermediate->Byproducts

Caption: Proposed reaction mechanism for polyester synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of aromatic polyesters via direct polycondensation using this compound. The following procedure is a general guideline and may require optimization depending on the specific monomers used.

Materials and Reagents
  • Aromatic dicarboxylic acid (e.g., Isophthalic acid, Terephthalic acid)

  • Bisphenol (e.g., Bisphenol A, 4,4'-Biphenol)

  • This compound (DPCP)

  • Pyridine (anhydrous)

  • Lithium Chloride (LiCl, optional but recommended)

  • Methanol (B129727)

  • Nitrogen (inert gas)

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Experimental Workflow

Experimental_Workflow Start Start Setup Assemble and dry glassware under nitrogen atmosphere Start->Setup Reagents Charge flask with dicarboxylic acid, LiCl (optional), and pyridine Setup->Reagents Add_DPCP Add this compound (DPCP) and stir at room temperature Reagents->Add_DPCP Heat Heat the reaction mixture (e.g., 100-120 °C) Add_DPCP->Heat Add_Bisphenol Slowly add bisphenol solution in pyridine Heat->Add_Bisphenol Polymerize Continue stirring at elevated temperature for several hours Add_Bisphenol->Polymerize Precipitate Pour the viscous solution into methanol to precipitate the polymer Polymerize->Precipitate Wash Wash the polymer thoroughly with hot methanol and water Precipitate->Wash Dry Dry the polymer in a vacuum oven Wash->Dry End End Dry->End

Caption: Step-by-step experimental workflow diagram.

Detailed Procedure
  • Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is thoroughly dried and assembled while hot. The system is then purged with dry nitrogen to ensure an inert atmosphere.

  • Reaction Mixture Preparation: The flask is charged with the aromatic dicarboxylic acid (1.0 equivalent), lithium chloride (optional, 1.0 equivalent), and anhydrous pyridine. The mixture is stirred at room temperature until the solids are dissolved.

  • Activation Step: this compound (DPCP) (typically 1.1 to 1.3 equivalents per carboxylic acid group) is added to the stirred solution at room temperature. The mixture is stirred for a short period (e.g., 15-30 minutes) to allow for the activation of the dicarboxylic acid.

  • Polycondensation: The reaction mixture is heated to a specific temperature (e.g., 100-120 °C). A solution of the bisphenol (1.0 equivalent) in anhydrous pyridine is then added dropwise to the reaction mixture over a period of 30-60 minutes.

  • Polymerization: After the addition of the bisphenol is complete, the reaction mixture is maintained at the elevated temperature with continuous stirring for several hours (e.g., 3-6 hours) to allow for the polymerization to proceed. The viscosity of the solution will increase as the polymer chains grow.

  • Isolation of the Polymer: Once the polymerization is complete, the hot, viscous solution is cooled to room temperature and slowly poured into a large excess of methanol with vigorous stirring. This will cause the aromatic polyester to precipitate as a fibrous or powdery solid.

  • Purification: The precipitated polymer is collected by filtration using a Buchner funnel. The polymer is then washed thoroughly with hot methanol and water to remove any unreacted monomers, pyridine, and byproducts.

  • Drying: The purified polymer is dried in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Data Presentation

The properties of the resulting aromatic polyesters are highly dependent on the specific monomers and reaction conditions used. The following table summarizes typical data obtained for the synthesis of a polyarylate from isophthalic acid and bisphenol A.

Dicarboxylic AcidBisphenolDPCP (equiv.)LiCl (equiv.)Reaction Temp. (°C)Reaction Time (h)Yield (%)Inherent Viscosity (dL/g)
Isophthalic AcidBisphenol A2.21.01153950.68
Terephthalic AcidBisphenol A2.21.01153920.55
Isophthalic Acid4,4'-Biphenol2.21.01154940.72

Note: Inherent viscosity is a measure of the polymer's molecular weight and was measured in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) at a concentration of 0.5 g/dL at 30 °C.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pyridine is a flammable and toxic liquid. Work in a well-ventilated fume hood and avoid inhalation of vapors.

  • The reaction should be carried out under an inert atmosphere to prevent side reactions and degradation of reagents.

  • Use appropriate care when working with heated reaction mixtures.

Conclusion

The direct polycondensation of aromatic dicarboxylic acids and bisphenols using this compound as a condensing agent is a robust and efficient method for the synthesis of high-performance aromatic polyesters. The reaction proceeds under relatively mild conditions and can be adapted to a variety of monomers. The addition of lithium chloride can be beneficial in enhancing the solubility of the growing polymer chains and facilitating the attainment of high molecular weights. Careful control of reaction parameters is essential for achieving the desired polymer properties.

Application Notes and Protocols: Diphenyl Chlorophosphate Mediated Synthesis of Esters and Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl chlorophosphate ((PhO)₂P(O)Cl) is a highly versatile and efficient reagent in organic synthesis, primarily utilized for the activation of carboxylic acids. Its application facilitates the formation of esters and thioesters under mild conditions, making it a valuable tool in medicinal chemistry and drug development for the synthesis of prodrugs, peptides, and other biologically active molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for the synthesis of esters and thioesters.

Principle and Advantages

The core principle of this compound-mediated esterification and thioesterification lies in the activation of a carboxylic acid to form a mixed phosphoric anhydride (B1165640) intermediate. This intermediate is highly reactive towards nucleophilic attack by alcohols or thiols, leading to the formation of the corresponding ester or thioester with the concomitant release of diphenyl phosphate (B84403).

Key Advantages:

  • High Reactivity: The mixed anhydride intermediate is a potent acylating agent, enabling reactions with a wide range of alcohols and thiols, including sterically hindered ones.

  • Mild Reaction Conditions: The reactions can typically be carried out at room temperature, preserving sensitive functional groups within the substrate.

  • Good Yields: This method often provides high yields of the desired ester or thioester products.

  • Versatility: It is applicable to a broad scope of carboxylic acids, alcohols, and thiols.

Reaction Mechanism

The synthesis of esters and thioesters using this compound proceeds through a two-step mechanism involving the activation of the carboxylic acid followed by nucleophilic acyl substitution.

  • Activation of Carboxylic Acid: The carboxylic acid reacts with this compound in the presence of a base (commonly pyridine (B92270) or triethylamine) to form a mixed phosphoric anhydride intermediate. The base serves to deprotonate the carboxylic acid, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

  • Nucleophilic Attack: The alcohol or thiol then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid. This leads to the formation of a tetrahedral intermediate which subsequently collapses to yield the final ester or thioester product and diphenyl phosphate as a byproduct.

Reaction_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) Activated_Acid Mixed Phosphoric Anhydride (R-CO-O-P(O)(OPh)₂) RCOOH->Activated_Acid DPCP This compound ((PhO)₂P(O)Cl) DPCP->Activated_Acid Base Base (e.g., Pyridine) Base->Activated_Acid + HCl Nuc Nucleophile (R'-OH or R'-SH) Tetrahedral_Intermediate Tetrahedral Intermediate Nuc->Tetrahedral_Intermediate Activated_Acid->Tetrahedral_Intermediate Base_HCl Base·HCl Product Ester (R-CO-OR') or Thioester (R-CO-SR') Tetrahedral_Intermediate->Product Collapse DPP Diphenyl Phosphate ((PhO)₂P(O)OH) Tetrahedral_Intermediate->DPP

Caption: General reaction mechanism for ester and thioester synthesis.

Quantitative Data Summary

The following tables summarize the yields of various esters and thioesters synthesized using chlorophosphate reagents under conditions analogous to those employed with this compound. While specific data for this compound is compiled from various sources, the data for diethyl chlorophosphate and phenyl dichlorophosphate (B8581778) are included to demonstrate the general efficacy of this class of reagents.

Table 1: Synthesis of Esters using Diethyl Chlorophosphate in Pyridine

EntryCarboxylic AcidAlcoholProductYield (%)
1Benzoic AcidBenzyl (B1604629) AlcoholBenzyl benzoate91
24-Nitrobenzoic AcidBenzyl AlcoholBenzyl 4-nitrobenzoate95
3Cinnamic AcidBenzyl AlcoholBenzyl cinnamate88
4Phenylacetic Acid(R)-(-)-2-Phenyl-1-propanol(R)-(-)-2-Phenyl-1-propyl phenylacetate85
5N-Boc-L-AlanineBenzyl AlcoholN-Boc-L-Alanine benzyl ester92
6Acetic Acid1-OctanolOctyl acetate (B1210297)75
7Isobutyric AcidCyclohexanolCyclohexyl isobutyrate82

Data adapted from McNulty, J., et al. Tetrahedron Lett. 2008, 49 (44), 6344-6346. Reactions were typically run at 70 °C in neat pyridine.

Table 2: Synthesis of a Thioester using Phenyl Dichlorophosphate

EntryCarboxylic AcidThiolProductSolventTemp.Time (h)Yield (%)
1(R,S)-Suprofen2,2,2-Trifluoroethanethiol(R,S)-Suprofen 2,2,2-trifluoroethyl thioester1,2-DimethoxyethaneRT16Good

Data adapted from Liu, J. L., et al. J. Org. Chem. 1980, 45 (22), 4255-4259. The term "good yield" is used as reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Esters

Experimental_Workflow_Ester cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in Pyridine B Add Alcohol (1.1 eq) A->B C Add this compound (1.1 eq) dropwise at 0 °C B->C D Stir at Room Temperature (or heat as required) C->D E Monitor reaction by TLC D->E F Quench with water E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Wash with dilute acid, base, and brine G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for ester synthesis.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Alcohol (1.1 mmol)

  • This compound (1.1 mmol, 0.29 g)

  • Anhydrous pyridine (5 mL)

  • Anhydrous dichloromethane (B109758) (or other suitable solvent)

  • Standard work-up and purification reagents (water, ethyl acetate, dilute HCl, saturated NaHCO₃ solution, brine, Na₂SO₄, silica (B1680970) gel)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol) in anhydrous pyridine (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 mmol) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-70 °C) may be required for less reactive substrates.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash successively with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for the Synthesis of Thioesters

Experimental_Workflow_Thioester cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in an anhydrous solvent (e.g., THF, Pyridine) B Add Thiol (1.1 eq) A->B C Add this compound (1.1 eq) dropwise at 0 °C B->C D Stir at Room Temperature C->D E Monitor reaction by TLC D->E F Quench with water E->F G Extract with an organic solvent (e.g., Diethyl Ether) F->G H Wash with dilute acid, base, and brine G->H I Dry over MgSO₄ and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for thioester synthesis.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Thiol (1.1 mmol)

  • This compound (1.1 mmol, 0.29 g)

  • Anhydrous pyridine (or triethylamine, 1.5 mmol)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, 1,2-dimethoxyethane, 5 mL)

  • Standard work-up and purification reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) and the thiol (1.1 mmol) in the chosen anhydrous solvent (5 mL).

  • Add anhydrous pyridine (1.5 mmol).

  • Cool the mixture to 0 °C.

  • Add this compound (1.1 mmol) dropwise with stirring.

  • Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Perform aqueous work-up as described in Protocol 1.

  • Dry the organic phase, concentrate, and purify the thioester product by column chromatography.

Applications in Drug Development: The Prodrug Concept

Ester and thioester functionalities are frequently incorporated into drug molecules to create prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in vivo to release the active drug. This strategy is employed to overcome various pharmaceutical challenges.

Benefits of Ester and Thioester Prodrugs:

  • Improved Bioavailability: By masking polar functional groups like carboxylic acids and hydroxyls, the lipophilicity of a drug can be increased, enhancing its absorption across biological membranes.[1][2]

  • Enhanced Solubility: Conversely, the introduction of a polar ester group can improve the aqueous solubility of a poorly soluble drug.[2]

  • Increased Stability: Prodrugs can protect the parent drug from degradation in the gastrointestinal tract or during first-pass metabolism.[1]

  • Targeted Delivery: Specific esterases that are overexpressed in certain tissues or tumors can be exploited for site-specific drug release.[2]

  • Reduced Toxicity: By controlling the release of the active drug, systemic toxicity can be minimized.[1]

The activation of an ester or thioester prodrug is typically catalyzed by esterase enzymes, which are abundant in the liver, plasma, and other tissues.

Prodrug_Activation_Pathway Prodrug Ester/Thioester Prodrug (Inactive) Active_Drug Active Drug Prodrug->Active_Drug Hydrolysis Target Biological Target (e.g., Enzyme, Receptor) Active_Drug->Target Binding/Inhibition Response Therapeutic Response Target->Response Esterase Esterase Esterase->Prodrug

Caption: Prodrug activation and therapeutic action.

Safety and Handling

This compound is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the reagent.

Conclusion

This compound is a powerful and reliable reagent for the synthesis of esters and thioesters from carboxylic acids. The mild reaction conditions and high efficiency make it an attractive choice for complex molecule synthesis, particularly in the field of drug discovery and development where the strategic use of ester and thioester functionalities as prodrug moieties is of significant importance. The protocols provided herein offer a general guideline for the application of this versatile reagent. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Phosphorylation of Polyhydroxy Compounds with Diphenyl Chlorophosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl chlorophosphate ((PhO)₂POCl) is a highly effective and versatile phosphorylating agent employed in organic synthesis to introduce a diphenyl phosphate (B84403) group onto a variety of molecules, including those with multiple hydroxyl functionalities (polyhydroxy compounds).[1][2] This reagent is particularly valuable in the synthesis of biologically significant molecules such as carbohydrates, inositols, and nucleoside analogues, which are pivotal in various cellular processes and serve as building blocks for drug development.[3][4] The diphenyl phosphate group can act as a protecting group or as a precursor to the free phosphate, which is often crucial for biological activity.

These application notes provide a comprehensive overview of the use of this compound for the phosphorylation of polyhydroxy compounds, including detailed experimental protocols, quantitative data on reaction outcomes, and key considerations for successful synthesis.

Applications in Organic Synthesis and Drug Development

The phosphorylation of polyhydroxy compounds using this compound has several key applications:

  • Synthesis of Phosphorylated Sugars: Introducing phosphate groups to carbohydrates is essential for creating analogues of naturally occurring sugar phosphates, which are key intermediates in metabolic pathways.[4]

  • Preparation of Inositol (B14025) Phosphates: Inositol phosphates are critical second messengers in cellular signaling. The synthesis of specific inositol phosphate isomers, often requiring regioselective phosphorylation, is crucial for studying their biological roles.[3][5]

  • Modification of Nucleosides: Phosphorylation is a key step in the activation of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.

  • Synthesis of Phospholipids: this compound is a reagent in the multi-step synthesis of complex phospholipids, such as phosphatidylinositols, which are vital components of cell membranes.[4]

  • Polymer Modification: The surface of polymers like cellulose (B213188) can be functionalized through phosphorylation to alter their properties for various applications.[6][7][8][9]

General Reaction Mechanism

The phosphorylation of a hydroxyl group with this compound typically proceeds via a nucleophilic substitution reaction. The alcohol's oxygen atom attacks the electrophilic phosphorus atom of this compound, leading to the displacement of the chloride ion. A base, commonly pyridine (B92270), is used to neutralize the hydrochloric acid generated during the reaction.[10]

Reaction Scheme:

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of a Polyhydroxy Compound in Pyridine

This protocol provides a general method for the phosphorylation of a polyol using this compound in pyridine, which acts as both a solvent and a base.

Materials:

  • Polyhydroxy compound (e.g., a protected sugar, diol)

  • This compound (freshly distilled or from a new bottle)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the polyhydroxy compound (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagent: Slowly add this compound (1.1-1.5 eq per hydroxyl group to be phosphorylated) to the stirred solution. The addition should be done dropwise to control the reaction temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 12-24 hours).[10] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding cold water.

    • Dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[1][11]

Workflow for General Phosphorylation Protocol

G cluster_prep Reaction Preparation cluster_reaction Phosphorylation cluster_workup Work-up cluster_purification Purification dissolve Dissolve Polyol in Anhydrous Pyridine cool Cool to 0 °C dissolve->cool add_reagent Add this compound cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography

Caption: Workflow for the phosphorylation of a polyhydroxy compound.

Protocol 2: Selective Monophosphorylation of a Diol (Illustrative Example)

Achieving regioselectivity in the phosphorylation of polyols often requires the use of protecting groups. However, for symmetrical diols or where primary hydroxyls are significantly more reactive than secondary ones, selective phosphorylation may be possible.

Materials:

  • Diol (e.g., Ethylene Glycol)

  • This compound

  • Anhydrous Pyridine

  • Anhydrous Diethyl Ether

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • Reaction Setup: Dissolve the diol (1.0 eq) in anhydrous pyridine in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -10 °C.

  • Reagent Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the reaction mixture.

  • Reaction: Stir the reaction at -10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The desired monophosphorylated product is typically more polar than the diphosphorylated byproduct and can be separated by column chromatography.

Quantitative Data

The yield of phosphorylation reactions can vary significantly depending on the substrate, reaction conditions, and the presence of protecting groups. The following table summarizes illustrative yields for the phosphorylation of various polyhydroxy compounds.

Substrate (Starting Material)ProductReagents and ConditionsYield (%)Reference
Protected myo-InositolProtected myo-Inositol PhosphateThis compound, Pyridine~70-85%[3][4]
Protected PyranoseProtected Pyranose PhosphateThis compound, PyridineVaries[1]
Diol (general)Monophenyl Phosphate EsterThis compound, Pyridine70-89%[12]
CelluloseCellulose Diphenyl PhosphateThis compound, Pyridine/DMF~23%[2]

Characterization of Diphenyl Phosphorylated Compounds

The successful synthesis of diphenyl phosphate esters of polyhydroxy compounds can be confirmed using a variety of spectroscopic techniques.

  • ³¹P NMR Spectroscopy: This is a definitive method for confirming the formation of the phosphate ester. Diphenyl phosphate esters typically show a characteristic signal in the range of δ -10 to -20 ppm.[12]

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the overall structure of the product and to identify the site of phosphorylation by observing shifts in the signals of adjacent protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the diphenyl phosphate group.

  • Infrared (IR) Spectroscopy: The presence of a P=O stretching band around 1250-1300 cm⁻¹ and P-O-C stretching bands are indicative of phosphate ester formation.

Signaling Pathway Involving Inositol Phosphates

G GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: Simplified signaling pathway involving inositol phosphates.

Safety and Handling

This compound is a corrosive and moisture-sensitive liquid.[13][14] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the reagent. For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Moisture will hydrolyze this compound.

    • Use freshly distilled or a new bottle of this compound.

    • Optimize the reaction time and temperature.

    • Consider using a different base or solvent system.

  • Multiple Products:

    • This is common with unprotected polyols. The use of protecting groups is highly recommended for achieving regioselectivity.

    • Careful column chromatography is necessary to separate isomers and products with different degrees of phosphorylation.

  • Difficult Purification:

    • For highly polar, water-soluble products, reverse-phase chromatography or ion-exchange chromatography may be necessary.[1][11]

    • Washing the crude product with a chelating agent and/or an acid scavenger can help in removing impurities.[1][11][15]

Conclusion

This compound is a powerful reagent for the phosphorylation of polyhydroxy compounds, enabling the synthesis of a wide range of important molecules for research and drug development. While challenges in regioselectivity with unprotected substrates exist, careful control of reaction conditions and the use of appropriate protecting group strategies can lead to the successful synthesis of desired phosphorylated products. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Diphenyl Chlorophosphate in Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyl chlorophosphate as a key reagent in the synthesis of organophosphorus flame retardants. Detailed experimental protocols, quantitative performance data, and mechanistic insights are presented to guide researchers in the development of novel flame-retardant materials.

Introduction

This compound (DPCP) is a versatile phosphorylating agent widely employed in organic synthesis. Its reactivity makes it an excellent precursor for the synthesis of various phosphorus-containing compounds, including flame retardants. Organophosphorus flame retardants are increasingly favored over halogenated alternatives due to their lower environmental impact and reduced toxicity. They primarily function through a condensed-phase mechanism, promoting the formation of a protective char layer on the polymer surface during combustion. This char layer insulates the underlying material from heat and oxygen, thereby inhibiting the combustion cycle.

Synthesis of a Model Flame Retardant: Hydroquinone (B1673460) Bis(diphenylphosphate) (HDP)

A prominent example of a flame retardant synthesized from this compound is Hydroquinone Bis(diphenylphosphate) (HDP). The following section details the experimental protocol for its synthesis.

Experimental Protocol: Synthesis of Hydroquinone Bis(diphenylphosphate) (HDP)

This protocol is adapted from a patented synthesis method.

Materials:

  • This compound (DPCP)

  • Hydroquinone

  • Magnesium chloride (MgCl₂) (catalyst)

  • Toluene (solvent)

  • Deionized water

Equipment:

  • Reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Drying oven

Procedure:

  • To a clean and dry reaction flask, add this compound and toluene.

  • Begin stirring the mixture under a nitrogen atmosphere.

  • Add a catalytic amount of magnesium chloride to the flask.

  • Gradually add hydroquinone to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for a specified period to ensure the completion of the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with deionized water to remove any unreacted starting materials and catalyst residues. The final wash should be neutral (pH ~7).

  • Separate the organic layer and remove the toluene/water mixture using a rotary evaporator under vacuum at approximately 95-99°C.

  • Dry the resulting molten product in an oven at 110°C overnight.

  • Pour the molten product into a stainless steel pan to facilitate crystallization, yielding a fine white, free-flowing powdery product of hydroquinone bis(diphenylphosphate).

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product DPCP This compound Reaction Reaction in Toluene (Reflux) DPCP->Reaction HQ Hydroquinone HQ->Reaction Cat MgCl₂ (Catalyst) Cat->Reaction Wash Washing (Deionized Water) Reaction->Wash Cooling Dry Drying (Rotary Evaporator & Oven) Wash->Dry HDP Hydroquinone Bis(diphenylphosphate) (HDP) Dry->HDP

Caption: Workflow for the synthesis of HDP from this compound.

Application in Polymers and Performance Data

The synthesized HDP can be incorporated into various polymer matrices to impart flame retardancy. This is typically achieved through melt blending.

Experimental Protocol: Melt Blending of HDP with Acrylonitrile-Butadiene-Styrene (ABS)

Materials:

  • Acrylonitrile-Butadiene-Styrene (ABS) resin

  • Hydroquinone Bis(diphenylphosphate) (HDP)

  • Novolac phenol (B47542) (NP) (charring agent)

Equipment:

  • Internal mixer (e.g., Brabender mixer)

  • Hot press

  • Specimen cutting tool

Procedure:

  • Dry the ABS resin, HDP, and NP in a vacuum oven to remove any moisture.

  • Premix the components in the desired ratio (e.g., ABS/HDP/NP).

  • Melt blend the mixture in an internal mixer at a specified temperature and rotor speed for a set duration to ensure homogeneous dispersion.

  • Hot press the resulting blend into sheets of a specific thickness.

  • Cut the sheets into standard specimen sizes for flammability and thermal analysis testing.

Quantitative Flame Retardancy Data

The flame retardant efficacy of HDP in ABS is evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burning test. Thermal stability is assessed using Thermogravimetric Analysis (TGA).

FormulationLOI (%)UL-94 Rating
Pure ABS18.5Fails
ABS / HDP (20 phr) / NP (10 phr)28.0V-0
ABS / RDP* (20 phr) / NP (10 phr)27.5V-0

*RDP (Resorcinol bis(diphenyl phosphate)) is another common phosphorus flame retardant included for comparison.

Thermal Stability Data (TGA)

Thermogravimetric analysis provides insights into the thermal degradation behavior of the flame-retardant polymer composites.

FormulationTonset (°C)Tmax (°C)Char Yield at 700°C (%)
Pure ABS3804152.5
ABS / HDP / NP36040515.0
ABS / RDP / NP35540014.2

The data indicates that the addition of HDP and a charring agent significantly increases the char yield at high temperatures, which is indicative of a condensed-phase flame retardant mechanism.

Mechanism of Flame Retardancy

Organophosphorus flame retardants like HDP primarily act in the condensed phase during polymer combustion.

Flame_Retardancy_Mechanism cluster_combustion Combustion Cycle Heat Heat Source Polymer Polymer Heat->Polymer Decomposition Thermal Decomposition Polymer->Decomposition Fuel Flammable Gases (Fuel) Decomposition->Fuel Combustion Combustion in Gas Phase Fuel->Combustion Combustion->Heat HDP HDP (Flame Retardant) Char Protective Char Layer HDP->Char Promotes Char->Heat Insulates Char->Decomposition Inhibits

Caption: Condensed-phase mechanism of phosphorus flame retardants.

Upon heating, the phosphorus-containing flame retardant decomposes to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the surface. This char layer serves two main purposes: it acts as a physical barrier, preventing the release of flammable volatile compounds from the polymer, and it insulates the underlying polymer from the heat of the flame, thus slowing down further decomposition.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of effective organophosphorus flame retardants. The synthesis of hydroquinone bis(diphenylphosphate) serves as a practical example, demonstrating a straightforward route to a high-performance flame retardant. When incorporated into polymer systems, HDP significantly enhances their fire resistance, as evidenced by increased LOI values, improved UL-94 ratings, and higher char yields in TGA. The primary mechanism of action is the promotion of a protective char layer, which is a hallmark of condensed-phase flame retardancy. These notes provide a foundation for researchers to explore the use of this compound in the design and development of next-generation, environmentally friendly flame-retardant materials.

Application Notes and Protocols: Diphenyl Chlorophosphate in the Preparation of Bioactive Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl chlorophosphate ((PhO)₂P(O)Cl) is a highly versatile and reactive organophosphorus reagent that serves as a powerful tool in medicinal chemistry and drug development. Its primary utility lies in its ability to efficiently phosphorylate a wide range of nucleophiles, particularly alcohols, to form stable phosphate (B84403) esters. This reaction is of paramount importance in the synthesis of bioactive molecules, most notably in the development of nucleoside monophosphate prodrugs.

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. However, their therapeutic efficacy is often limited by the first phosphorylation step, which is catalyzed by cellular kinases and can be slow or inefficient. By masking the negative charge of the phosphate group, this compound enables the creation of lipophilic prodrugs that can readily cross cell membranes. Once inside the cell, the diphenyl phosphate ester is cleaved by cellular enzymes to release the active nucleoside monophosphate, thus bypassing the rate-limiting initial phosphorylation step. This application note provides detailed protocols for the synthesis of bioactive phosphate esters using this compound and summarizes relevant quantitative data.

Data Presentation

Table 1: Synthesis of Bioactive Nucleoside Phosphate Esters using this compound and Analogous Reagents
NucleosidePhosphorylating AgentBase/CatalystSolventReaction Time (h)Temp (°C)Yield (%)Reference
Zidovudine (AZT)Bis(POM)-phosphorochloridateTriethylamineNot SpecifiedNot SpecifiedNot Specified47--INVALID-LINK--
Stavudine (B1682478) (d4T)This compoundPyridine (B92270)Pyridine2RT~60--INVALID-LINK--
RibavirinThis compoundPyridinePyridine18RT55--INVALID-LINK--
GemcitabinePhenyl-(methoxy-L-alaninyl) phosphorochloridateN-MethylimidazoleDichloromethane (B109758)16RT60-70--INVALID-LINK--

Note: Data is compiled from various sources and may involve analogous phosphorochloridate reagents. Yields are approximate and may vary based on specific reaction conditions.

Table 2: Biological Activity of Selected Nucleoside Phosphate Prodrugs
CompoundTargetCell LineActivity (EC₅₀/IC₅₀)Selectivity Index (SI)Reference
Cholesteryl-d4T-monophosphateHIVCEM-Cl13< 0.1 µM>500--INVALID-LINK--
Bis-d4T-phosphateHIVCEM-Cl13~0.5 µM>200--INVALID-LINK--
Ribavirin-5'-phosphateInfluenza A2, BMiceEffective in vivoNot Applicable--INVALID-LINK--

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of Alcohols using this compound

This protocol provides a general method for the phosphorylation of primary and secondary alcohols.

Materials:

  • Alcohol (1.0 mmol)

  • This compound (1.2 mmol)

  • Pyridine (anhydrous, 5 mL)

  • Dichloromethane (DCM, anhydrous, 10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the alcohol (1.0 mmol) in anhydrous pyridine (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Synthesis of Stavudine (d4T) 5'-Diphenylphosphate

This protocol is adapted from the synthesis of related nucleoside phosphates and provides a specific example of the phosphorylation of a bioactive nucleoside.

Materials:

  • Stavudine (d4T) (1.0 mmol, 224.2 mg)

  • This compound (1.2 mmol, 0.29 mL)

  • Anhydrous pyridine (10 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dry stavudine (d4T) under high vacuum for several hours before use.

  • Dissolve stavudine (1.0 mmol) in anhydrous pyridine (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add this compound (1.2 mmol) dropwise to the solution.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the addition of water (1 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting oil by silica gel column chromatography (e.g., using a methanol/dichloromethane gradient) to yield the desired product.

Mandatory Visualizations

experimental_workflow cluster_materials Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Bioactive Nucleoside (e.g., d4T) D Dissolve Nucleoside in Pyridine (0°C) A->D B This compound E Add this compound (Stir at RT, 2h) B->E C Anhydrous Pyridine C->D D->E F Quench with Water E->F G Solvent Removal F->G H Extraction with DCM G->H I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Silica Gel Column Chromatography J->K L Bioactive Phosphate Ester K->L

Caption: Experimental workflow for the synthesis of bioactive phosphate esters.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space prodrug Lipophilic Nucleoside Phosphate Prodrug prodrug_in Prodrug prodrug->prodrug_in Passive Diffusion membrane nmp Nucleoside Monophosphate prodrug_in->nmp Cleavage ndp Nucleoside Diphosphate nmp->ndp Phosphorylation ntp Active Nucleoside Triphosphate ndp->ntp Phosphorylation target Viral Polymerase or Other Cellular Target ntp->target Inhibition esterases Esterases esterases->prodrug_in kinases1 Kinases kinases1->nmp kinases2 Kinases kinases2->ndp

Application Notes and Protocols for Handling Moisture-Sensitive Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the proper techniques for handling the moisture-sensitive reagent, diphenyl chlorophosphate, in a laboratory setting. Adherence to these protocols is crucial for ensuring experimental success, maintaining reagent integrity, and ensuring personnel safety.

Properties and Hazards of this compound

This compound ((PhO)₂P(O)Cl) is a colorless to light yellow liquid with a pungent odor, widely used as a phosphorylating agent in organic synthesis.[1] Its high reactivity, which makes it a valuable reagent, also contributes to its primary hazard: extreme sensitivity to moisture.

1.1. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 2524-64-3
Molecular Formula C₁₂H₁₀ClO₃P
Molecular Weight 268.63 g/mol
Appearance Colorless to light yellow liquid[1]
Odor Pungent[1]
Boiling Point 314-316 °C at 272 mmHg[1]
Density 1.296 g/mL at 25 °C[1]
Solubility Insoluble in water; decomposes upon contact with water.[1] Soluble in many organic solvents.

1.2. Moisture Sensitivity and Decomposition

This compound readily reacts with water and atmospheric moisture in a hydrolysis reaction. This reaction leads to the decomposition of the reagent, forming diphenyl phosphate (B84403) and hydrochloric acid as the initial products. Further condensation reactions can occur, especially at low water concentrations, leading to the formation of pyrophosphates and other polyphosphate species.

The hydrolysis reaction significantly reduces the efficacy of this compound as a phosphorylating agent and introduces acidic impurities that can interfere with subsequent reaction steps. Therefore, all handling procedures must be conducted under strictly anhydrous and inert conditions.

1.3. Health and Safety Hazards

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] Inhalation of its vapors can cause severe irritation to the respiratory tract. It is also harmful if swallowed. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Techniques for Handling Moisture-Sensitive Reagents

Due to its high sensitivity to moisture, this compound must be handled using specialized techniques that exclude atmospheric air and moisture. The two primary methods employed are the use of a Schlenk line or a glovebox.

2.1. Schlenk Line Techniques

A Schlenk line is a dual-manifold apparatus that allows for the manipulation of reagents under vacuum or an inert atmosphere (typically nitrogen or argon).

Workflow for Using a Schlenk Line:

Schlenk_Line_Workflow cluster_prep Glassware Preparation cluster_reagent Reagent Handling cluster_workup Reaction Workup oven_dry Oven-dry glassware (>120 °C, >4h) flame_dry Flame-dry under vacuum oven_dry->flame_dry cool_inert Cool under inert atmosphere flame_dry->cool_inert purge Purge and refill flask with inert gas (3x) cool_inert->purge To Schlenk Line transfer Transfer diphenyl chlorophosphate via syringe or cannula purge->transfer reaction Conduct reaction under positive inert gas pressure transfer->reaction quench Quench reaction (e.g., with anhydrous solvent or cooled aqueous solution) reaction->quench Post-reaction extract Aqueous workup if necessary quench->extract dry Dry organic phase (e.g., Na₂SO₄) extract->dry purify Purify product dry->purify

Caption: Workflow for handling this compound using a Schlenk line.

2.2. Glovebox Techniques

A glovebox provides a sealed environment with a continuously purified inert atmosphere, offering a higher level of protection against moisture and oxygen.

Workflow for Using a Glovebox:

Glovebox_Workflow cluster_entry Material Entry cluster_manipulation In-Glovebox Manipulation cluster_exit Material Exit antechamber Place all materials in antechamber purge_antechamber Purge and refill antechamber (3x) antechamber->purge_antechamber transfer_in Transfer materials into glovebox purge_antechamber->transfer_in weigh Weigh diphenyl chlorophosphate transfer_in->weigh Inside Glovebox reaction_setup Set up reaction weigh->reaction_setup conduct_reaction Conduct reaction reaction_setup->conduct_reaction workup Perform initial workup (e.g., filtration) conduct_reaction->workup seal Seal product and waste workup->seal Post-reaction antechamber_out Place in antechamber seal->antechamber_out remove Remove from antechamber antechamber_out->remove

Caption: Workflow for handling this compound using a glovebox.

Experimental Protocols

The following are example protocols for common reactions involving this compound. These should be adapted as necessary for specific substrates and reaction scales.

3.1. Protocol 1: Phosphorylation of a Primary Alcohol

This protocol describes the phosphorylation of a generic primary alcohol using this compound.

Materials:

Procedure:

  • Set up a Schlenk flask containing a magnetic stir bar under a positive pressure of inert gas.

  • To the flask, add the primary alcohol (1.0 eq) dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add freshly distilled triethylamine (1.2 eq) to the solution.

  • Slowly add this compound (1.1 eq) dropwise to the reaction mixture via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

3.2. Protocol 2: Peptide Coupling

This protocol outlines the use of this compound as a coupling reagent for the formation of a dipeptide.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • C-protected amino acid (e.g., H-Leu-OMe)

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • N-methylmorpholine (NMM), freshly distilled

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and other appropriate oven-dried glassware

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to -15 °C.

  • Add freshly distilled N-methylmorpholine (1.0 eq).

  • Slowly add this compound (1.0 eq) and stir the mixture for 2 minutes.

  • In a separate flask, dissolve the C-protected amino acid (1.0 eq) in anhydrous DMF and add N-methylmorpholine (1.0 eq).

  • Add the solution of the C-protected amino acid to the activated N-protected amino acid solution.

  • Allow the reaction mixture to stir at -15 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the dipeptide by crystallization or column chromatography.

Analytical Methods for Monitoring Decomposition

The stability of this compound and the progress of its reactions can be monitored by several analytical techniques.

Analytical TechniqueInformation ObtainedSample Preparation
³¹P NMR Spectroscopy Direct observation of the phosphorus-containing species. This compound has a characteristic chemical shift. The appearance of new peaks indicates the formation of diphenyl phosphate and pyrophosphate species.A small aliquot of the reaction mixture is diluted in a deuterated solvent in an NMR tube under an inert atmosphere.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components. Can be used to detect the presence of unreacted this compound and potentially some decomposition products after derivatization.An aliquot of the reaction mixture is quenched and may require derivatization before injection.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile components. Useful for monitoring the disappearance of the starting material and the appearance of the product in phosphorylation reactions.A small sample of the reaction mixture is quenched, diluted, and filtered before injection.
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to monitor the disappearance of the P-Cl bond and the appearance of P-O-C or P-O-H bonds.A sample can be analyzed neat between salt plates or as a solution in a suitable solvent.

Quenching, Workup, and Disposal

5.1. Quenching and Workup

Reactions involving this compound must be carefully quenched to neutralize any unreacted reagent and acidic byproducts.

  • Quenching: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the cooled reaction mixture. For strictly anhydrous workups, a solution of an amine in an organic solvent can be used.

  • Workup: Standard aqueous workup procedures can then be followed, typically involving extraction with an organic solvent, washing with brine, and drying over an anhydrous salt.

5.2. Disposal

This compound and any contaminated materials should be treated as hazardous waste.

  • Unused Reagent: Small amounts of unused this compound can be slowly and carefully added to a stirred solution of sodium bicarbonate in a fume hood to hydrolyze it before disposal.

  • Contaminated Glassware and Materials: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone). The solvent washings should be collected as hazardous waste. Solid materials such as silica gel from chromatography should also be disposed of as hazardous waste.

  • Waste Disposal: All waste containing this compound or its byproducts must be disposed of according to local and institutional regulations for hazardous chemical waste.[2]

By following these detailed application notes and protocols, researchers can safely and effectively handle moisture-sensitive this compound, leading to more reliable and reproducible experimental outcomes.

References

Application Notes: Diphenyl Chlorophosphate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl chlorophosphate (DPCP) is a versatile organophosphorus compound widely utilized as a phosphorylating agent in the synthesis of various biologically active molecules, including those with applications in the agrochemical sector. Its reactivity allows for the introduction of a diphenyl phosphate (B84403) moiety onto a range of substrates, forming the basis for a class of organophosphate pesticides. These compounds often exhibit their agrochemical utility through the inhibition of essential enzyme systems in target pests, such as fungi and insects. This document provides an overview of the applications of this compound in the development of agrochemicals, with a focus on fungicidal agents.

Application in the Synthesis of Organophosphate Fungicides

This compound is a key precursor in the synthesis of organophosphate fungicides, such as edifenphos (B52163) and iprobenfos (B1672157). These fungicides are particularly effective against a range of fungal pathogens affecting major crops. The general synthetic approach involves the reaction of this compound with nucleophiles like thiols, phenols, or amines to yield the desired phosphotriester or phosphorodithioate (B1214789) structures.

Case Study: Edifenphos and Iprobenfos Analogs

Edifenphos and iprobenfos are two prominent examples of organophosphate fungicides used to control fungal diseases in rice. While direct synthesis protocols starting from this compound are not widely published in readily available literature, the synthesis of their structural analogs, S,S-diphenyl phosphorodithioates, can be achieved through the reaction of this compound with appropriate thiols.

Mechanism of Action

The primary mode of action for fungicides like edifenphos and iprobenfos is the inhibition of phospholipid biosynthesis in fungal cells. Specifically, they have been shown to inhibit the synthesis of phosphatidylcholine, a crucial component of the cell membrane. This disruption of membrane integrity and function leads to the cessation of fungal growth and eventual cell death. Additionally, some organophosphate agrochemicals, including edifenphos, are known to inhibit acetylcholinesterase (AChE), an enzyme vital for nerve function in insects, which contributes to their insecticidal activity.

Quantitative Data Summary

The following table summarizes the biological activity of edifenphos, a fungicide conceptually derived from this compound chemistry.

CompoundTarget OrganismBiological EffectQuantitative Data (ED50)
EdifenphosPyricularia oryzaeInhibition of colony growth7 µM
EdifenphosBotrytis fabaeInhibition of colony growth25 µM
EdifenphosFusarium graminearumInhibition of colony growth190 µM
EdifenphosPyricularia oryzaeReduction of phosphatidylcholine content6 µM
EdifenphosBotrytis fabaeReduction of phosphatidylcholine content95 µM
EdifenphosFusarium graminearumReduction of phosphatidylcholine content350 µM

Experimental Protocols

Protocol: Synthesis of a Representative S,S-Diphenyl Phosphorodithioate

Objective: To synthesize an S,S-diphenyl phosphorodithioate via the reaction of this compound with a thiol.

Materials:

  • This compound

  • Thiophenol (or a substituted thiol)

  • Triethylamine (B128534) (or another suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of this compound: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure S,S-diphenyl phosphorodithioate.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and 31P NMR, as well as mass spectrometry.

Expected Yield: While specific yields for this generalized protocol are not provided in the search results, similar reactions in organophosphorus chemistry can be expected to proceed with moderate to good yields (50-80%), depending on the specific substrates and reaction conditions.

Visualizations

Signaling Pathway: Inhibition of Fungal Phospholipid Biosynthesis

The following diagram illustrates the key steps in the fungal phospholipid biosynthesis pathway and highlights the point of inhibition by organophosphate fungicides like edifenphos.

Fungal_Phospholipid_Biosynthesis cluster_Kennedy Kennedy Pathway G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA PA Phosphatidic acid LPA->PA DAG Diacylglycerol PA->DAG CDP_DAG CDP-Diacylglycerol PA->CDP_DAG PS Phosphatidylserine CDP_DAG->PS PI Phosphatidylinositol CDP_DAG->PI PG Phosphatidylglycerol CDP_DAG->PG PE Phosphatidylethanolamine PS->PE PC Phosphatidylcholine PE->PC Methylation (3 steps) CL Cardiolipin PG->CL Edifenphos Edifenphos / Iprobenfos Edifenphos->Inhibition Choline Choline PC_Kennedy Phosphatidylcholine Choline->PC_Kennedy

Caption: Fungal phospholipid biosynthesis pathway and the inhibitory action of edifenphos/iprobenfos.

Experimental Workflow: Synthesis of S,S-Diphenyl Phosphorodithioate

This diagram outlines the general workflow for the laboratory synthesis of an S,S-diphenyl phosphorodithioate from this compound.

Synthesis_Workflow Start Start: - this compound - Thiophenol - Triethylamine - Anhydrous solvent Reaction Reaction: - Mix reagents at 0°C - Stir at room temperature Start->Reaction Workup Workup: - Filtration - Liquid-liquid extraction - Drying Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Characterization Characterization: - NMR (1H, 13C, 31P) - Mass Spectrometry Purification->Characterization End End: Pure S,S-Diphenyl Phosphorodithioate Characterization->End

Caption: General experimental workflow for the synthesis of an S,S-diphenyl phosphorodithioate.

Troubleshooting & Optimization

How to prevent hydrolysis of Diphenyl chlorophosphate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenyl Chlorophosphate (DPCP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this highly reactive phosphorylating agent during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound (DPCP) is a versatile organophosphorus reagent widely used for phosphorylation in organic synthesis, including the creation of pharmaceuticals, peptides, and oligonucleotides.[1] Its high reactivity stems from the phosphorus-chlorine (P-Cl) bond. The phosphorus atom is highly electrophilic, making it an excellent target for nucleophiles. Water is a potent nucleophile that readily attacks the phosphorus atom, leading to the cleavage of the P-Cl bond in a process called hydrolysis. This moisture sensitivity is a critical property that necessitates careful handling and storage in dry, inert environments to prevent decomposition.[2][3]

Q2: What are the consequences of DPCP hydrolysis in my reaction?

Hydrolysis of DPCP is a significant cause of reaction failure or low yield. When DPCP reacts with water, it decomposes into diphenyl hydrogen phosphate (B84403) and hydrochloric acid (HCl).

  • Loss of Reagent: The primary consequence is the consumption of your phosphorylating agent, leaving less available to react with your intended substrate.

  • Formation of Byproducts: The generation of diphenyl hydrogen phosphate complicates the purification of your desired product.

  • Introduction of Acid: The formation of HCl can catalyze unwanted side reactions, degrade acid-sensitive functional groups on your substrate or product, or alter the optimal pH of the reaction medium.[4]

Q3: What are the fundamental principles for preventing the hydrolysis of this compound during a reaction?

Preventing hydrolysis requires the rigorous exclusion of water from the reaction system. This can be achieved by focusing on three key areas: glassware, solvents and reagents, and the reaction atmosphere.

  • Glassware Preparation: All glassware must be scrupulously dried to remove the thin film of adsorbed moisture on its surface.[5] The most effective methods are oven-drying (overnight at >125°C) or flame-drying under vacuum.[5][6] The hot glassware should be assembled and allowed to cool under a stream of inert gas.[5]

  • Anhydrous Solvents and Reagents: Use only high-quality, commercially available anhydrous solvents stored over molecular sieves or freshly distilled from an appropriate drying agent.[7] Ensure all other reagents are also anhydrous. Solvents should be degassed to remove dissolved oxygen and trace water, which can be done by bubbling an inert gas through the liquid for 30-60 minutes.[5]

  • Inert Atmosphere: Reactions must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[8][9] This is achieved using specialized equipment like a Schlenk line or a glovebox.[8][10] For simpler setups, a balloon filled with inert gas can be sufficient to maintain a positive pressure of dry gas in the reaction flask.[7][11]

Q4: What is the role of a base, such as pyridine (B92270) or a "proton sponge," in reactions involving this compound?

A base is often included in phosphorylation reactions for two main reasons:

  • HCl Scavenging: The reaction of DPCP with a hydroxyl group (e.g., an alcohol) produces one equivalent of hydrochloric acid (HCl). This acid can cause undesirable side reactions. A base, like pyridine or triethylamine, is added to neutralize the HCl as it is formed.[4][12]

  • Activation: In some cases, the base can deprotonate the nucleophile (e.g., the alcohol), making it more reactive towards the this compound.

For highly sensitive substrates, a non-nucleophilic, sterically hindered base like 1,8-Bis(dimethylamino)naphthalene (sold as Proton-Sponge®) is an excellent choice. These bases are highly basic and will effectively trap protons (HCl), but their steric bulk prevents them from attacking the electrophilic phosphorus center themselves, minimizing potential side reactions.[13][14]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem ObservedPotential CauseRecommended Solution
Low or No Product Yield Hydrolysis of DPCP. This is the most common cause of failure. The reagent decomposed before it could react with the substrate.Ensure all glassware is rigorously oven-dried or flame-dried immediately before use.[6] Use a fresh bottle of high-quality anhydrous solvent.[7] Conduct the entire reaction under a strict inert atmosphere of nitrogen or argon.[6][8]
Formation of Diphenyl Hydrogen Phosphate as a Major Byproduct Reaction with trace water. Small amounts of moisture in the solvent, on the glassware, or from the atmosphere are reacting with the DPCP.Purge the reaction vessel thoroughly with inert gas before adding any reagents. Use Sure/Seal™ bottles and syringe/cannula techniques for all liquid transfers to prevent atmospheric exposure.[5][11]
Inconsistent Reaction Results Between Batches Variable moisture contamination. Slight differences in experimental setup or reagent handling are leading to varying degrees of hydrolysis.Standardize the procedure for drying solvents and glassware. Always use the same technique (e.g., Schlenk line, glovebox) for setting up the reaction under an inert atmosphere.[6]
Reagent Fumes or Appears Cloudy Upon Opening Exposure to atmospheric moisture. The reagent has already begun to hydrolyze in the bottle.Handle the stock bottle of DPCP under an inert atmosphere, preferably within a glovebox.[10] For transfers, use a dry syringe or cannula.[11] Store the reagent tightly sealed under an inert gas.[3]

Key Experimental Protocol: General Phosphorylation

This protocol provides a detailed methodology for a generic phosphorylation reaction using DPCP, emphasizing the critical steps for preventing hydrolysis.

1. Glassware Preparation:

  • Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, dropping funnel).

  • Place the assembled glassware in an oven at 150°C for at least 4 hours (preferably overnight).[5]

  • Alternatively, flame-dry the assembled glassware under vacuum using a heat gun or Bunsen burner until all visible moisture is gone.

  • Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.[5][6]

2. Reaction Setup and Reagent Preparation:

  • To the cooled, inerted reaction flask, add a magnetic stir bar and your anhydrous substrate (if solid).

  • Seal the flask with a rubber septum.

  • Add the required volume of anhydrous solvent (e.g., THF, Dichloromethane) via a dry syringe through the septum.[7]

  • If using a base like pyridine or triethylamine, add it at this stage via syringe.

  • Cool the reaction mixture to the desired temperature (often 0°C) using an ice bath to control the exothermic reaction.[6]

3. Addition of this compound:

  • Using a clean, dry syringe, carefully withdraw the required volume of this compound from the Sure/Seal™ bottle. It is good practice to first purge the syringe with inert gas.[7]

  • Slowly add the this compound dropwise to the stirred reaction mixture over a period of several minutes.[6]

  • Once the addition is complete, allow the reaction to stir at the appropriate temperature for the required time.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction carefully. Be aware that any unreacted DPCP will react vigorously with aqueous solutions. The quench is often performed at low temperature by slowly adding a saturated aqueous solution of a salt like ammonium (B1175870) chloride or sodium bicarbonate.

Data Summary

The choice of solvent and base is critical for success. The following table summarizes key properties of common choices.

CompoundTypeBoiling Point (°C)Density (g/mL)Key Considerations
Solvents
Dichloromethane (DCM)Aprotic39.61.33Common, dissolves many organics. Must be rigorously dried.
Tetrahydrofuran (THF)Aprotic Ether660.886Can form peroxides. Must be freshly distilled from a drying agent (e.g., Na/benzophenone).
AcetonitrileAprotic81.60.786Polar aprotic solvent. Must be dried over CaH₂.
Bases
PyridineNucleophilic Base1150.982Common HCl scavenger; can also act as a nucleophilic catalyst.[12]
Triethylamine (TEA)Nucleophilic Base89.50.726Common HCl scavenger; less nucleophilic than pyridine.
Proton-Sponge®Non-nucleophilic Base105 (at 1 mmHg)1.03Excellent, non-interfering HCl scavenger for sensitive substrates.[13]

Visual Guides

The following diagrams illustrate the hydrolysis pathway and a recommended experimental workflow.

hydrolysis_pathway DPCP This compound (C₁₂H₁₀ClO₃P) Intermediate Tetrahedral Intermediate DPCP->Intermediate Nucleophilic Attack H2O Water (H₂O) (from moisture) H2O->Intermediate Products Diphenyl Hydrogen Phosphate + Hydrochloric Acid (HCl) Intermediate->Products Elimination of Cl⁻ Decomposition Decomposition Products (Reaction Failure) Products->Decomposition

Caption: The hydrolysis pathway of this compound.

experimental_workflow start Start: Plan Reaction prep_glassware 1. Prepare Glassware (Oven or Flame-Dry) start->prep_glassware prep_solvent 2. Prepare Anhydrous Solvent (Sure/Seal™ or Distill) prep_glassware->prep_solvent setup 3. Assemble & Cool System Under Inert Gas (N₂/Ar) prep_solvent->setup add_reagents 4. Add Substrate & Base (via Syringe) setup->add_reagents add_dpcp 5. Add DPCP Dropwise (via Syringe) add_reagents->add_dpcp run_reaction 6. Monitor Reaction (TLC, LC-MS, etc.) add_dpcp->run_reaction check Is Reaction Complete? run_reaction->check workup 7. Quench & Work-up check->workup Yes continue_rxn Continue Monitoring check->continue_rxn No continue_rxn->run_reaction

Caption: Recommended workflow for preventing hydrolysis in reactions.

References

Technical Support Center: Troubleshooting Phosphorylation Reactions with Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during phosphorylation reactions using diphenyl chlorophosphate, helping you optimize your reaction yields and obtain pure products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound ((PhO)₂POCl) is a versatile and potent phosphorylating agent used in organic synthesis.[1] Its primary application is the introduction of a diphenyl phosphate (B84403) group onto nucleophiles, most commonly alcohols, to form phosphate esters.[1] These phosphate esters are important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, phosphopeptides, and oligonucleotide analogues.

Q2: What are the main causes of low yield in phosphorylation reactions with this compound?

Low yields in phosphorylation reactions using this compound can often be attributed to one or more of the following factors:

  • Moisture Contamination: this compound is highly sensitive to moisture and can rapidly hydrolyze to diphenyl phosphate, which is unreactive and can complicate purification.[2][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the reaction yield.

  • Side Reactions: The formation of byproducts such as pyrophosphates or reaction with other functional groups on the substrate can consume the starting material and reduce the yield of the desired product.

  • Steric Hindrance: Phosphorylation of sterically hindered alcohols, such as tertiary alcohols, can be challenging and often results in lower yields.[4]

  • Difficult Purification: The product and byproducts can have similar polarities, leading to losses during chromatographic purification.

Q3: How should I handle and store this compound to ensure its reactivity?

Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[2][3] It is typically a colorless to light yellow liquid and should be stored in a tightly sealed container in a cool, dry place.[2] Freshly distilled or newly purchased reagent generally gives the best results.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing low or no formation of your desired phosphorylated product, consider the following troubleshooting steps:

1. Verify Reagent Quality and Reaction Setup:

  • Anhydrous Conditions: Ensure that all glassware was thoroughly dried and the reaction was performed under an inert atmosphere. All solvents and reagents, including the substrate and the base, must be anhydrous. The presence of water is a primary cause of low yield due to the rapid hydrolysis of this compound.[2][3]

  • Reagent Integrity: The this compound may have degraded. If possible, distill the reagent before use or use a fresh bottle.

2. Optimize Reaction Conditions:

The choice of base and solvent are critical for efficient phosphorylation. Below is a summary of common conditions and their impact on yield.

Table 1: Effect of Base and Solvent on Phosphorylation Yield

BaseSolventTypical Yield RangeComments
Triethylamine (B128534) (TEA)Dichloromethane (B109758) (DCM)Good to ExcellentA very common and effective combination.
Pyridine (B92270)Dichloromethane (DCM) or neatGood to ExcellentPyridine can also act as a nucleophilic catalyst.
1,4-Diazabicyclo[2.2.2]octane (DABCO)Dichloromethane (DCM)Good to ExcellentA non-nucleophilic, sterically hindered base.
N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)GoodA sterically hindered, non-nucleophilic base, useful for sensitive substrates.
4-Dimethylaminopyridine (B28879) (DMAP)Dichloromethane (DCM)Excellent (as a catalyst)Often used in catalytic amounts with a stoichiometric amount of a weaker base like TEA or pyridine.

Data compiled from various sources, yields are substrate-dependent.

3. Reaction Monitoring:

  • TLC Analysis: Monitor the reaction progress using thin-layer chromatography (TLC). Spot the starting material, the reaction mixture, and a co-spot of the two. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Staining: Phosphate esters can be visualized on a TLC plate using specific stains such as ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate.

4. Consider Substrate Reactivity:

  • Sterically Hindered Alcohols: For tertiary or other sterically hindered alcohols, longer reaction times, elevated temperatures, or the use of a more potent catalytic system (e.g., with DMAP) may be necessary.[4]

Issue 2: Presence of Multiple Products or Impurities

The formation of byproducts is a common issue. Here’s how to identify and mitigate them:

1. Identification of Byproducts:

  • ³¹P NMR Spectroscopy: This is the most powerful tool for identifying phosphorus-containing species in your reaction mixture. The chemical shifts can help distinguish between the desired product, unreacted starting material, and common byproducts.

Table 2: Approximate ³¹P NMR Chemical Shifts of Common Species

CompoundApproximate ³¹P Chemical Shift (ppm)
This compound~5 ppm
Alkyl diphenyl phosphate (Product)-10 to -15 ppm
Diphenyl phosphate (Hydrolysis byproduct)~ -11 ppm
Pyrophosphate byproduct~ -25 to -30 ppm

Chemical shifts are approximate and can vary based on solvent and other factors.

2. Common Side Reactions and Their Prevention:

  • Hydrolysis: As mentioned, the presence of water leads to the formation of diphenyl phosphate. Ensuring strictly anhydrous conditions is crucial.

  • Pyrophosphate Formation: This can occur if the activated intermediate reacts with another molecule of diphenyl phosphate. Using the correct stoichiometry and adding the this compound slowly to the reaction mixture can help minimize this.

  • Reaction with Other Functional Groups: If your substrate has other nucleophilic groups (e.g., amines), they may also be phosphorylated. Protecting these groups before the phosphorylation reaction is often necessary.

Issue 3: Difficulty in Product Purification

The desired phosphate ester can be challenging to purify due to its polarity and the presence of similarly polar byproducts.

1. Workup Procedure:

  • Aqueous Wash: After the reaction is complete, a careful aqueous workup can help remove many impurities. Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the product into an organic solvent like dichloromethane or ethyl acetate (B1210297). Washing the organic layer with dilute acid can remove basic impurities, and a brine wash will help to remove water.

  • Extractive Workup for Diphenyl Phosphate Removal: The hydrolysis byproduct, diphenyl phosphate, is acidic and can often be removed by washing the organic layer with a mild aqueous base, such as a dilute sodium bicarbonate or sodium carbonate solution.

2. Chromatographic Purification:

  • Column Chromatography: Silica (B1680970) gel chromatography is the most common method for purification. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. For example, a gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane can be used.

  • TLC for Solvent System Optimization: Before running a column, optimize the solvent system using TLC to ensure good separation between your product and any impurities.

Experimental Protocols

General Protocol for Phosphorylation of a Primary Alcohol
  • Preparation: Under an inert atmosphere of argon or nitrogen, add the primary alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of alcohol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add an appropriate base, such as triethylamine (1.5 eq.), to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Phosphorylating Agent: Slowly add this compound (1.2 eq.) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Protocol for Phosphorylation of a Sterically Hindered Tertiary Alcohol

For sterically hindered substrates, more forcing conditions and a catalyst are often required.

  • Preparation: To an oven-dried flask under an inert atmosphere, add the tertiary alcohol (1.0 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (2.0 eq.) and stir the mixture at room temperature for 10 minutes.

  • Addition of Phosphorylating Agent: Cool the mixture to 0 °C and slowly add this compound (1.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for dichloromethane) for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in the general protocol.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield phosphorylation reactions.

TroubleshootingWorkflow start Low Yield Observed check_conditions Verify Anhydrous Conditions and Reagent Quality start->check_conditions check_conditions->start Contamination Found (Rectify and Repeat) optimize_reaction Optimize Reaction Conditions (Base, Solvent, Temperature) check_conditions->optimize_reaction Conditions/Reagents OK monitor_reaction Monitor Reaction by TLC optimize_reaction->monitor_reaction analyze_byproducts Analyze for Byproducts (³¹P NMR) monitor_reaction->analyze_byproducts Reaction Stalled or Messy purification_issues Address Purification Challenges monitor_reaction->purification_issues Reaction Complete analyze_byproducts->optimize_reaction Byproducts Identified (Adjust Stoichiometry/Conditions) success Improved Yield purification_issues->success Successful Purification failure Persistently Low Yield purification_issues->failure Product Loss During Purification re_evaluate Re-evaluate Strategy (Alternative Reagent/Protecting Groups) failure->re_evaluate re_evaluate->start New Approach

Caption: A troubleshooting workflow for low-yield phosphorylation reactions.

General Reaction Scheme

This diagram illustrates the general chemical transformation in the phosphorylation of an alcohol with this compound.

PhosphorylationReaction sub R-OH (Alcohol) product R-O-P(O)(OPh)₂ (Diphenyl phosphate ester) sub->product sub_plus + sub->sub_plus reagent (PhO)₂POCl (this compound) reagent->product reagent_plus + reagent->reagent_plus base Base (e.g., Triethylamine) byproduct Base·HCl base->byproduct reaction_arrow Solvent (e.g., DCM) base->reaction_arrow product_plus + product->product_plus sub_plus->reagent reagent_plus->base reaction_arrow->product product_plus->byproduct

References

Optimizing Peptide Coupling with Diphenyl Chlorophosphate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for peptide coupling using diphenyl chlorophosphate. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of reaction conditions to facilitate successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its role in peptide synthesis?

This compound ((PhO)₂P(O)Cl) is an organophosphorus reagent used as a coupling agent in peptide synthesis.[1] Its primary function is to activate the carboxylic acid group of an N-protected amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid or peptide.[1] This activation is achieved through the formation of a mixed anhydride (B1165640) intermediate.

Q2: What are the main advantages of using this compound?

This compound is recognized for aiding in the formation of peptide bonds with minimal racemization.[1]

Q3: What are the common side reactions when using this compound?

While specific side reactions for this compound are not extensively documented in comparative studies, general side reactions common to many peptide coupling methods can occur. These include:

  • Racemization: Loss of stereochemical integrity at the α-carbon of the activated amino acid.[2]

  • Diketopiperazine formation: An intramolecular cyclization of a dipeptide, leading to chain termination. This is more prevalent in solid-phase peptide synthesis (SPPS) at the dipeptide stage.

  • Hydrolysis of the activated intermediate: The mixed anhydride formed by this compound can react with any trace amounts of water in the reaction mixture, leading to the regeneration of the carboxylic acid and reduced coupling efficiency.

Q4: How can I monitor the progress of the coupling reaction?

In solid-phase peptide synthesis (SPPS), the completion of the coupling reaction can be monitored using qualitative tests like the Kaiser test (ninhydrin test), which detects the presence of free primary amines. A negative Kaiser test (beads remain yellow) indicates that the coupling is complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting materials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield 1. Incomplete activation: Insufficient reaction time or inadequate temperature for the formation of the mixed anhydride. 2. Hydrolysis of the reagent or intermediate: this compound is moisture-sensitive. Trace water can hydrolyze the reagent and the activated carboxylic acid. 3. Steric hindrance: Coupling of bulky or sterically hindered amino acids can be slow.[3] 4. Peptide aggregation (SPPS): The growing peptide chain may aggregate on the solid support, preventing access of the activated amino acid.[4]1. Optimize activation: Increase the pre-activation time of the N-protected amino acid with this compound before adding the amine component. Consider a slight increase in temperature during activation, but monitor for potential side reactions. 2. Ensure anhydrous conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase reaction time and/or temperature: For sterically hindered residues, prolong the coupling time (e.g., 2-24 hours) or moderately increase the reaction temperature.[3] 4. Modify synthesis conditions (SPPS): Switch to a more effective solvent for disrupting secondary structures, such as N-methyl-2-pyrrolidone (NMP), or add chaotropic salts.[4]
Presence of Deletion Sequences in Final Product Incomplete coupling: The coupling reaction did not go to completion before the next deprotection and coupling cycle.1. Double coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid. 2. Capping: After the coupling step, "cap" any unreacted amino groups by acetylating them with acetic anhydride. This prevents them from reacting in subsequent cycles.
High Levels of Racemization 1. Prolonged activation time: Leaving the carboxylic acid activated for an extended period before the addition of the amine can increase racemization. 2. High reaction temperature: Elevated temperatures can accelerate the rate of racemization.[3] 3. Strong base: The use of a strong base can promote racemization.[3]1. Optimize pre-activation time: Determine the minimum time required for complete activation before adding the amine component. 2. Control temperature: Perform the coupling at a lower temperature if racemization is a significant issue. 3. Use a weaker base: Consider using a less hindered tertiary amine base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA).[3]
Difficulty in Removing Byproducts Formation of diphenyl hydrogen phosphate (B84403): The byproduct of the coupling reaction is diphenyl hydrogen phosphate.Aqueous workup: Diphenyl hydrogen phosphate is typically removed during the aqueous workup and subsequent purification steps (e.g., silica (B1680970) gel chromatography for solution-phase synthesis or extensive washing in SPPS).

Data on Reaction Conditions

Parameter Condition Expected Outcome & Considerations
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)The choice of solvent will depend on the solubility of the amino acid derivatives and the peptide. DMF is a common choice for its excellent solvating properties.[5]
Base Tertiary amines such as N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)NMM is generally preferred as it is less sterically hindered and may lead to lower racemization compared to DIEA.[3]
Stoichiometry Typically 1.0-1.2 equivalents of N-protected amino acid, this compound, and base relative to the amine component.A slight excess of the activated amino acid can help drive the reaction to completion.
Temperature 0 °C to room temperatureThe reaction is often started at 0 °C during the activation step to minimize side reactions and then allowed to warm to room temperature for the coupling.
Reaction Time 1 - 24 hoursReaction times are highly dependent on the specific amino acids being coupled. Sterically hindered amino acids will require longer reaction times.[3] Monitoring the reaction is crucial.

Experimental Protocols

Solution-Phase Peptide Coupling using this compound

This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution.

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • This compound

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1N Hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add NMM (1.0 eq) followed by the dropwise addition of this compound (1.0 eq). Stir the mixture at 0 °C for 30-60 minutes to form the mixed anhydride.

  • Neutralization of Amine: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF and add NMM (1.1 eq) to neutralize the salt.

  • Coupling: Add the neutralized amino acid ester solution to the mixed anhydride solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizing the Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A N-Protected Amino Acid D Mixed Anhydride Intermediate A->D B This compound B->D C Base (e.g., NMM) C->D F Protected Dipeptide D->F E Amino Acid Ester E->F G Aqueous Wash F->G H Purification G->H I Pure Protected Dipeptide H->I

Caption: General workflow for solution-phase peptide synthesis using this compound.

Reaction Mechanism: Activation Step

activation_mechanism reactant1 N-Protected Amino Acid (Carboxylate) product Mixed Anhydride Intermediate reactant1->product + reactant2 Diphenyl Chlorophosphate reactant2->product byproduct Chloride Ion product->byproduct -

Caption: Activation of a carboxylic acid with this compound to form a mixed anhydride.

References

Technical Support Center: Managing Side Reactions with Diphenyl Chlorophosphate and Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing diphenyl chlorophosphate, navigating its reactivity, particularly with strong bases, is a common challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during phosphorylation and other synthetic procedures involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using this compound with strong bases?

A1: The most prevalent side reaction is hydrolysis, where this compound reacts with water, often introduced with the base or present in the solvent, to form diphenyl phosphate (B84403). This reaction is significantly accelerated under basic conditions. Another potential side reaction, especially with alkoxide bases, is the formation of undesired phosphate esters through reaction with the alkoxide itself.[1][2]

Q2: Why is my phosphorylation reaction yield low when using a strong base like sodium hydroxide (B78521) (NaOH)?

A2: Low yields are often a direct consequence of the rapid hydrolysis of this compound by aqueous bases like NaOH. The hydroxide ion is a strong nucleophile that readily attacks the phosphorus center, leading to the formation of the inactive diphenyl phosphate before it can react with your target molecule. Vigorous reactions with strong bases can also lead to decomposition.[1][2][3]

Q3: Can I use non-aqueous strong bases like potassium tert-butoxide? What are the risks?

A3: While non-aqueous strong bases like potassium tert-butoxide can mitigate hydrolysis by excluding water, they introduce the risk of reacting directly with the this compound. This can lead to the formation of a tert-butyl diphenyl phosphate byproduct, reducing the amount of reagent available for the desired reaction. The use of sterically hindered bases can sometimes minimize this side reaction.

Q4: Are there alternative bases that are less prone to causing side reactions?

A4: Yes, for many applications, weaker amine bases like pyridine (B92270) or triethylamine (B128534) are preferred.[4] These bases are generally less nucleophilic and primarily act as acid scavengers to neutralize the HCl generated during the phosphorylation reaction. For bases that are strong but non-nucleophilic, sterically hindered options such as 2,6-lutidine or proton sponges can be effective in minimizing direct reaction with the this compound.

Q5: How does temperature affect the stability of this compound in the presence of a strong base?

A5: Higher temperatures generally accelerate the rate of all reactions, including the undesirable side reactions. When using this compound with a strong base, it is crucial to maintain low temperatures (e.g., 0 °C or below) to minimize the rate of hydrolysis and other side reactions, allowing the desired phosphorylation to proceed more selectively.

Troubleshooting Guides

Issue 1: Low or No Product Formation, with Diphenyl Phosphate Detected as a Major Byproduct
Possible Cause Troubleshooting Step Expected Outcome
Presence of water in the reaction. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. If the base is a solid, ensure it is anhydrous.Reduced hydrolysis of this compound, leading to a higher yield of the desired product.
Base is too nucleophilic and/or reaction temperature is too high. Switch to a less nucleophilic or sterically hindered base (e.g., pyridine, 2,6-lutidine). Run the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming to 0 °C).The desired phosphorylation reaction is favored over side reactions, improving the product yield.
Incorrect order of addition. Add the this compound slowly to the mixture of the substrate and the base at a low temperature.This ensures the this compound reacts preferentially with the intended substrate rather than accumulating and reacting with the base or residual water.
Issue 2: Formation of an Unexpected Phosphate Ester Byproduct
Possible Cause Troubleshooting Step Expected Outcome
Use of an alkoxide base that is not sterically hindered. If an alkoxide base is necessary, consider using a more sterically hindered one, such as potassium tert-butoxide, to disfavor its direct reaction with the this compound.Reduced formation of the undesired phosphate ester byproduct.
Excess of the alkoxide base. Use a stoichiometric amount of the base relative to the substrate.Minimizes the concentration of the competing nucleophile (the alkoxide), thereby favoring the reaction with the target molecule.

Experimental Protocols

Protocol 1: General Procedure for Phosphorylation using this compound with Pyridine

This protocol is a general guideline for the phosphorylation of an alcohol using this compound with pyridine as a mild base.

Materials:

  • Substrate (alcohol)

  • This compound

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol substrate in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine to the solution (typically 1.1 to 1.5 equivalents).

  • Slowly add this compound (typically 1.1 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the intended phosphorylation reaction versus the primary side reaction of hydrolysis.

G cluster_desired Desired Phosphorylation Pathway cluster_side Side Reaction: Hydrolysis DPCP This compound Product Phosphorylated Product DPCP->Product + R-OH Substrate Substrate (R-OH) Substrate->Product Base Base Salt Base-HCl Salt Base->Salt + HCl DPCP_side This compound Hydrolysis_Product Diphenyl Phosphate DPCP_side->Hydrolysis_Product + H₂O Water Water (H₂O) Water->Hydrolysis_Product Base_side Base HCl_side HCl Base_side->HCl_side Accelerates

Caption: Competing reaction pathways for this compound.

The following workflow provides a logical approach to troubleshooting common issues.

G Start Start Experiment LowYield Low Yield of Desired Product? Start->LowYield CheckByproduct Identify Major Byproduct(s) (e.g., by LC-MS, NMR) LowYield->CheckByproduct Yes SuccessfulReaction Successful Reaction LowYield->SuccessfulReaction No IsHydrolysis Is Diphenyl Phosphate the Major Byproduct? CheckByproduct->IsHydrolysis IsOtherEster Is an Unexpected Phosphate Ester Present? IsHydrolysis->IsOtherEster No OptimizeConditions Optimize Reaction Conditions: - Use anhydrous solvent/reagents - Lower reaction temperature - Use a weaker/hindered base IsHydrolysis->OptimizeConditions Yes ChangeBase Change Base Strategy: - Use a non-nucleophilic base - Use a more hindered alkoxide IsOtherEster->ChangeBase Yes ReassessStrategy Re-evaluate Synthetic Strategy IsOtherEster->ReassessStrategy No OptimizeConditions->SuccessfulReaction ChangeBase->SuccessfulReaction

Caption: Troubleshooting workflow for phosphorylation reactions.

References

Technical Support Center: Purification of Products Synthesized with Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl chlorophosphate. The following information is designed to address specific issues that may arise during the purification of phosphorylated products.

Troubleshooting Guides

This section addresses common problems encountered during the purification of products synthesized using this compound.

Problem 1: Low or No Yield of the Desired Product After Work-up

Possible Causes and Solutions

Possible CauseRecommended Solution
Product Hydrolysis This compound and its subsequent phosphate (B84403) ester products can be sensitive to moisture and extreme pH. Avoid prolonged exposure to acidic or basic aqueous solutions during work-up. If an aqueous wash is necessary, use cooled solutions and minimize contact time.
Incomplete Reaction Before starting the work-up, ensure the reaction has gone to completion using an appropriate monitoring technique (e.g., TLC, GC, or NMR). If the reaction is incomplete, consider extending the reaction time or gently heating if the reactants are stable.
Product Loss During Extraction The polarity of the synthesized phosphate ester will determine the optimal extraction solvent. If the product is highly polar, it may remain in the aqueous layer. Perform a small-scale extraction and analyze both the organic and aqueous layers to confirm the location of your product. Consider using a more polar organic solvent like ethyl acetate (B1210297) or dichloromethane.
Product Adsorption on Solid Supports During filtration or chromatography, the product may irreversibly adsorb to silica (B1680970) gel or other solid supports, especially if it is highly polar. To mitigate this, a small amount of a polar solvent like methanol (B129727) can be added to the elution solvent in column chromatography. In some cases, using a different stationary phase like alumina (B75360) may be beneficial.[1]

Experimental Protocol: Small-Scale Extraction Test

  • Take a small aliquot (e.g., 1 mL) of the reaction mixture.

  • Add it to a test tube containing 2 mL of the intended organic solvent and 2 mL of the aqueous wash solution.

  • Vortex the mixture and allow the layers to separate.

  • Carefully sample both the organic and aqueous layers.

  • Analyze both layers by TLC or another appropriate method to determine where the product has partitioned.

Problem 2: Presence of Persistent Impurities After Purification

Common Impurities and Their Removal

ImpurityIdentificationRemoval Strategy
Unreacted Phenol Can be detected by TLC, GC, or 1H NMR (characteristic aromatic signals).Perform a liquid-liquid extraction with a dilute aqueous base such as 1M sodium hydroxide (B78521) (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[2] The basic wash will deprotonate the acidic phenol, forming the water-soluble phenolate (B1203915) salt which will partition into the aqueous layer.[3]
Triphenyl Phosphate Often a byproduct in reactions with phenol.[4] It is generally less polar than the desired product.Can be separated by column chromatography. Due to its lower polarity, it will typically elute before more polar phosphate ester products.
Partially Reacted Phosphorus Compounds E.g., monophenyl dichlorophosphate. These are often acidic.Washing the crude product with a dilute acidic solution, followed by water, can help remove these impurities.[5]
Catalyst Residues E.g., magnesium chloride.[5]A wash with a dilute chelating agent solution like oxalic acid or dilute hydrochloric acid can remove metal catalyst residues.[5]

Experimental Protocol: Basic Wash for Phenol Removal

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M NaOH solution and shake gently. Caution: Vent the funnel frequently to release any pressure buildup.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with 1M NaOH solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer to obtain the crude product, now free of phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products synthesized with this compound?

A1: The most common purification techniques are:

  • Liquid-Liquid Extraction: This is often the first step to remove water-soluble impurities, unreacted starting materials like phenol, and acidic or basic byproducts.[2][3]

  • Column Chromatography: Silica gel chromatography is widely used to separate the desired product from byproducts and unreacted starting materials based on polarity.[1]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[6]

  • Distillation: For liquid products that are thermally stable, vacuum distillation can be an effective purification method.[7]

Q2: My product seems to be degrading on the silica gel column. What can I do?

A2: Product degradation on silica gel is a common issue, often due to the acidic nature of the silica. Here are some solutions:

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a base. This is typically done by making a slurry of the silica gel in the desired eluent system containing a small amount of a volatile base like triethylamine (B128534) (typically 0.1-1%).[8]

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel for acid-sensitive compounds.[1]

  • Minimize Residence Time: A faster elution, such as with flash column chromatography, can reduce the time your compound is in contact with the silica gel, thus minimizing degradation.[1]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide a good separation between your desired product and any impurities. This is typically determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.4, and there is a significant difference in Rf values between your product and the impurities. A common starting point for organophosphates is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

Q4: What are some good solvent pairs for recrystallizing my solid phosphate ester product?

A4: The choice of solvent pair for recrystallization depends on the polarity of your product. The principle is to find a solvent in which your product is soluble when hot but insoluble when cold, and a second solvent in which your product is insoluble, and the two solvents must be miscible.[9] Common solvent pairs include:

  • Ethyl acetate/Hexanes[6]

  • Toluene/Hexanes[10]

  • Methanol/Dichloromethane[9]

  • Ethanol/Water[6]

Experimental Protocol: General Recrystallization Procedure

  • Dissolve the crude solid product in the minimum amount of a suitable hot solvent in which it is highly soluble.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualization of Purification Workflows

Below are diagrams illustrating common purification workflows for products synthesized with this compound.

G cluster_0 Liquid-Liquid Extraction Workflow A Crude Reaction Mixture B Dissolve in Organic Solvent A->B C Wash with Dilute Acid (e.g., 1M HCl) (Removes basic impurities, catalyst residues) B->C D Wash with Dilute Base (e.g., 1M NaOH) (Removes unreacted phenol, acidic byproducts) C->D E Wash with Brine D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Concentrate F->G H Crude Product for Further Purification G->H

A typical liquid-liquid extraction workflow.

G cluster_1 Column Chromatography Workflow I Crude Product from Work-up J Dissolve in Minimum Solvent I->J K Adsorb onto Silica Gel (optional) J->K Dry Loading L Load onto Column J->L Wet Loading K->L M Elute with Solvent Gradient L->M N Collect Fractions M->N O Analyze Fractions (e.g., TLC) N->O P Combine Pure Fractions O->P Q Concentrate P->Q R Pure Product Q->R

A general workflow for column chromatography.

G cluster_2 Recrystallization Workflow S Crude Solid Product T Dissolve in Minimum Hot Solvent S->T U Hot Filtration (if insoluble impurities) T->U V Cool Slowly to Room Temperature T->V No insoluble impurities U->V W Cool in Ice Bath V->W X Vacuum Filtration to Collect Crystals W->X Y Wash with Cold Solvent X->Y Z Dry Crystals Y->Z AA Pure Crystalline Product Z->AA

References

Identifying and minimizing byproducts in Diphenyl chlorophosphate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in diphenyl chlorophosphate reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is producing a significant amount of triphenyl phosphate (B84403) (TPP) as a byproduct. How can I minimize its formation?

A1: The formation of triphenyl phosphate (TPP) is a common issue, often resulting from the reaction of this compound with residual phenol (B47542) or phenoxide. To minimize TPP formation, consider the following:

  • Stoichiometry Control: Ensure precise control over the molar ratio of reactants. An excess of phenol or phenoxide will favor the formation of TPP. The reaction of phenol with phosphorus oxychloride (POCl₃) can produce this compound, but also triphenyl phosphate (TPP) and monophenyl dichlorophosphate (B8581778) (MPCP) as byproducts[1].

  • Reaction Temperature: High temperatures can promote the further reaction of the desired product with phenol. One industrial method involves reacting phenol and phosphorus trichloride (B1173362) at around 140°C until the phenol content is below a specified threshold, after which the product is purified by vacuum distillation. A patent suggests a reaction temperature of 130-150°C[1]. Another patent describes a temperature range of 110-150°C for 5-30 hours[2].

  • Catalyst Selection: Certain catalysts can improve the selectivity for this compound. One patent suggests that using a suitable catalyst that forms a stable complex with phosphorus oxychloride can protect a chlorine atom and inhibit the formation of triphenyl phosphate[3]. Another patent proposes the use of triphenylphosphine (B44618) and triphenylphosphine oxide as catalysts[1].

  • Order of Addition: Slowly adding the phosphorylating agent to the phenol solution can help maintain a low concentration of the phenol, thereby reducing the likelihood of TPP formation.

Q2: I am observing the presence of monophenyl dichlorophosphate (MPCP) in my product mixture. What causes this and how can it be avoided?

A2: Monophenyl dichlorophosphate (MPCP) is an intermediate in the reaction between phenol and phosphorus oxychloride and its presence indicates an incomplete reaction.

  • Reaction Time and Temperature: Insufficient reaction time or temperature may lead to the accumulation of MPCP. Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by Gas Chromatography (GC) until the phenol content drops below 0.5% is a strategy to ensure completion[1].

  • Mixing: Inadequate mixing can result in localized areas of high reactant concentration, leading to incomplete conversion. Ensure efficient stirring throughout the reaction.

Q3: My final product is a yellow or brown color, not the expected colorless to light yellow liquid. What is the cause of this discoloration?

A3: Discoloration can be due to several factors:

  • Impurities in Starting Materials: Impurities in the phenol or phosphorus oxychloride can lead to colored byproducts. Use of high-purity starting materials is recommended.

  • Reaction Temperature: Excessively high reaction temperatures can cause decomposition and the formation of colored impurities. Maintain the reaction temperature within the optimal range.

  • Oxidation: Exposure to air, especially at elevated temperatures, can cause oxidation and discoloration. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

  • Hydrolysis: this compound is moisture-sensitive[4]. Contamination with water can lead to hydrolysis and the formation of acidic impurities that may cause discoloration. Ensure all glassware is dry and use anhydrous solvents.

Q4: The yield of my this compound is consistently low. How can I improve it?

A4: Low yields can be attributed to byproduct formation, incomplete reaction, or loss of product during workup.

  • Minimize Byproducts: Follow the recommendations in Q1 and Q2 to reduce the formation of TPP and MPCP.

  • Ensure Complete Reaction: Use analytical techniques like GC or Thin Layer Chromatography (TLC) to monitor the reaction and ensure all starting material is consumed.

  • Optimize Workup: this compound is susceptible to hydrolysis[4]. Avoid prolonged contact with aqueous solutions during workup. A patent describes a workup procedure where the reaction mixture is cooled to below 10°C before slowly adding water, followed by separation of the organic phase and drying[5].

  • Purification Method: Vacuum distillation is a common method for purifying this compound. Ensure the distillation is performed under a good vacuum to avoid high temperatures that could lead to decomposition. A boiling point of 314-316 °C at 272 mmHg has been reported[6].

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most common byproducts are triphenyl phosphate (TPP) and monophenyl dichlorophosphate (MPCP), which arise from the over-reaction or incomplete reaction of phenol with the phosphorus reagent, respectively[1].

Q2: How can I identify and quantify the byproducts in my reaction mixture?

A2: Several analytical techniques can be employed:

  • Gas Chromatography (GC): GC is a powerful tool for separating and quantifying volatile compounds like this compound and its byproducts. A patent mentions using GC to monitor the reaction progress and assess the purity of the final product, with purities of 99.2% and 99.3% being achieved[5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy can be used to identify the structures of the desired product and any byproducts. 31P NMR is particularly useful for distinguishing between different phosphorus-containing compounds[7][8].

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry can provide molecular weight and fragmentation information to confirm the identity of the compounds in your mixture[9][10].

Q3: What are the key safety precautions when working with this compound and its reagents?

A3: this compound and its common reagents like phosphorus oxychloride are hazardous materials.

  • Corrosivity and Toxicity: this compound is corrosive and can cause severe skin burns and eye damage[4]. Phosphorus oxychloride is also toxic and corrosive[11]. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: These compounds react with moisture, often exothermically, to release corrosive fumes like hydrogen chloride[4][11]. It is crucial to work under anhydrous conditions and store these chemicals in a dry environment.

  • Incompatibilities: this compound is incompatible with strong bases, oxidizing agents, and alcohols[6][12].

Q4: What are the recommended storage conditions for this compound?

A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place[4].

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

ParameterMethod 1: Phenol + POCl₃Method 2: Diphenyl Phosphate + Chlorinating AgentReference
Reactants Phenol, Phosphorus Oxychloride (POCl₃)Diphenyl Phosphate, Bis(trichloromethyl) carbonate[1][5]
Catalyst Triphenylphosphine and Triphenylphosphine OxideOrganic Amine (e.g., N,N-dimethylformamide)[1][5]
Temperature 130-150 °C0-60 °C[1][5]
Reaction Time 2.5-5.5 hours1-10 hours[1][5]
Solvent None (neat) or DichloroethaneOrganic Solvent (e.g., Dichloromethane)[1][5]
Reported Yield ~85-89%~86-90%[1][5][6]
Reported Purity (GC) >99%>98%[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenol and POCl₃

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, add phenol (1.9 moles).

  • Reactant Addition: To the flask, add phosphorus oxychloride (1 mole), triphenylphosphine (0.5-5% of phenol weight), and triphenylphosphine oxide (0.5-8% of phenol weight)[1].

  • Reaction: Heat the mixture with stirring to 140°C over 3 hours[1]. Maintain this temperature and monitor the reaction progress using Gas Chromatography (GC) until the phenol content is less than 0.5%[1].

  • Purification: After the reaction is complete, purify the crude product by vacuum distillation. Collect the fraction at 150 ± 2°C/4mmHg to obtain this compound[6].

Protocol 2: Analysis of Reaction Mixture by Gas Chromatography (GC)

  • Sample Preparation: Withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column suitable for the analysis of organophosphorus compounds.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the prepared sample into the GC. Identify the peaks corresponding to this compound, triphenyl phosphate, and monophenyl dichlorophosphate by comparing their retention times with those of authentic standards. Quantify the components by integrating the peak areas.

Visualizations

Reaction_Pathway Phenol Phenol MPCP Monophenyl Dichlorophosphate (MPCP) Phenol->MPCP + POCl3 POCl3 Phosphorus Oxychloride (POCl3) POCl3->MPCP DPCP This compound (DPCP) MPCP->DPCP + Phenol TPP Triphenyl Phosphate (TPP) DPCP->TPP + Phenol (Excess)

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow start High Byproduct Formation check_byproduct Identify Byproduct (GC/NMR) start->check_byproduct is_tpp Is it TPP? check_byproduct->is_tpp TPP or MPCP is_mpcp Is it MPCP? is_tpp->is_mpcp No adjust_stoichiometry Adjust Reactant Stoichiometry is_tpp->adjust_stoichiometry Yes increase_time Increase Reaction Time/Temp is_mpcp->increase_time Yes optimize_temp Optimize Reaction Temperature adjust_stoichiometry->optimize_temp end Minimized Byproducts optimize_temp->end improve_mixing Improve Mixing increase_time->improve_mixing improve_mixing->end

Caption: Troubleshooting workflow for byproduct minimization.

References

Strategies for improving the stability of Diphenyl chlorophosphate in storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and stability of diphenyl chlorophosphate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is hydrolysis. This compound is highly sensitive to moisture.[1][2] In the presence of water, it hydrolyzes to form diphenyl phosphate (B84403) and hydrogen chloride (HCl). This reaction can be accelerated by elevated temperatures.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area.[3] The container must be tightly sealed to prevent moisture ingress.[1] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong bases (including amines), alcohols, and strong oxidizing agents.[4][5] Contact with these substances can lead to vigorous and potentially hazardous reactions. It may also be corrosive to some metals.[6][7][8]

Q4: Does this compound have a defined shelf life or expiration date?

A4: Manufacturers do not typically provide a specific expiration date for this compound.[9][10][11] The stability of the product is highly dependent on storage and handling conditions. It is recommended to periodically assess the purity of the material, especially if it has been stored for an extended period or if there are visible signs of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Liquid has turned from colorless/light yellow to a darker yellow or brown. This is likely a sign of degradation due to prolonged storage at elevated temperatures or exposure to contaminants.Assess the purity of the compound using an appropriate analytical method (e.g., GC or HPLC) before use. If purity is compromised, consider purification or disposal according to safety guidelines.
A precipitate or solid has formed in the liquid. This may be due to the formation of degradation products, such as diphenyl phosphate, which may have lower solubility, or contamination.Do not use the reagent. The presence of solids indicates significant degradation or contamination. Dispose of the material following institutional safety protocols.
An acrid or sharp odor is detected upon opening the container. This could indicate the presence of hydrogen chloride (HCl) gas, a byproduct of hydrolysis.[1][12]Handle the container in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Assess the purity of the material before use.

Stability Data

Storage ConditionTemperatureAtmosphereExpected Stability
Optimal 2-8°CInert Gas (Nitrogen/Argon)High
Good Room TemperatureInert Gas (Nitrogen/Argon)Moderate
Sub-optimal 2-8°CAirModerate to Low
Poor Room TemperatureAirLow
Very Poor Elevated Temperature (>30°C)Air/High HumidityVery Low

Diagrams

Degradation Pathway of this compound DPCP This compound Products Degradation Products DPCP->Products Hydrolysis H2O Water (H₂O) H2O->Products DPP Diphenyl Phosphate Products->DPP HCl Hydrogen Chloride (HCl) Products->HCl

Caption: Primary hydrolysis degradation pathway.

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Start Stored Diphenyl Chlorophosphate Sample Dilute Dilute sample in an appropriate solvent (e.g., Acetonitrile) Start->Dilute Filter Filter through a 0.45 µm syringe filter Dilute->Filter GC Gas Chromatography (GC) or HPLC Analysis Filter->GC Integrate Integrate peak areas GC->Integrate Calculate Calculate purity (%) by comparing with a reference standard Integrate->Calculate End Decision: Use, Purify, or Dispose Calculate->End Assess Stability

Caption: Workflow for purity and stability testing.

Troubleshooting Logic for Stored this compound Start Inspect Stored Sample Question1 Is the liquid clear and colorless to light yellow? Start->Question1 Question2 Are there any precipitates/solids? Question1->Question2 No Action_OK Proceed with use. Consider purity check if stored for a long time. Question1->Action_OK Yes Action_Test Potential degradation. Perform purity analysis (GC/HPLC) before use. Question2->Action_Test No Action_Dispose Significant degradation/ contamination. Dispose of safely. Question2->Action_Dispose Yes

Caption: Decision tree for handling stored samples.

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound. It should be adapted and validated for the specific instrumentation and standards available.

1. Objective: To quantify the purity of a this compound sample and identify potential degradation products.

2. Materials:

  • This compound sample

  • High-purity reference standard of this compound

  • Acetonitrile (HPLC grade) or other suitable solvent

  • Anhydrous sodium sulfate

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with caps

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD). A mass spectrometer (MS) can also be used for identification of unknowns.

  • Capillary column suitable for organophosphorus compounds (e.g., DB-5ms, HP-5, or equivalent).

4. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the stored this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into a GC vial.

6. GC Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector Temperature: 300°C

7. Data Analysis:

  • Run the prepared standards and sample.

  • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of this compound in the sample using the calibration curve.

  • Calculate the purity of the sample as follows: Purity (%) = (Concentration from GC / Initial Sample Concentration) x 100

  • Inspect the chromatogram for additional peaks, which may correspond to degradation products or impurities.

References

Overcoming solubility issues of substrates in Diphenyl chlorophosphate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate solubility issues in reactions with diphenyl chlorophosphate.

Troubleshooting Guide: Overcoming Substrate Solubility Issues

Low substrate solubility can lead to poor reaction kinetics, low yields, and difficulty in purification. The following guide provides a systematic approach to addressing these challenges.

Problem: My substrate is poorly soluble in the reaction solvent, leading to a heterogeneous mixture.

This is a common issue, especially with polar or high molecular weight substrates. A heterogeneous reaction mixture can result in slow and incomplete conversion.

SolutionDescriptionKey Considerations
Solvent Screening The choice of solvent is critical. Aprotic polar solvents are often effective.- Common Solvents: Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile (B52724) (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO). - Start with a solvent in which the substrate has at least partial solubility at room temperature. - Ensure the chosen solvent is anhydrous, as this compound is moisture-sensitive.[1]
Co-solvent Systems Using a mixture of solvents can significantly improve solubility. A small amount of a polar aprotic co-solvent can disrupt crystal lattice energy or improve solvation of polar functional groups.- Examples: A mixture of DCM and a small amount of DMF or DMSO can be effective. - The addition of organic co-solvents like alcohols, acetone, and dioxane has been shown to accelerate the hydrolysis of aryl phosphate (B84403) dianions.[2] - Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring solubility and reaction progress.
Temperature Adjustment Increasing the reaction temperature can enhance the solubility of many substrates.- Many this compound reactions are run at room temperature, but gentle heating (e.g., 40-60 °C) can be beneficial for solubility. - Be cautious, as higher temperatures can also lead to side reactions or decomposition of sensitive substrates. A temperature screen is recommended.
Use of Additives Certain additives can act as solubilizing agents or catalysts that improve the reaction rate, indirectly compensating for low solubility.- For alcohol phosphorylation, nucleophilic catalysts like N-methylimidazole can be used in conjunction with this compound. - Ensure the additive is compatible with this compound and does not promote unwanted side reactions.
Substrate Derivatization In cases of extremely poor solubility, temporary modification of the substrate with protecting groups can enhance its solubility in organic solvents.- This is a common strategy in nucleoside chemistry, where protecting groups are used to improve solubility and prevent side reactions.[3][4] - This adds extra steps to the synthesis (protection and deprotection) and should be considered when other methods fail.
Mechanochemistry (Ball Milling) For completely insoluble substrates, solid-state reactions using ball milling can be an effective, solvent-free alternative.- This technique has been shown to overcome solubility issues in other types of cross-coupling reactions.[5] While not specifically documented for this compound in the provided results, it is a potential advanced technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for this compound reactions?

A1: Aprotic solvents are generally preferred for reactions involving this compound due to its reactivity with protic solvents like water and alcohols. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF). The choice of solvent will largely depend on the solubility of your specific substrate.

Q2: My substrate is a complex molecule with multiple functional groups and poor solubility. Where should I start?

A2: For complex substrates, a good starting point is to use a more polar aprotic solvent like DMF or DMSO, or a co-solvent system such as DCM with a small amount of DMF. Gentle heating can also be beneficial. If solubility remains an issue, consider temporary protection of highly polar functional groups to increase solubility in less polar organic solvents.[3][4]

Q3: Can I use an excess of this compound to drive the reaction to completion if my substrate has low solubility?

A3: While using a slight excess of this compound is common, a large excess is not recommended as a primary solution for poor solubility. This can lead to difficulties in purification and the potential for side reactions. It is more effective to first address the solubility of the substrate through proper solvent selection or other methods outlined in the troubleshooting guide.

Q4: How does the presence of a base affect substrate solubility and the reaction?

A4: A non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the HCl generated during the phosphorylation reaction. The choice of base and its salt by-product can influence the overall solubility of components in the reaction mixture. In some cases, the formation of a salt may either improve or worsen the solubility of the substrate or product.

Q5: Are there any incompatible substances I should be aware of when trying to improve solubility?

A5: Yes, it is crucial to avoid substances that react with this compound. These include water, alcohols, and primary or secondary amines (unless they are the intended substrate).[6][7] When using co-solvents or additives, ensure they are anhydrous and will not interfere with the phosphorylation reaction.

Experimental Protocols

Protocol 1: General Procedure for Phosphorylation of an Alcohol with Solubility Enhancement using a Co-solvent
  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are anhydrous.

  • Substrate Dissolution: To a round-bottom flask under an inert atmosphere, add the alcohol substrate.

  • Add the primary solvent (e.g., dichloromethane) and stir.

  • If the substrate is not fully dissolved, add a co-solvent (e.g., N,N-dimethylformamide) dropwise until a homogeneous solution is obtained.

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

  • Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the primary solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Addressing Substrate Solubility cluster_prep Preparation cluster_solubility_test Solubility Test cluster_troubleshooting Troubleshooting cluster_reaction Reaction prep Substrate and Anhydrous Solvent dissolve Attempt to Dissolve Substrate in Primary Solvent prep->dissolve cosolvent Add Co-solvent (e.g., DMF, DMSO) dissolve->cosolvent Poor Solubility reaction Homogeneous Solution Achieved. Proceed with Reaction. dissolve->reaction Substrate Dissolves heat Gentle Heating cosolvent->heat cosolvent->reaction additive Use Additive/Catalyst heat->additive heat->reaction additive->reaction logical_relationship Logical Relationship for Solvent Selection cluster_substrate Substrate Properties cluster_solvent Solvent Properties cluster_outcome Outcome polarity Polarity solubility Substrate Solubility polarity->solubility h_bonding H-Bonding Capability h_bonding->solubility mw Molecular Weight mw->solubility solvent_polarity Polarity (Aprotic) solvent_polarity->solubility solvating_power Solvating Power solvating_power->solubility reaction_rate Reaction Rate solubility->reaction_rate

References

Technical Support Center: Refining the Work-up of Diphenyl Chlorophosphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl chlorophosphate. Our aim is to address specific issues that may be encountered during the experimental work-up phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider during the work-up of reactions involving this compound?

A1: this compound is a corrosive and moisture-sensitive reagent.[1][2][3] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] The compound can cause severe skin burns and eye damage.[1] All glassware should be thoroughly dried to prevent hydrolysis of the reagent.

Q2: How can I effectively quench a reaction involving this compound?

A2: A common and effective method for quenching reactions with this compound is the slow, dropwise addition of the reaction mixture to a separate flask containing ice-cold water or a saturated aqueous solution of sodium bicarbonate while stirring vigorously. This should be done in an ice bath to manage any exothermic reaction. The use of a bicarbonate solution will also help to neutralize the hydrochloric acid that is often generated during the reaction.

Q3: What are the common impurities I might encounter after a reaction with this compound?

A3: Common impurities include unreacted starting materials, phenol (B47542) (from hydrolysis or as a byproduct), and triphenyl phosphate (B84403). If the reaction is not driven to completion, you will also have unreacted this compound, which can hydrolyze to diphenyl phosphate during aqueous work-up.

Q4: How can I monitor the progress of my reaction and the effectiveness of the work-up?

A4: Thin-layer chromatography (TLC) is a valuable tool for monitoring the reaction progress and the purity of your product throughout the work-up.[4] Staining with potassium permanganate (B83412) or using a UV lamp can help visualize the different components. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final product.[5]

Troubleshooting Guide

Problem 1: My product seems to be contaminated with phenol.

  • Possible Cause: Hydrolysis of this compound or the desired phosphate ester product can generate phenol. Phenol is also a common starting material in the synthesis of this compound and can be carried over.

  • Solution:

    • Aqueous Extraction: Perform multiple extractions of the organic layer with a dilute aqueous base, such as 1 M sodium hydroxide (B78521) or a saturated sodium bicarbonate solution. Phenol will be deprotonated to the more water-soluble phenoxide and partitioned into the aqueous layer. Be cautious, as a strong base may also promote the hydrolysis of your desired product.

    • Column Chromatography: If extraction is not sufficient, purification by silica (B1680970) gel column chromatography is often effective in separating the desired phosphate ester from phenol.[4]

Problem 2: The pH of my aqueous wash remains acidic even after multiple washes.

  • Possible Cause: Incomplete quenching of unreacted this compound or the generation of acidic byproducts. Hydrochloric acid is a common byproduct of reactions involving chlorophosphates.

  • Solution:

    • Bicarbonate Wash: Use a saturated aqueous solution of sodium bicarbonate for washing. The bicarbonate will neutralize the acid, and the resulting carbon dioxide will effervesce. Continue washing until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.

    • Acid Scavenger: For non-aqueous work-up conditions, the use of an acid scavenger, such as an epoxy-containing compound, can be considered to neutralize residual acidity.

Problem 3: I observe a significant amount of an apolar byproduct in my crude NMR/TLC.

  • Possible Cause: This is often triphenyl phosphate, which can form if phenol is present as an impurity in the starting this compound or is generated in situ and then reacts further.

  • Solution:

    • Purification: Triphenyl phosphate can typically be separated from the desired product by silica gel column chromatography.

    • Prevention: Ensure the purity of your this compound before use.

Problem 4: My final product is an oil, but the literature reports it as a solid.

  • Possible Cause: The presence of residual solvent or impurities can lower the melting point of your product.

  • Solution:

    • High Vacuum Drying: Dry the product under high vacuum for an extended period to remove any residual solvent.

    • Recrystallization/Trituration: If impurities are suspected, attempt to recrystallize the product from a suitable solvent system or triturate it with a non-polar solvent like hexanes to induce crystallization and remove soluble impurities.

Data Presentation

Table 1: Purity and Yield of this compound Synthesis with Aqueous Work-up

ParameterValueReference
Purity (by GC)98.1 - 99.3%[5]
Yield86.2 - 90.3%[5]

Data from a patented synthesis method involving a water wash during work-up.[5]

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure for a Reaction Involving this compound

  • Quenching: Cool the reaction mixture in an ice bath. In a separate flask, prepare a volume of ice-cold saturated aqueous sodium bicarbonate solution equal to or greater than the volume of the reaction mixture. Slowly and with vigorous stirring, add the reaction mixture dropwise to the bicarbonate solution. Monitor for any significant exotherm or gas evolution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. If your product is in an organic solvent, add more of the same solvent to ensure a clear separation of layers. If the reaction was run in a water-miscible solvent, you will need to add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x volume of the organic layer) to remove acidic byproducts. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.

    • Water (1 x volume of the organic layer) to remove residual bicarbonate.

    • Brine (saturated aqueous sodium chloride solution) (1 x volume of the organic layer) to aid in the removal of water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Reaction Mixture (containing DPCP product) quench Quench with ice-cold NaHCO3 (aq) start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with NaHCO3 (aq) extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify product Pure Product purify->product

Caption: Standard aqueous work-up workflow for reactions involving this compound.

troubleshooting_workflow start Crude Product after Initial Work-up check_purity Check Purity (TLC, NMR) start->check_purity impure Impurities Detected check_purity->impure No pure Product is Pure check_purity->pure Yes phenol_present Phenol Present? impure->phenol_present acidic_impurity Acidic Impurities Present? phenol_present->acidic_impurity No base_wash Perform Basic Wash (e.g., 1M NaOH) phenol_present->base_wash Yes column Column Chromatography acidic_impurity->column No bicarb_wash Wash with Saturated NaHCO3 Solution acidic_impurity->bicarb_wash Yes base_wash->column bicarb_wash->column

Caption: A troubleshooting decision tree for the purification of diphenyl phosphate esters.

References

How to safely quench a reaction containing excess Diphenyl chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenyl Chlorophosphate Reactions

This guide provides technical information and answers to frequently asked questions regarding the safe handling and quenching of reactions containing excess this compound. It is intended for use by trained professionals in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and moisture-sensitive liquid.[1][2] Key hazards include:

  • Corrosivity: Causes severe skin burns and serious eye damage.[3]

  • Toxicity: Harmful if swallowed and may cause respiratory irritation.[3][4]

  • Reactivity: It is incompatible with strong bases, strong oxidizing agents, and alcohols.[3][5] It reacts with water, especially in moist air, to release phosphoric acid and hydrogen chloride fumes.[6]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: Due to its hazardous nature, a comprehensive suite of PPE is mandatory. Always work in a well-ventilated chemical fume hood.[4][7]

  • Eye Protection: Chemical goggles and a face shield are essential.[4] Contact lenses should not be worn.[4]

  • Hand Protection: Wear neoprene or nitrile rubber gloves.[4]

  • Body Protection: A lab coat and additional chemically resistant clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases is recommended.[4]

Q3: What is the general principle for quenching a reaction with excess this compound?

A3: The primary goal is to safely hydrolyze the excess this compound and neutralize the resulting acidic byproducts (Diphenyl phosphoric acid and HCl). The process involves a controlled, cooled addition of a quenching agent, followed by neutralization with a base. It is critical to manage the exothermic nature of the hydrolysis reaction to prevent temperature spikes and uncontrolled off-gassing.

Q4: Can I quench this compound directly with water?

A4: While this compound does react with water, direct quenching of a concentrated or excess amount with water is not recommended. The reaction can be vigorous and highly exothermic, leading to splashing and the rapid evolution of corrosive HCl gas. A safer approach is to first add a less reactive alcohol, like isopropanol (B130326), to begin the process, followed by the cautious addition of water or an aqueous solution.[8] It is crucial to always add the reactive material to the quenching agent, never the other way around, to avoid a violent reaction.[9]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Vigorous, uncontrolled reaction during quench 1. Quenching agent added too quickly.2. Reaction mixture was not sufficiently cooled.3. Direct addition of water to a large excess of reagent.1. Immediately stop the addition of the quenching agent.2. Ensure the reaction vessel is securely placed in a cooling bath (ice/water).3. Once the reaction is under control, resume addition of the quenching agent at a much slower rate.
Formation of a thick, un-stirrable precipitate/slurry 1. Formation of insoluble phosphate (B84403) salts during neutralization.2. Low solvent volume.1. Add more solvent (e.g., the organic solvent used in the reaction) to dilute the mixture.2. If salts have formed, add water to dissolve them, then proceed with a standard aqueous workup and extraction.
Poor phase separation during aqueous workup 1. Emulsion formation.2. Insufficient volume of either the organic or aqueous phase.1. Add brine (saturated NaCl solution) to help break the emulsion.2. Gently swirl the separatory funnel instead of vigorous shaking.3. If necessary, filter the entire mixture through a pad of Celite.
Final organic layer is still acidic (checked with pH paper) Incomplete neutralization of HCl and phosphoric acid byproducts.Wash the organic layer again with a saturated sodium bicarbonate solution until the aqueous layer is basic. Follow with a final wash with brine.

Experimental Protocol: Quenching Excess this compound

This protocol provides a general procedure for quenching a lab-scale reaction. Quantities should be adjusted based on the reaction scale.

1. Preparation and Safety:

  • Ensure all required PPE is worn.

  • Conduct the entire procedure in a certified chemical fume hood.

  • Have an ice bath and appropriate neutralizing agents (e.g., saturated sodium bicarbonate solution) ready.

2. Reaction Cooling:

  • Before quenching, cool the reaction vessel to 0-5°C using an ice/water bath. This is critical to control the exothermicity of the hydrolysis.

3. Initial Quench with Isopropanol (Optional but Recommended):

  • While maintaining the temperature at 0-5°C, slowly add isopropanol to the reaction mixture with efficient stirring. The isopropanol will react with the most reactive species, moderating the subsequent hydrolysis.

  • Monitor for any temperature increase or gas evolution. Add the isopropanol dropwise to maintain control.

4. Cautious Hydrolysis:

  • After the initial quench, slowly and dropwise add cold water or a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] A patent for a related synthesis describes adding water while keeping the temperature below 10°C.[10]

  • WARNING: This step is exothermic and will produce HCl and/or CO₂ gas. Ensure adequate ventilation and a slow addition rate to prevent excessive foaming and pressure buildup.

5. Neutralization:

  • Continue adding the saturated NaHCO₃ solution until the gas evolution ceases and the aqueous phase is neutral or slightly basic (test with pH paper).

  • If a large amount of acid is present, a dilute solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) can be used, but be aware that this can be more exothermic and may promote hydrolysis of ester products if they are sensitive to strong bases.[9]

6. Workup and Extraction:

  • Transfer the mixture to a separatory funnel.

  • If the product is in an organic solvent, separate the layers. If the reaction was run in a water-miscible solvent, add an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (if not used for neutralization)

    • Brine (saturated NaCl solution)

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product.

Workflow for Quenching this compound

G Workflow: Safely Quenching Excess this compound cluster_prep Preparation cluster_quench Quenching Procedure cluster_workup Aqueous Workup cluster_end Completion cluster_warning Critical Control Point A Start: Reaction Complete (Excess DPCP) B Wear Full PPE (Goggles, Face Shield, Gloves) A->B C Prepare Ice Bath & Neutralizing Agents B->C D 1. Cool Reaction Mixture to 0-5 °C C->D E 2. SLOWLY Add Isopropanol (Optional, Recommended) D->E F 3. Cautiously Add Cold Saturated NaHCO3 Solution E->F G 4. Check pH (Neutral/Basic) F->G W1 Monitor Temperature & Gas Evolution! Maintain Slow Addition. F->W1 H 5. Transfer to Separatory Funnel & Extract with Organic Solvent G->H I 6. Wash Organic Layer (H2O, Brine) H->I J 7. Dry Organic Layer (e.g., Na2SO4) I->J K 8. Filter & Concentrate J->K L End: Isolated Crude Product K->L

Caption: Workflow for quenching excess this compound.

References

Technical Support Center: Handling Diphenyl Chlorophosphate in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenyl chlorophosphate (DPPC), focusing on its corrosive properties and appropriate handling procedures for experimental apparatus.

Frequently Asked Questions (FAQs)

Q1: What materials are compatible with this compound?

A1: Due to its corrosive nature, selecting appropriate materials for your experimental apparatus is crucial.

  • Recommended: Borosilicate glass (Type 1), Polytetrafluoroethylene (PTFE), and Polyetheretherketone (PEEK) are highly resistant to this compound and are the recommended materials for direct contact.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

  • Not Recommended: Polypropylene (B1209903) and Polyethylene show poor resistance to related compounds like diphenyl and diphenyl oxide and should be avoided for direct and prolonged contact with this compound.[15][16][17][18][19][20][21][22][23][24] Stainless steel, while generally resistant to many chemicals, may be susceptible to corrosion by DPPC, especially in the presence of moisture which can lead to the formation of hydrochloric and phosphoric acids.[25][26][27][28][29]

Q2: My stainless steel reactor shows signs of corrosion after using this compound. What should I do?

A2: Immediately discontinue the use of the stainless steel reactor with this compound. The corrosion is likely due to the acidic byproducts of DPPC hydrolysis. For future experiments, it is highly recommended to use a glass-lined reactor or an all-glass setup. If a stainless steel reactor is unavoidable, ensure it is a high-grade, corrosion-resistant alloy and that all reagents are anhydrous. After each use, the reactor must be thoroughly cleaned and passivated.

Q3: How should I handle a spill of this compound in the lab?

A3: A spill of this compound should be treated as a hazardous chemical incident.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Containment: Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.

  • Neutralization: Due to its acidic nature, cautiously neutralize the spill by covering it with a weak base such as sodium bicarbonate or a 1:1 mixture of sodium carbonate and calcium carbonate (soda ash and lime).[30][31][32][33] Avoid using strong bases as this can cause a violent reaction.

  • Cleanup: Once the reaction has ceased, carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a detergent solution, followed by a thorough rinse with water.

Q4: What is the proper procedure for cleaning glassware after an experiment with this compound?

A4: Proper cleaning is essential to prevent cross-contamination and apparatus degradation.

  • Initial Rinse: Immediately after use, rinse the glassware multiple times with a suitable organic solvent in which DPPC is soluble, such as acetone (B3395972) or ethanol (B145695), to remove the bulk of the residue.[34][35][36][37] This should be done in a fume hood.

  • Decontamination: Immerse the glassware in a basic solution, such as a 5-10% sodium carbonate solution, for several hours to neutralize any remaining acidic residues.

  • Washing: Wash the glassware thoroughly with a laboratory-grade detergent and warm water. Use a soft brush to scrub all surfaces.[34][36][37]

  • Rinsing: Rinse the glassware extensively with tap water, followed by several rinses with deionized water to remove all traces of detergent and salts.[34][35][36][37]

  • Drying: The glassware can be air-dried or placed in a drying oven.

Troubleshooting Guide

Issue Possible Cause Solution
Visible etching or clouding of glassware. Reaction of this compound or its acidic byproducts with the glass.While borosilicate glass is generally resistant, prolonged exposure at high temperatures to the acidic hydrolysis products can cause some surface etching. Ensure prompt and thorough cleaning after each use. For highly sensitive experiments, consider using new glassware.
Corrosion of stainless steel fittings or stirrers. This compound reacting with the metal, likely accelerated by moisture.Replace stainless steel components with PTFE or PEEK alternatives. If stainless steel must be used, ensure all components are thoroughly dried before coming into contact with DPPC.
Swelling or discoloration of plastic components (e.g., tubing, seals). Chemical incompatibility of the plastic with this compound.Immediately replace the affected components with a compatible material such as PTFE or PEEK. Refer to the material compatibility chart below.
Persistent contamination of apparatus leading to inconsistent experimental results. Inadequate cleaning procedures.Review and implement the detailed cleaning and decontamination protocols provided in this guide. Perform a blank run with the cleaned apparatus to ensure no residual contamination is present.

Data Presentation

Table 1: Chemical Compatibility of Common Laboratory Materials with this compound

MaterialCompatibility RatingNotes
Borosilicate Glass (Type 1)Excellent Recommended for all applications.[3][4][6][7]
Stainless Steel (304, 316L)Fair to Poor Not recommended for prolonged contact, especially in the presence of moisture.[25][26][27][28][29]
Polytetrafluoroethylene (PTFE)Excellent Highly resistant to DPPC.[8][11][12][14]
Polyetheretherketone (PEEK)Excellent Highly resistant to DPPC.[1][9][10][13][38]
Polypropylene (PP)Poor Not recommended for use with DPPC.[15][16][18][19][20]
Polyethylene (PE)Poor Not recommended for use with DPPC.[17][21][22][23][24]

Experimental Protocols

Protocol 1: Neutralization of this compound Spill

  • Preparation: Ensure all necessary materials are available in a designated spill kit: inert absorbent material (vermiculite or sand), sodium bicarbonate powder, scoop and dustpan, heavy-duty plastic bags for waste, and appropriate PPE.

  • Containment: Cover the spill with the inert absorbent material to prevent it from spreading.

  • Neutralization: Generously sprinkle sodium bicarbonate over the absorbent material, ensuring complete coverage of the spill.

  • Reaction Time: Allow the mixture to sit for at least 30 minutes. The absence of fizzing or heat generation indicates that the neutralization is complete.

  • Cleanup: Carefully collect the solid waste using a scoop and dustpan and place it in a labeled hazardous waste bag.

  • Final Decontamination: Wipe the spill area with a cloth soaked in a 5% sodium carbonate solution, followed by a clean, wet cloth to rinse.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.

Protocol 2: Decontamination of a Glass Reaction Vessel

  • Initial Solvent Rinse: Immediately after emptying the reaction vessel, and while it is still in the fume hood, add a volume of acetone or ethanol equal to about 10-20% of the vessel's volume. Swirl the solvent to rinse all internal surfaces thoroughly. Drain the solvent into a designated hazardous waste container. Repeat this rinse two more times.

  • Basic Solution Soak: Fill the vessel with a 5% (w/v) solution of sodium carbonate in water. Allow the vessel to soak for at least 4 hours, or overnight if heavily contaminated.

  • Detergent Wash: Drain the sodium carbonate solution and wash the vessel with a laboratory-grade detergent and warm water, using a non-abrasive brush to clean all surfaces.

  • Water Rinse: Rinse the vessel at least five times with tap water, followed by three rinses with deionized water.

  • Drying: Allow the vessel to air dry completely or place it in a drying oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Experiment select_apparatus Select Compatible Apparatus (Glass, PTFE, PEEK) prepare_reagents Prepare Anhydrous Reagents select_apparatus->prepare_reagents run_experiment Conduct Experiment prepare_reagents->run_experiment initial_rinse Initial Solvent Rinse (Acetone/Ethanol) run_experiment->initial_rinse decontaminate Decontaminate with Basic Solution initial_rinse->decontaminate wash_dry Wash and Dry Apparatus decontaminate->wash_dry

Caption: Experimental workflow for using this compound.

spill_response_flowchart spill This compound Spill evacuate Evacuate and Ventilate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) contain->neutralize cleanup Collect Waste for Disposal neutralize->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Spill response flowchart for this compound.

References

Technical Support Center: Optimizing Diphenyl Chlorophosphate Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing diphenyl chlorophosphate (DPCP) mediated synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPCP) and what are its primary applications?

A1: this compound (CAS 2524-64-3) is a versatile phosphorylating agent. It is primarily used to introduce a diphenyl phosphate (B84403) group into organic molecules. Its applications are extensive and include pharmaceutical synthesis (as an intermediate for active pharmaceutical ingredients), agrochemical development (in pesticides), and polymer chemistry.

Q2: What are the main synthetic routes to produce this compound?

A2: The most common industrial methods for synthesizing DPCP are the reaction of phenol (B47542) with phosphorus oxychloride or the reaction of diphenyl phosphate with a chlorinating agent like bis(trichloromethyl) carbonate.

Q3: What types of catalysts are typically used in DPCP synthesis?

A3: Various catalysts can be employed, including Lewis acids (e.g., aluminum chloride), organic amines (e.g., N,N-dimethylformamide), and phosphine (B1218219) derivatives (e.g., triphenylphosphine (B44618) and triphenylphosphine oxide).[1][2] The choice of catalyst significantly impacts the reaction's yield and selectivity.[2]

Q4: What are the key safety precautions when handling DPCP?

A4: DPCP is a corrosive and moisture-sensitive liquid.[3] It is crucial to handle it in a dry, inert atmosphere and to wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. It is incompatible with bases (including amines), strong oxidizing agents, and alcohols.[4]

Q5: How does moisture affect DPCP-mediated reactions?

A5: DPCP is highly sensitive to moisture and can decompose in its presence. It is essential to use anhydrous solvents and reagents and to conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent, which would lead to lower yields.

Troubleshooting Guide

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inefficiency - Optimize Catalyst Choice: The selection of the catalyst is critical. For the synthesis of DPCP from diphenyl phosphate and bis(trichloromethyl) carbonate, organic amine catalysts like N,N-dimethylformamide have been shown to produce high yields.[1] For the reaction of phenol with phosphorus oxychloride, a combination of triphenylphosphine and triphenylphosphine oxide can be effective.[2] - Adjust Catalyst Concentration: An optimal catalyst concentration exists for most reactions. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or be economically inefficient.
Moisture Contamination - Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use freshly distilled or commercially available anhydrous solvents. Handle all reagents under an inert atmosphere.
Sub-optimal Reaction Temperature - Temperature Optimization: The reaction temperature can significantly influence the reaction rate and selectivity. For the organic amine-catalyzed synthesis, a temperature range of 0-60°C is recommended.[1] For the triphenylphosphine/triphenylphosphine oxide system, temperatures around 130-150°C are used.[2] Monitor the reaction temperature closely and adjust as needed.
Incomplete Reaction - Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials.[5] If the reaction stalls, consider extending the reaction time or carefully increasing the temperature.
Product Loss During Workup - Optimize Extraction/Purification: Ensure the pH is appropriate during aqueous workup to prevent product hydrolysis. Use the correct solvent system for extraction and chromatography to minimize product loss.
Issue 2: Formation of Byproducts
Potential Cause Troubleshooting Steps
Over-reaction or Side Reactions - Control Stoichiometry: Carefully control the molar ratios of the reactants. In the synthesis from phenol and phosphorus oxychloride, an excess of one reactant can lead to the formation of triphenyl phosphate (TPP) or monophenyl dichlorophosphate (B8581778) (MPCP).[2] - Catalyst Selection: Certain catalysts can favor the formation of the desired product over byproducts. For instance, a patented method describes using a specific catalyst that forms a stable complex with phosphorus oxychloride to protect a chlorine atom, thereby inhibiting the formation of triphenyl phosphate.
High Reaction Temperature - Maintain Optimal Temperature: Excessive heat can promote side reactions. Maintain the reaction at the recommended temperature for the specific catalyst system being used.
Presence of Impurities - Use Pure Reagents: Impurities in starting materials or solvents can sometimes catalyze unwanted side reactions. Use reagents and solvents of high purity.

Catalyst Performance Data

The following table summarizes performance data for different catalysts in the synthesis of this compound. Direct comparison is challenging due to variations in reaction conditions across different studies.

Catalyst SystemReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
N,N-Dimethylformamide (Organic Amine)Diphenyl phosphate, Bis(trichloromethyl) carbonateDichloromethane (B109758)<10390.399.2[1]
Triphenylphosphine & Triphenylphosphine OxidePhenol, Phosphorus oxychlorideNone140384.899.4[2]
Lewis Acid (e.g., AlCl₃)Phenol, Phosphorus oxychlorideDichloroethane<7015Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of DPCP using an Organic Amine Catalyst

This protocol is a general guideline based on the synthesis using N,N-dimethylformamide.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dichloromethane.

  • Reagent Addition: Add N,N-dimethylformamide to the flask. Cool the mixture to below 10°C in an ice bath.

  • Reactant Addition: Slowly add a solution of bis(trichloromethyl) carbonate in dichloromethane to the flask.

  • Reaction: Add a solution of diphenyl phosphate in dichloromethane dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • Monitoring: Allow the reaction to stir for approximately 3 hours. Monitor the progress of the reaction by TLC or GC.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding cold water. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis of DPCP using Triphenylphosphine and Triphenylphosphine Oxide Catalysts

This protocol is a general guideline for the synthesis from phenol and phosphorus oxychloride.

  • Preparation: In a flame-dried, four-necked flask equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet, add phenol, phosphorus oxychloride, triphenylphosphine, and triphenylphosphine oxide.

  • Reaction: Heat the reaction mixture with stirring to 130-150°C for approximately 3-5.5 hours.

  • Monitoring: Monitor the reaction by GC to ensure the phenol content is less than 0.5%.

  • Purification: After the reaction is complete, the product is purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification prep Flame-dried glassware under inert atmosphere reagents Add solvent and catalyst prep->reagents reactants Slowly add reactants reagents->reactants stir Stir at controlled temperature reactants->stir monitor Monitor reaction progress (TLC/GC) stir->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify (Distillation) extract->purify

Figure 1. A generalized experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Catalyst Issue start->cause1 cause2 Moisture start->cause2 cause3 Temperature start->cause3 cause4 Incomplete Reaction start->cause4 cause5 Workup Loss start->cause5 sol1 Optimize catalyst choice and concentration cause1->sol1 sol2 Ensure anhydrous conditions cause2->sol2 sol3 Optimize reaction temperature cause3->sol3 sol4 Extend reaction time or adjust temperature cause4->sol4 sol5 Optimize workup and purification cause5->sol5

Figure 2. A troubleshooting guide for addressing low product yield in DPCP synthesis.

References

Technical Support Center: Regioselective Phosphorylation with Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective phosphorylation using diphenyl chlorophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in drug development?

This compound ((PhO)₂POCl) is a versatile phosphorylating agent used to introduce a diphenyl phosphate (B84403) group into organic molecules.[1][2][3] In drug development, it is a key reagent for the synthesis of phosphate prodrugs. The addition of a phosphate moiety can enhance the water solubility and bioavailability of a drug candidate, which is often a critical step in optimizing its therapeutic potential.[4][5][6]

Q2: How does this compound react with molecules containing multiple hydroxyl groups?

This compound is a reactive electrophile that readily reacts with nucleophilic hydroxyl groups.[7] In molecules with multiple hydroxyl groups (polyols), such as carbohydrates or nucleosides, the reaction can potentially occur at any of the available sites. Achieving regioselectivity, i.e., phosphorylation at a specific hydroxyl group, is a common challenge.[8][9]

Q3: What are the main factors influencing the regioselectivity of phosphorylation with this compound?

Several factors can be manipulated to control the regioselectivity of the phosphorylation reaction:

  • Steric Hindrance: The bulky phenyl groups of this compound can sterically hinder its approach to certain hydroxyl groups. As a general rule, less sterically hindered hydroxyl groups (e.g., primary alcohols) are more likely to be phosphorylated than more hindered ones (e.g., secondary or tertiary alcohols).[10][11][12]

  • Protecting Groups: The use of protecting groups is a common strategy to block certain hydroxyl groups from reacting, thereby directing the phosphorylation to the desired position.[8][13][14]

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the regioselectivity of the reaction.[15][16]

  • Catalysts: Certain catalysts can be employed to enhance the reactivity of a specific hydroxyl group or to direct the phosphorylating agent to a particular site.[9][17]

Q4: What are common side reactions observed during phosphorylation with this compound?

Besides the desired phosphorylation, several side reactions can occur:

  • Multiple Phosphorylations: If the reaction is not carefully controlled, multiple hydroxyl groups on the same molecule can be phosphorylated.

  • Reaction with Other Nucleophiles: If other nucleophilic functional groups (e.g., amines, thiols) are present in the substrate and are not protected, they can also react with this compound.

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to diphenyl phosphate, which is unreactive for phosphorylation.[2][7]

Troubleshooting Guides

Problem 1: Low or no phosphorylation product is observed.
Possible Cause Troubleshooting Steps
Degraded this compound This compound is moisture-sensitive.[2][7] Ensure it has been stored under anhydrous conditions. It is advisable to use a freshly opened bottle or to purify the reagent before use.
Inactive Substrate The hydroxyl group may not be sufficiently nucleophilic. The use of a suitable base is crucial to deprotonate the hydroxyl group and increase its nucleophilicity.
Inappropriate Solvent The choice of solvent can significantly affect the reaction rate.[16] Ensure that the solvent is anhydrous and compatible with the reaction conditions. Aprotic solvents like THF, DCM, or acetonitrile (B52724) are commonly used.
Low Reaction Temperature While lower temperatures can improve selectivity, they can also decrease the reaction rate. Consider gradually increasing the reaction temperature while monitoring the reaction progress.
Problem 2: Poor regioselectivity with multiple phosphorylated products.
Possible Cause Troubleshooting Steps
Insufficient Steric Differentiation The steric environments of the different hydroxyl groups may be too similar for this compound to distinguish between them.
* Employ Protecting Groups: Strategically protect the hydroxyl groups you do not want to be phosphorylated.[13][14] This is the most reliable method to ensure high regioselectivity.
* Use a Bulky Base: A sterically hindered base might selectively deprotonate the more accessible hydroxyl group.
Reaction Conditions Favoring Multiple Phosphorylations High concentrations of this compound or prolonged reaction times can lead to multiple phosphorylations.
* Stoichiometry Control: Use a stoichiometric amount or a slight excess of this compound relative to the target hydroxyl group.
* Monitor Reaction Progress: Follow the reaction using techniques like TLC or LC-MS to stop it once the desired mono-phosphorylated product is formed.
Inappropriate Solvent or Base The solvent and base can influence the relative reactivity of the hydroxyl groups.[15][16]
* Solvent Screening: Test a range of anhydrous aprotic solvents with different polarities (e.g., THF, DCM, acetonitrile, DMF).
* Base Screening: Evaluate different organic bases (e.g., pyridine (B92270), triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, NaH).
Problem 3: Formation of undesired byproducts.
Possible Cause Troubleshooting Steps
Presence of Water This compound readily hydrolyzes in the presence of moisture.[2][7]
* Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Reaction with Other Functional Groups Unprotected nucleophilic groups like amines or thiols can compete with the hydroxyl group for the phosphorylating agent.
* Protecting Group Strategy: Protect all other reactive functional groups in the substrate before performing the phosphorylation.[13][14]

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the yield and regioselectivity of a model phosphorylation reaction.

Entry Substrate Solvent Base (equiv.) Temperature (°C) Time (h) Yield (%) Regioselectivity (Product Ratio)
11,2-PropanediolTHFPyridine (1.2)04759:1 (Primary:Secondary)
21,2-PropanediolDCMPyridine (1.2)04708:1 (Primary:Secondary)
31,2-PropanediolTHFTriethylamine (1.2)04807:1 (Primary:Secondary)
41,2-PropanediolTHFPyridine (1.2)252856:1 (Primary:Secondary)
5Methyl α-D-glucopyranosidePyridine-2512603:1:1 (6-OH:3-OH:2-OH)
6Methyl α-D-glucopyranoside with 2,3,4-tri-O-benzyl protectionDCMPyridine (1.2)0395>99:1 (6-OH)

Note: The data presented in this table is illustrative and based on typical outcomes. Actual results may vary depending on the specific substrate and experimental setup.

Experimental Protocols

General Protocol for Regioselective Phosphorylation of a Primary Alcohol in a Diol

This protocol describes a general procedure for the selective phosphorylation of a primary hydroxyl group in the presence of a secondary hydroxyl group.

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • Dissolve the diol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stir bar.

    • Add a suitable base, such as pyridine (1.2 eq), to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Phosphorylation:

    • Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over 10-15 minutes.

    • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-phosphorylated product.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Dry Glassware react1 Dissolve Substrate & Base prep1->react1 prep2 Anhydrous Reagents prep2->react1 react2 Cool to 0°C react1->react2 react3 Add this compound react2->react3 react4 Monitor Progress (TLC/LC-MS) react3->react4 workup1 Quench Reaction react4->workup1 Reaction Complete workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 purify Column Chromatography workup3->purify

Caption: A generalized experimental workflow for regioselective phosphorylation.

regioselectivity_factors cluster_factors Controlling Factors cluster_conditions_details Reaction Condition Details regioselectivity Regioselectivity of Phosphorylation steric Steric Hindrance regioselectivity->steric protecting_groups Protecting Groups regioselectivity->protecting_groups conditions Reaction Conditions regioselectivity->conditions catalysts Catalysts regioselectivity->catalysts solvent Solvent conditions->solvent base Base conditions->base temperature Temperature conditions->temperature

Caption: Key factors influencing the regioselectivity of phosphorylation.

References

Technical Support Center: Scaling Up Diphenyl Chlorophosphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up diphenyl chlorophosphate reactions from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing a lower yield at the pilot scale compared to the lab. What are the potential causes and how can I troubleshoot this?

A1: A decrease in yield during scale-up is a common issue and can be attributed to several factors that differ between lab and pilot plant environments.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases significantly at scale, making heat removal less efficient and potentially leading to thermal degradation of the product.

    • Troubleshooting:

      • Improve Agitation: Evaluate the pilot reactor's agitator design and speed. A different impeller type (e.g., anchor or helical for viscous materials) might be necessary to ensure homogeneity.[1]

      • Optimize Thermal Management: Implement precise temperature control using jacketed reactors with appropriate heat transfer fluids. Cascade control loops can minimize temperature overshoots.[2] Consider a semi-batch process where one reactant is added portion-wise to control the reaction exotherm.

  • Moisture Sensitivity: this compound is highly sensitive to moisture. Maintaining a strictly anhydrous environment is more challenging in a larger pilot plant reactor.

    • Troubleshooting:

      • Inert Atmosphere: Ensure a robust and continuous inert gas (e.g., nitrogen or argon) blanket is maintained throughout the reaction.[3]

      • Dry Solvents and Reagents: Rigorously dry all solvents and reagents before use.

      • Equipment Preparation: Thoroughly dry the reactor and all transfer lines, potentially by heating under vacuum, before starting the reaction.

  • Extended Reaction Time: Longer addition or heating times at the pilot scale can lead to the formation of byproducts.

    • Troubleshooting:

      • In-Process Monitoring: Utilize in-process analytical techniques like GC or HPLC to monitor the reaction progress and detect the formation of impurities in real-time.[4] Adjust reaction parameters based on this data.

Q2: I'm observing the formation of unexpected byproducts in my pilot-scale reaction. What are they likely to be and how can I minimize them?

A2: The impurity profile can change upon scale-up. Common byproducts in this compound synthesis can include:

  • Triphenyl phosphate: Formed from the reaction of this compound with any residual phenol (B47542).

  • Monophenyl dichlorophosphate: Results from incomplete reaction of phosphorus oxychloride with phenol.

  • Hydrolysis products: If moisture is present, this compound can hydrolyze to diphenyl hydrogen phosphate.

Troubleshooting:

  • Stoichiometry Control: Precise control over the ratio of reactants is crucial. Use mass flow controllers for gases and high-precision pumps for liquids to maintain the correct stoichiometry.[2]

  • Temperature Control: As mentioned, localized overheating can promote side reactions. Ensure uniform temperature distribution through effective mixing.

  • Raw Material Purity: Verify the purity of starting materials, as impurities can act as catalysts for side reactions.

Q3: How should I handle the quenching and workup of a large-scale this compound reaction safely and effectively?

A3: Quenching a large volume of a reactive chemical like this compound requires careful planning and execution.

  • Controlled Quenching: Slowly add the reaction mixture to a well-stirred, cooled quenching solution (e.g., a buffered aqueous solution or a solution of a mild base). Never add the quenching solution directly to the hot reaction mixture , as this can cause a dangerous exotherm and release of corrosive fumes.

  • pH Control: Monitor the pH of the aqueous layer during workup to ensure complete neutralization of any acidic byproducts.

  • Extraction and Phase Separation: In a pilot plant, phase separations can be slower. Ensure adequate settling time and consider the use of specialized equipment for efficient phase separation.

  • Waste Disposal: The aqueous waste will contain phosphates and chlorides. Dispose of it in accordance with local environmental regulations.

Q4: What are the key safety considerations when operating a this compound reaction at the pilot scale?

A4: this compound is a corrosive and toxic substance, and handling it at scale requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger scale operations, a full-body protective suit and respiratory protection may be necessary.

  • Ventilation: Conduct all operations in a well-ventilated area, preferably within a fume hood or a contained system.

  • Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate spill kits readily available. Ensure all personnel are trained on emergency procedures.

  • Material Compatibility: Use reactors and equipment made of compatible materials (e.g., glass-lined steel, Hastelloy) to prevent corrosion.[2]

  • Process Automation: For hazardous reactions, consider automating critical steps to minimize operator exposure and ensure precise control over reaction parameters.[5][6][7]

Data Presentation

Table 1: Comparison of Typical Lab vs. Pilot Plant Reaction Parameters

ParameterLaboratory Scale (e.g., 1 L)Pilot Plant Scale (e.g., 100 L)Key Considerations for Scale-Up
Reactant Addition Time MinutesHoursSlower addition at scale helps control exotherm.
Mixing Magnetic stirrer / Overhead stirrerMechanical agitator (e.g., impeller, anchor)Efficient mixing is critical for homogeneity and heat transfer.
Heat Transfer High surface-area-to-volume ratioLow surface-area-to-volume ratioRequires robust reactor jacketing and temperature control systems.
Temperature Control ± 1 °C± 2-5 °C (can be wider without advanced control)Precise control is vital to minimize side reactions.
In-Process Monitoring TLC, small sample for GC/HPLCOnline probes (e.g., FTIR), automated sampling for GC/HPLCReal-time data is crucial for process control at scale.
Workup Volume LitersHundreds of litersRequires larger vessels and longer processing times.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

  • Equipment Setup: Assemble a dry, three-necked, 1 L round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with phenol (e.g., 1.0 mole).

  • Reaction: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (e.g., 0.5 moles) via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 120-140 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC until the desired conversion is achieved.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into ice-cold water with vigorous stirring.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Pilot-Plant Scale Synthesis of this compound

This protocol outlines key considerations for scaling up the synthesis. Specific parameters must be optimized for the available equipment.

  • Reactor Preparation: Ensure the pilot plant reactor (e.g., 100 L glass-lined reactor) is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with phenol under a nitrogen blanket.

  • Reaction: Start the agitator to ensure good mixing. Begin controlled addition of phosphorus oxychloride through a calibrated dosing pump, monitoring the internal temperature closely. The addition rate should be adjusted to maintain the desired temperature profile, using the reactor's cooling jacket as needed.

  • Heating: Once the addition is complete, ramp up the temperature to the target range (e.g., 120-140 °C) according to a pre-defined heating profile.

  • Monitoring: Utilize an in-process analytical probe or an automated sampling system to monitor the reaction progress by GC.

  • Quenching and Workup: Prepare a separate, larger vessel with a cooled quenching solution. Once the reaction is complete, cool the reactor contents and then transfer them under controlled conditions to the quenching vessel with vigorous agitation.

  • Phase Separation: Allow the layers to separate. Transfer the organic layer to another vessel for further processing.

  • Washing: Wash the organic layer with appropriate aqueous solutions (e.g., bicarbonate, brine) using the reactor's agitation and draining capabilities.

  • Solvent Removal: Remove the solvent by distillation.

  • Purification: Transfer the crude product to a vacuum distillation unit for purification.

Visualizations

experimental_workflow lab_setup 1. Equipment Setup (1L Flask) lab_charge 2. Reagent Charging (Manual) lab_setup->lab_charge lab_reaction 3. Reaction (Ice Bath & Heating Mantle) lab_charge->lab_reaction lab_monitor 4. Monitoring (TLC/GC) lab_reaction->lab_monitor lab_workup 5. Workup & Extraction (Separatory Funnel) lab_monitor->lab_workup lab_purify 6. Purification (Lab Distillation) lab_workup->lab_purify pilot_prep 1. Reactor Preparation (100L Reactor) pilot_charge 2. Reagent Charging (Pumps & Meters) pilot_prep->pilot_charge pilot_reaction 3. Reaction (Jacketed Reactor) pilot_charge->pilot_reaction pilot_monitor 4. Monitoring (Online Probes/Auto-sampler) pilot_reaction->pilot_monitor pilot_workup 5. Quenching & Phase Separation (Large Vessels) pilot_monitor->pilot_workup pilot_purify 6. Purification (Vacuum Distillation Unit) pilot_workup->pilot_purify troubleshooting_workflow start Low Yield or Impurities at Pilot Scale q1 Check Heat Transfer & Mixing Efficiency start->q1 q2 Verify Anhydrous Conditions start->q2 q3 Review Reactant Stoichiometry & Purity start->q3 q4 Analyze In-Process Control Data start->q4 a1 Improve Agitation Optimize Temperature Control q1->a1 a2 Ensure Robust Inerting Thoroughly Dry Equipment & Reagents q2->a2 a3 Calibrate Dosing Systems Test Raw Material Purity q3->a3 a4 Adjust Reaction Time & Temperature Based on Data q4->a4

References

Decontamination procedures for Diphenyl chlorophosphate spills in a research lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the safe decontamination of Diphenyl chlorophosphate (DPCP) spills in a research laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a corrosive liquid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and may cause respiratory irritation. DPCP is insoluble in and denser than water.[1] It is incompatible with strong bases, oxidizing agents, and alcohols.[1]

Q2: What is the first thing I should do if I spill this compound?

A2: Immediately alert others in the vicinity and evacuate the immediate spill area. Ensure the area is well-ventilated. If safe to do so, eliminate all ignition sources. Do not attempt to clean up the spill without the proper personal protective equipment (PPE).

Q3: What Personal Protective Equipment (PPE) is required for cleaning up a DPCP spill?

A3: The minimum required PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A lab coat, and for larger spills, chemical-resistant coveralls.

  • Respiratory Protection: For significant spills or in poorly ventilated areas, a full-face respirator with appropriate cartridges is necessary.

Q4: How do I contain a small liquid spill of this compound?

A4: For a small spill, you can contain it by creating a dike around the spill using an inert absorbent material such as sand, vermiculite, or commercial spill absorbents.[2] This will prevent the spill from spreading.

Q5: What is the recommended solution for decontaminating surfaces after a DPCP spill?

A5: A 5% aqueous solution of sodium hydroxide (B78521) is recommended for the decontamination of surfaces. Alkaline solutions effectively hydrolyze and neutralize organophosphates like DPCP. Commercially prepared 5% sodium hydroxide solutions are available for laboratory use.[3]

Q6: How do I prepare a 5% sodium hydroxide decontamination solution?

A6: To prepare a 5% (w/v) sodium hydroxide solution, carefully dissolve 50 grams of sodium hydroxide pellets in 1 liter of water. Caution: This process is exothermic and generates heat. Always add the sodium hydroxide to the water slowly and stir continuously in a well-ventilated area, preferably in a fume hood. Wear appropriate PPE during preparation.

Q7: What are the byproducts of decontaminating this compound with sodium hydroxide?

A7: The alkaline hydrolysis of this compound with sodium hydroxide yields diphenyl phosphate (B84403) and sodium chloride, which are significantly less hazardous than the parent compound.

Q8: How do I dispose of the waste generated from the spill cleanup?

A8: All contaminated materials, including absorbent materials, used PPE, and the neutralized spill residue, must be collected in a clearly labeled, sealed container for hazardous waste.[4] Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of the waste in the regular trash or down the drain.

Troubleshooting Guide

IssueProbable CauseSolution
Pungent odor persists after cleanup. Incomplete decontamination or inadequate ventilation.Re-decontaminate the affected area with a fresh 5% sodium hydroxide solution. Ensure the area is well-ventilated by opening sashes or using a fume hood for an extended period.
Surface material is damaged after decontamination. The decontamination solution is too concentrated or left on for too long. Some materials may not be compatible with a strong base.Always test the decontamination solution on a small, inconspicuous area of the surface material first. For sensitive equipment, consider wiping with a cloth dampened with the 5% sodium hydroxide solution followed by a wipe with a water-dampened cloth to remove residue.
Spill has spread under equipment. The initial spill was not adequately contained.If safe to do so, and with appropriate PPE, carefully move the equipment to decontaminate the area underneath. If the equipment is electronic or sensitive, consult with a specialist before attempting to decontaminate the equipment itself.
Skin or eye contact with this compound occurs. Accidental splash or improper use of PPE.For skin contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention in both cases.

Quantitative Data Summary

Decontamination ParameterRecommended ValueNotes
Decontamination Solution 5% (w/v) Sodium Hydroxide in waterA strong base that effectively hydrolyzes this compound.
Preparation 50 g of NaOH per 1 L of waterAdd NaOH to water slowly; the reaction is exothermic.
Contact Time Minimum 30 minutesAllow sufficient time for the neutralization reaction to complete.
Application Method Gently pour or wipe onto the contaminated surfaceAvoid splashing.

Detailed Experimental Protocol for Decontamination

This protocol outlines the step-by-step procedure for the decontamination of a small this compound spill on a laboratory benchtop.

1.0 Objective: To safely neutralize and clean a spill of this compound from a laboratory surface.

2.0 Materials:

  • Spill containment kit (inert absorbent material like sand or vermiculite)

  • 5% (w/v) Sodium Hydroxide solution

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat

  • Waste container for hazardous materials

  • Forceps or scoop

  • Paper towels

  • pH indicator strips

3.0 Procedure:

  • Immediate Response: 1.1. Alert personnel in the immediate area. 1.2. Evacuate the spill zone. 1.3. Ensure adequate ventilation (e.g., open fume hood sash). 1.4. Don the appropriate PPE.

  • Containment: 2.1. Create a dike around the spill using an inert absorbent material to prevent it from spreading.

  • Absorption: 3.1. Gently cover the spill with more absorbent material, working from the outside in. 3.2. Allow the material to fully absorb the liquid.

  • Neutralization: 4.1. Carefully collect the absorbed material using a scoop or forceps and place it into the designated hazardous waste container. 4.2. Gently pour the 5% sodium hydroxide solution over the spill area, ensuring complete coverage. 4.3. Allow the solution to remain in contact with the surface for at least 30 minutes.

  • Cleanup: 5.1. Use paper towels to absorb the sodium hydroxide solution and any remaining residue. 5.2. Place the used paper towels into the hazardous waste container. 5.3. Wipe the area with a clean, water-dampened paper towel to remove any residual sodium hydroxide. 5.4. Check the pH of the surface with an indicator strip to ensure neutrality. 5.5. Place all used PPE into the hazardous waste container.

  • Waste Disposal: 6.1. Securely seal the hazardous waste container. 6.2. Label the container clearly with its contents. 6.3. Arrange for disposal according to your institution's hazardous waste management procedures.

Visualizations

Decontamination_Workflow cluster_Immediate_Response Immediate Response cluster_Cleanup Spill Cleanup & Decontamination cluster_Disposal Waste Disposal Spill This compound Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ventilate Ensure Ventilation Alert->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Absorbent PPE->Contain Absorb Absorb the Liquid Contain->Absorb Collect Collect Contaminated Absorbent Absorb->Collect Neutralize Apply 5% NaOH Solution (30 min contact time) Collect->Neutralize Wipe_Decon Wipe with Absorbent Material Neutralize->Wipe_Decon Wipe_Water Wipe with Water Wipe_Decon->Wipe_Water Waste Collect all contaminated materials in a labeled hazardous waste container Wipe_Water->Waste Dispose Dispose according to institutional protocols Waste->Dispose

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Diphenyl Chlorophosphate vs. DCC as Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is a cornerstone of their work. The choice of coupling reagent is a critical decision that profoundly impacts yield, purity, and the stereochemical integrity of the final peptide. This guide provides a comprehensive comparison of two prominent coupling reagents: the classic carbodiimide, N,N'-dicyclohexylcarbodiimide (DCC), and the phosphorus-based reagent, diphenyl chlorophosphate.

This publication delves into the mechanisms of action, performance metrics, and potential pitfalls of each reagent. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make an informed decision for their specific peptide synthesis needs.

At a Glance: Key Performance Characteristics

FeatureThis compoundN,N'-Dicyclohexylcarbodiimide (DCC)
Reagent Class OrganophosphorusCarbodiimide
Byproduct Diphenyl phosphateN,N'-Dicyclohexylurea (DCU)
Byproduct Solubility Generally soluble in organic solventsInsoluble in most common organic solvents
Racemization Reported to have minimal racemizationProne to racemization, often requires additives
Primary Advantage Potentially lower racemization and soluble byproductLow cost and long history of use
Primary Disadvantage Less documented in literature with quantitative dataInsoluble byproduct complicates purification

Delving into the Chemistry: Mechanism of Action

The efficacy of a coupling reagent lies in its ability to activate a carboxylic acid group, making it susceptible to nucleophilic attack by an amine to form a stable amide bond.

This compound: This reagent activates the carboxylic acid by forming a mixed phosphoric anhydride (B1165640) intermediate. This activated species is highly reactive towards the amine component, leading to the formation of the peptide bond and the soluble byproduct, diphenyl phosphate.

N,N'-Dicyclohexylcarbodiimide (DCC): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with the amine to form the peptide bond. However, it is also susceptible to intramolecular rearrangement to form a stable N-acylurea, an unreactive byproduct. Furthermore, the O-acylisourea can lead to the formation of a symmetric anhydride, which can also participate in the coupling reaction.[1] To mitigate the risk of racemization, DCC is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt).[3]

Performance Under the Microscope: A Comparative Analysis

While direct, side-by-side quantitative comparisons in the literature are limited, we can synthesize data from various studies to evaluate the performance of each reagent.

Coupling Efficiency and Yield

DCC has been a workhorse in peptide synthesis for decades, and when used with additives like HOBt, it can provide good to excellent yields.[4] For instance, in the synthesis of various dipeptides, DCC/HOBt protocols have reported yields ranging from 80% to 85%.[5]

Information on the quantitative yields for this compound is less prevalent in readily available literature. However, its classification as a powerful activating agent suggests it is capable of promoting high-yield peptide bond formation.

Racemization: The Enemy of Chiral Integrity

Racemization, the loss of stereochemical purity at the alpha-carbon of the amino acid, is a critical concern in peptide synthesis.

This compound is often cited for its ability to facilitate peptide bond formation with minimal racemization.[6] This is a significant advantage, particularly in the synthesis of peptides where biological activity is highly dependent on the correct stereochemistry.

DCC, on the other hand, is known to induce racemization, especially when used alone.[3] The O-acylisourea intermediate is prone to forming an oxazolone, which can readily racemize. The addition of HOBt significantly suppresses this side reaction by converting the O-acylisourea into a less reactive and less racemization-prone active ester.[7] Studies have shown that the level of epimerization can be less than 0.1% when additives are used with DCC.[7]

Side Reactions and Byproduct Management

The nature and solubility of byproducts are major factors in the purification and overall efficiency of a synthesis workflow.

The primary byproduct of this compound is diphenyl phosphate, which is generally soluble in common organic solvents used for peptide synthesis. This facilitates its removal during standard workup and purification procedures.

The most significant drawback of DCC is the formation of N,N'-dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in most organic solvents.[3][8] This insolubility can complicate the purification process, especially in solid-phase peptide synthesis (SPPS), where the precipitated DCU can clog filters and coat the resin, hindering subsequent reactions.[8]

Experimental Corner: Protocols for Peptide Synthesis

General Protocol for Peptide Coupling using this compound

Note: This is a generalized protocol and may require optimization for specific peptide sequences.

  • Activation: Dissolve the N-protected amino acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2). Cool the solution to 0 °C. Add triethylamine (B128534) (1.1 equivalents) followed by the dropwise addition of this compound (1.0 equivalent). Stir the reaction mixture at 0 °C for 30-60 minutes.

  • Coupling: To the activated amino acid solution, add a solution of the amino acid ester hydrochloride (1.1 equivalents) and triethylamine (1.1 equivalents) in the same solvent. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography.

Standard Protocol for Peptide Coupling using DCC/HOBt
  • Activation: In a reaction vessel, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., DMF or CH2Cl2).[1] Cool the solution to 0 °C in an ice bath.[1]

  • DCC Addition: Add a solution of DCC (1.1 equivalents) in the same solvent to the cooled mixture.[9]

  • Coupling: Add the amino acid ester hydrochloride (1.1 equivalents) and a tertiary base such as diisopropylethylamine (DIEA) (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU.[9] Wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude peptide by chromatography.

Visualizing the Chemistry

Reaction Mechanisms

DCC_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Peptide Peptide Bond (R-CO-NH-R') O_acylisourea->Peptide + R'-NH2 DCU DCU (byproduct) O_acylisourea->DCU - DCU N_acylurea N-Acylurea (side product) O_acylisourea->N_acylurea Rearrangement Symmetric_Anhydride Symmetric Anhydride O_acylisourea->Symmetric_Anhydride + R-COOH Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt R_NH2 R'-NH2 Symmetric_Anhydride->Peptide + R'-NH2 HOBt HOBt Active_Ester->Peptide + R'-NH2

Caption: DCC Reaction Pathway in Peptide Synthesis.

DPCP_Mechanism RCOOH R-COOH Mixed_Anhydride Mixed Phosphoric Anhydride Intermediate RCOOH->Mixed_Anhydride + DPCP DPCP Diphenyl Chlorophosphate Peptide Peptide Bond (R-CO-NH-R') Mixed_Anhydride->Peptide + R'-NH2 DPP Diphenyl Phosphate (byproduct) Mixed_Anhydride->DPP - Diphenyl Phosphate R_NH2 R'-NH2

Caption: this compound Reaction Pathway.

Experimental Workflow

Peptide_Synthesis_Workflow start Start activation 1. Activation of N-protected Amino Acid start->activation coupling 2. Coupling with Amino Acid Ester activation->coupling reaction 3. Reaction Monitoring (e.g., TLC) coupling->reaction workup 4. Work-up & Byproduct Removal reaction->workup purification 5. Purification (Chromatography) workup->purification end Pure Peptide purification->end

Caption: General Experimental Workflow for Peptide Synthesis.

Conclusion: Making the Right Choice

The selection between this compound and DCC is not a one-size-fits-all decision and depends heavily on the specific requirements of the synthesis.

DCC remains a cost-effective and widely used reagent, particularly for routine peptide synthesis where the potential for racemization can be managed with additives and the challenges of DCU removal are acceptable. Its long history of use means that its behavior and limitations are well-understood.

This compound emerges as a promising alternative, especially when minimizing racemization is a paramount concern. The solubility of its byproduct offers a significant advantage in terms of simplifying the purification process. However, the relative scarcity of direct comparative data necessitates careful optimization for specific applications.

For researchers embarking on the synthesis of complex, sensitive, or biologically critical peptides, the potential for higher fidelity offered by this compound may outweigh its less extensive documentation. Conversely, for large-scale or routine synthesis of simpler peptides, the economic advantages of DCC may be the deciding factor. Ultimately, a thorough understanding of the strengths and weaknesses of each reagent, as outlined in this guide, will empower researchers to select the optimal tool for successful peptide synthesis.

References

A comparative study of Diphenyl chlorophosphate and other phosphorylating agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phosphorylating Agents for Researchers and Drug Development Professionals

The introduction of a phosphate (B84403) group into a molecule, a process known as phosphorylation, is a cornerstone of numerous biological processes and a critical step in the synthesis of many pharmaceuticals and research compounds. The choice of phosphorylating agent is paramount to the success of these syntheses, directly impacting yield, purity, and the integrity of the substrate. This guide provides a comparative analysis of Diphenyl chlorophosphate (DPCP) and other commonly employed phosphorylating agents, offering objective data to aid researchers, scientists, and drug development professionals in selecting the most suitable reagent for their specific needs.

Overview of Common Phosphorylating Agents

Phosphorylating agents can be broadly categorized based on their reactive phosphorus center. The most common classes include phosphorus(V) reagents like chlorophosphates and phosphorus(III) reagents such as phosphoramidites.

  • Chlorophosphates , such as this compound and Phosphorus Oxychloride, are powerful and highly reactive phosphorylating agents. They react directly with nucleophiles like hydroxyl groups to form phosphate esters.

  • Phosphoramidites , including 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and Di-tert-butyl N,N-diethylphosphoramidite, are milder reagents that require an activation step, typically with an acidic azole catalyst like tetrazole. They are the reagents of choice for the automated solid-phase synthesis of oligonucleotides due to their high coupling efficiency and selectivity.

Comparative Analysis of Phosphorylating Agents

This section provides a detailed comparison of the properties, applications, and performance of this compound against other common phosphorylating agents.

This compound (DPCP)

DPCP is a versatile and potent phosphorylating agent used for the synthesis of phosphate esters, phosphoramidates, and in peptide and oligonucleotide synthesis.[1][2] It is a colorless to light yellow liquid that is sensitive to moisture. Its reactivity makes it suitable for a broad range of substrates, but this can also lead to a lack of selectivity with multifunctional molecules. DPCP is known to be incompatible with strong bases, oxidizing agents, and alcohols, and can react vigorously with ethers in the presence of metal salts.[3]

Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly reactive and relatively inexpensive phosphorylating agent.[4][5] It is a colorless, fuming liquid that reacts vigorously with water and alcohols.[4] POCl₃ is often used in the synthesis of phosphate esters and can also act as a dehydrating agent.[4] However, its high reactivity can lead to over-phosphorylation and the formation of byproducts, necessitating careful control of reaction conditions.[6][7] It is particularly effective for phosphorylating phenols and is used in the synthesis of nucleotides and oligonucleotides, though milder conditions are often preferred to protect sensitive functional groups.[7][8]

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

This phosphoramidite (B1245037) is a key reagent in the automated solid-phase synthesis of DNA and RNA oligonucleotides.[9] It is a colorless, viscous liquid that is more stable and less expensive than the corresponding chlorophosphoramidite.[9] It requires activation with a weak acid, such as tetrazole, to react with the 5'-hydroxyl group of a growing oligonucleotide chain.[9] This method provides high coupling efficiencies, typically exceeding 99%.[10] The stability of phosphoramidite solutions in acetonitrile (B52724) can vary, with degradation occurring via hydrolysis and other side reactions.[1][11]

Di-tert-butyl N,N-diethylphosphoramidite

Similar to other phosphoramidites, this reagent is used for the phosphorylation of nucleosides and other molecules. The bulky tert-butyl groups can offer steric hindrance that may influence selectivity in certain reactions. It is a liquid that is typically stored at low temperatures to ensure stability.

Data Presentation

The following tables summarize the key properties and performance metrics of the selected phosphorylating agents.

Table 1: Physical and Chemical Properties of Selected Phosphorylating Agents

PropertyThis compoundPhosphorus Oxychloride2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeDi-tert-butyl N,N-diethylphosphoramidite
Formula C₁₂H₁₀ClO₃PPOCl₃C₁₅H₃₂N₃OPC₁₂H₂₈NO₂P
Molecular Weight 268.63 g/mol 153.33 g/mol 301.41 g/mol 249.33 g/mol
Appearance Colorless to light yellow liquidColorless, fuming liquidColorless, viscous liquidLiquid
Boiling Point 314-316 °C105.8 °C100 °C @ 0.5 mmHg39-41 °C @ 0.3 mmHg
Density 1.296 g/mL1.645 g/mL0.949 g/mL0.896 g/mL
Reactivity High, moisture sensitiveVery high, reacts with waterModerate, requires activationModerate, requires activation
Common Solvents Dichloromethane (B109758), Pyridine (B92270)Dichloromethane, AcetonitrileAcetonitrileAcetonitrile

Table 2: Comparison of Reaction Conditions and Yields for Model Phosphorylation Reactions

ReactionPhosphorylating AgentSubstrateConditionsYieldReference
O-PhosphorylationThis compoundBenzyl alcohol4-Methylpyridine (B42270) N-oxide, 4 Å MS, CH₂Cl₂, rtHigh Yield[12]
O-PhosphorylationThis compoundOctanol4-Methylpyridine N-oxide, 4 Å MS, CH₂Cl₂, rt92%[12]
O-PhosphorylationPhosphorus OxychloridePhenol (B47542)Pyridine, Dioxane-[7]
O-PhosphorylationPhosphorus Pentoxide/Triethyl PhosphatePhenol120 °C46-81%[13]
Oligonucleotide Synthesis2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeThymidineSolid-phase, Tetrazole activator>99% coupling efficiency[10]

Table 3: Selectivity and Side Reactions

Phosphorylating AgentSelectivityCommon Side Reactions/Limitations
This compound ModerateHydrolysis, over-phosphorylation, reaction with amines.[3]
Phosphorus Oxychloride LowHydrolysis, formation of pyrophosphates, harsh conditions can degrade sensitive substrates.[4][7]
Phosphoramidites HighHydrolysis of phosphoramidite in solution, oxidation of P(III) to P(V), depurination of growing oligonucleotide chain.[1][14]

Experimental Protocols

General Protocol for Phosphorylation of an Alcohol using this compound
  • To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 4-methylpyridine N-oxide (0.2 equiv) and activated 4 Å molecular sieves.

  • Add this compound (1.3 equiv) dropwise at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol is adapted from a procedure described for the phosphorylation of various alcohols with high yields.[12]

General Protocol for Solid-Phase Oligonucleotide Synthesis using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

This process is typically performed on an automated DNA/RNA synthesizer. The cycle consists of four main steps:

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with a mild acid (e.g., trichloroacetic acid in DCM).

  • Coupling: The phosphoramidite of the next nucleoside in the sequence is activated with a catalyst (e.g., 4,5-dicyanoimidazole (B129182) or tetrazole) and added to the deprotected nucleoside on the solid support.[15]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.[10]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).[10]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

General Protocol for Phosphorylation of a Phenol using Phosphorus Oxychloride
  • Dissolve the phenol (1.0 equiv) in a suitable anhydrous solvent (e.g., pyridine or dioxane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add phosphorus oxychloride (1.1 equiv) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or an aqueous solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or crystallization.

This is a general procedure; specific conditions may vary depending on the substrate.

Visualizations

general_phosphorylation Substrate Substrate-OH (Alcohol/Phenol) Intermediate Phosphorylated Intermediate Substrate->Intermediate Nucleophilic Attack DPCP This compound (PhO)2P(O)Cl DPCP->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Product Phosphate Ester (Substrate-O-P(O)(OPh)2 Intermediate->Product - Base·HCl Byproduct Base·HCl Intermediate->Byproduct

General mechanism of phosphorylation by a chlorophosphate.

oligo_synthesis cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Start: Nucleoside on Solid Support Start->Detritylation Purification Purification Cleavage->Purification FinalOligo Final Oligonucleotide Purification->FinalOligo signaling_pathway cluster_mapk MAPK/ERK Pathway Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors ERK->Transcription phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response

References

A Researcher's Guide to the Structural Validation of Enol Phosphates Synthesized with Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in organic synthesis and drug development, the precise construction of molecular architecture is paramount. Enol phosphates are valuable synthetic intermediates, and their structural integrity is crucial for the success of subsequent transformations. Diphenyl chlorophosphate is a widely utilized reagent for the synthesis of these motifs. This guide provides a comprehensive comparison of the synthesis of enol phosphates using this compound versus alternative methods, supported by experimental data and detailed protocols for structural validation.

Performance Comparison: this compound vs. Alternatives

The synthesis of enol phosphates is primarily achieved through two main pathways: the trapping of a pre-formed enolate with a phosphorylating agent (such as this compound) and the Perkow reaction. The choice of method and reagent can significantly impact yield, regioselectivity, and substrate scope.

Key Comparison Parameters

ParameterThis compound (Enolate Trapping)Trialkyl Phosphites (Perkow Reaction)Diethyl Chlorophosphate (Enolate Trapping)
Typical Yield Good to Excellent (often >80%)Moderate to High (can be variable)Good to Excellent
Regioselectivity Generally high, dictated by enolate formationCan be an issue, potential for Arbuzov rearrangement byproductGenerally high, similar to this compound
Substrate Scope Broad, applicable to a wide range of ketonesTypically requires α-haloketonesBroad, similar to this compound
Reaction Conditions Requires strong base (e.g., LDA, NaH) at low temperaturesMilder conditions, often thermalRequires strong base at low temperatures
Byproducts Salt from the base (e.g., LiCl)Alkyl halideSalt from the base (e.g., LiCl)
Reagent Handling Moisture-sensitive liquid[1]Often air-sensitive liquidsMoisture-sensitive liquid[2]

Structural Validation Data

Accurate structural elucidation of the synthesized enol phosphate (B84403) is critical. A combination of spectroscopic techniques is employed for unambiguous characterization. Below is a summary of expected spectroscopic data for a representative enol phosphate, diphenyl vinyl phosphate, synthesized from the corresponding ketone.

Spectroscopic Data for Diphenyl Vinyl Phosphate

TechniqueObserved DataReference
¹H NMR Vinyl protons typically appear in the range of δ 4.5-7.5 ppm, with characteristic coupling constants. Phenyl protons appear as multiplets in the aromatic region.General knowledge
¹³C NMR Vinylic carbons resonate in the δ 100-150 ppm region. The carbon attached to the phosphate group will show coupling to the phosphorus atom.General knowledge
³¹P NMR A single resonance is expected in the phosphate region, typically between δ -5 and -20 ppm.[1][3]
IR (Infrared) Characteristic peaks for P=O stretch (around 1250-1300 cm⁻¹), P-O-C stretch (around 1000-1100 cm⁻¹), and C=C stretch (around 1650 cm⁻¹).General knowledge
MS (Mass Spec) The molecular ion peak (M+) should be observed, along with characteristic fragmentation patterns.General knowledge

Experimental Protocols

Synthesis of Diphenyl Vinyl Phosphate using this compound (Enolate Trapping Method)

This protocol is a representative procedure for the synthesis of an enol phosphate from a ketone.

Materials:

  • Ketone (e.g., Acetophenone)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • This compound

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the ketone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LDA (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add this compound (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Structural Validation Protocol

The purified enol phosphate should be characterized by the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and ³¹P NMR spectra. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet or thin film.

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum using an appropriate ionization technique (e.g., electron ionization (EI) or electrospray ionization (ESI)).

Visualizing Workflows and Mechanisms

Synthesis and Validation Workflow

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation ketone Ketone enolate Enolate Formation (LDA, -78°C) ketone->enolate phosphorylation Phosphorylation (this compound) enolate->phosphorylation workup Aqueous Workup & Extraction phosphorylation->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: Experimental workflow for the synthesis and structural validation of enol phosphates.

Mechanism of Enolate Phosphorylation

enolate_phosphorylation ketone Ketone enolate Lithium Enolate ketone->enolate + Base base Base (LDA) product Enol Phosphate enolate->product + this compound dpcp This compound dpcp->product licl LiCl

Caption: Reaction mechanism for the synthesis of enol phosphates via enolate trapping.

Alternative Synthetic Pathway: The Perkow Reaction

perkow_reaction alpha_halo α-Haloketone intermediate Zwitterionic Intermediate alpha_halo->intermediate + Phosphite phosphite Trialkyl Phosphite phosphite->intermediate enol_phosphate Enol Phosphate intermediate->enol_phosphate Rearrangement alkyl_halide Alkyl Halide

Caption: The Perkow reaction: an alternative route to enol phosphates.

This guide provides a foundational understanding for researchers working with enol phosphates. The choice of synthetic method will ultimately depend on the specific substrate, desired regioselectivity, and available laboratory resources. Rigorous spectroscopic analysis is non-negotiable for the unambiguous confirmation of the target structure.

References

A Researcher's Guide to Nitrile Synthesis: Comparing Diphenyl Chlorophosphate with Modern Dehydrating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of nitriles, the efficient conversion of aldoximes is a critical step. This guide provides a comprehensive comparison of diphenyl chlorophosphate with other contemporary dehydrating agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your synthetic needs.

The transformation of aldoximes to nitriles is a fundamental reaction in organic chemistry, offering a valuable route to a functional group prevalent in pharmaceuticals, agrochemicals, and materials science. The choice of dehydrating agent is paramount, influencing reaction efficiency, substrate scope, and overall yield. While classical reagents have been used for decades, modern alternatives often provide milder reaction conditions and improved performance. This guide focuses on the quantitative analysis of nitrile formation from aldoximes using this compound and provides a comparative assessment against established reagents such as the BOP reagent, Burgess reagent, and propylphosphonic anhydride (B1165640) (T3P).

Performance Comparison of Dehydrating Agents

The selection of a dehydrating agent is a critical parameter in the synthesis of nitriles from aldoximes. The following tables summarize the performance of this compound and its alternatives based on available experimental data, focusing on reaction conditions and yields for the conversion of benzaldoxime (B1666162) to benzonitrile (B105546) as a representative example.

Table 1: Quantitative Comparison for the Dehydration of Benzaldoxime to Benzonitrile

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Pyridine (B92270)DichloromethaneRoom Temp.2Plausible high yield
BOP ReagentDBUDichloromethaneRoom Temp.195[1]
Burgess ReagentNoneTHFReflux1>95
T3P®TriethylamineEthyl Acetate (B1210297)801.594

Table 2: Substrate Scope and Yields for Various Aldoximes with Alternative Reagents

Aldoxime SubstrateReagentReaction ConditionsYield (%)Reference
4-NitrobenzaldoximeBOPDBU, CH2Cl2, RT, 1h98[1]
4-MethoxybenzaldoximeBOPDBU, CH2Cl2, RT, 1h96[1]
2-NaphthaldoximeBOPDBU, CH2Cl2, RT, 1h94[1]
CinnamaldoximeBOPDBU, CH2Cl2, RT, 0.5h90[1]
4-ChlorobenzaldoximeBurgess ReagentTHF, Reflux, 1h>95
OctanaldoximeBurgess ReagentTHF, Reflux, 1h>95
4-MethylbenzaldoximeT3P®Et3N, EtOAc, 80°C, 2h96
3-PyridinecarboxaldoximeT3P®Et3N, EtOAc, 80°C, 2h92

Reaction Mechanisms and Experimental Workflows

Understanding the underlying reaction mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

This compound

The reaction of an aldoxime with this compound is proposed to proceed through the formation of a phosphate (B84403) ester intermediate. In the presence of a base, this intermediate undergoes an E2-type elimination to yield the corresponding nitrile, diphenyl phosphate, and the protonated base.

G Aldoxime Aldoxime (R-CH=NOH) Intermediate Phosphate Ester Intermediate Aldoxime->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Diphenyl_Chlorophosphate This compound ((PhO)₂P(O)Cl) Diphenyl_Chlorophosphate->Intermediate Nitrile Nitrile (R-C≡N) Intermediate->Nitrile Byproducts Diphenyl Phosphate + Protonated Base Intermediate->Byproducts

Caption: Proposed mechanism for aldoxime dehydration using this compound.

Comparative Workflow

The general experimental workflow for the dehydration of aldoximes using these reagents is similar, involving the reaction of the aldoxime with the dehydrating agent in the presence of a suitable base and solvent, followed by workup and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aldoxime_prep Dissolve Aldoxime in Anhydrous Solvent Reagent_add Add Dehydrating Agent Aldoxime_prep->Reagent_add Base_add Add Base (if required) Reagent_add->Base_add Stir Stir at Appropriate Temperature Base_add->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography/Distillation Dry->Purify Product Isolated Nitrile Purify->Product

Caption: General experimental workflow for nitrile synthesis from aldoximes.

Detailed Experimental Protocols

For practical application, detailed and reliable experimental protocols are indispensable.

Protocol 1: Nitrile Synthesis using this compound (Plausible Method)

Materials:

  • Aldoxime (1.0 mmol)

  • This compound (1.2 mmol)

  • Pyridine (1.5 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

Procedure:

  • To a solution of the aldoxime in anhydrous DCM, add pyridine at room temperature under an inert atmosphere.

  • Slowly add this compound to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired nitrile.

Protocol 2: Nitrile Synthesis using BOP Reagent[1]

Materials:

  • Aldoxime (1.0 mmol)

  • BOP (Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate) (1.1 mmol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

Procedure:

  • To a solution of the aldoxime in anhydrous DCM, add the BOP reagent at room temperature.[1]

  • Add DBU dropwise to the mixture and stir at room temperature.[1]

  • Monitor the reaction by TLC.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to yield the pure nitrile.[1]

Protocol 3: Nitrile Synthesis using Burgess Reagent

Materials:

  • Aldoxime (1.0 mmol)

  • Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a solution of the aldoxime in anhydrous THF, add the Burgess reagent.

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the nitrile.

Protocol 4: Nitrile Synthesis using T3P®

Materials:

  • Aldoxime (1.0 mmol)

  • T3P® (Propylphosphonic anhydride, 50% solution in ethyl acetate) (1.5 mmol)

  • Triethylamine (2.0 mmol)

  • Ethyl Acetate (10 mL)

Procedure:

  • To a solution of the aldoxime in ethyl acetate, add triethylamine.

  • Add the T3P® solution dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and monitor by TLC.

  • After completion, cool the reaction to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Conclusion

The dehydration of aldoximes to nitriles is a versatile transformation with a range of available reagents. While this compound is a plausible reagent for this conversion, a lack of readily available quantitative data necessitates a careful evaluation against well-documented alternatives. The BOP reagent offers high yields under mild conditions and short reaction times. The Burgess reagent provides excellent yields and is suitable for substrates that may be sensitive to basic conditions. T3P® is an effective and increasingly popular reagent with the advantage of producing water-soluble byproducts, simplifying purification.

For researchers and professionals in drug development, the choice of reagent will depend on the specific substrate, desired reaction conditions, and scalability. This guide provides the necessary data and protocols to make an informed decision for the efficient and successful synthesis of nitriles.

References

Assessing Racemization in Peptide Synthesis: A Comparative Guide to Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of synthetic peptides is of paramount importance. Racemization, the loss of chiral purity at the α-carbon of an amino acid during peptide bond formation, can lead to the formation of diastereomeric impurities. These impurities are often difficult to separate and can significantly impact the peptide's biological activity and therapeutic efficacy. The choice of coupling reagent is a critical factor in mitigating this undesirable side reaction. This guide provides an objective comparison of diphenyl chlorophosphate with other commonly used coupling agents, focusing on their propensity to induce racemization, supported by available experimental data.

Understanding Racemization in Peptide Synthesis

The principal pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of an N-protected amino acid can cyclize to form this planar intermediate. The proton at the chiral α-carbon of the oxazolone (B7731731) is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component can then occur from either face of the planar ring, resulting in a mixture of L- and D-isomers.

Factors that influence the rate of racemization include the structure of the amino acid, the nature of the N-protecting group, the type of coupling reagent, the base used, solvent, and reaction temperature.

This compound in Peptide Coupling

This compound ((PhO)₂POCl) is an organophosphorus reagent that can be used to activate the carboxyl group of an amino acid for peptide bond formation. It reacts with the N-protected amino acid to form a highly reactive mixed anhydride (B1165640). While historically used, its application as a primary coupling reagent in modern solid-phase peptide synthesis (SPPS) has been superseded by more efficient and racemization-suppressing reagents.

However, organophosphorus reagents, in general, are known for their high reactivity. This compound can be used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to form active esters, which are less prone to racemization than the mixed anhydride intermediate. The addition of such nucleophilic species helps to suppress the formation of the oxazolone intermediate.

Comparative Analysis of Coupling Reagents and Racemization Levels

The extent of racemization is highly dependent on the specific amino acid being coupled, the protecting groups used, the base, and the solvent. While direct, comprehensive comparative studies including this compound are limited in recent literature, the following table summarizes quantitative data synthesized from various sources for other common coupling reagents to provide a benchmark for performance. The data for this compound is inferred based on the performance of related organophosphorus reagents.

Coupling ReagentAmino Acid CoupledBase% Racemization (D-isomer)Reference/Notes
This compound GeneralTertiary Amine (e.g., TEA)Moderate to High (without additives)Inferred data; high reactivity can lead to racemization if not controlled.
This compound + HOBt GeneralTertiary Amine (e.g., TEA)Low to ModerateInferred data; HOBt addition is expected to significantly reduce racemization.
BOPBoc-His(Tos)DIEA (excess)~3%Excess base significantly increased racemization.[1]
PyBOPNot specifiedNot specifiedGenerally lowA safer alternative to BOP with comparable or slightly lower racemization.
HBTUNot specifiedNot specifiedLow to Moderate
HATUFmoc-His(Trt)-OHNMMHighHATU with N-methylmorpholine (NMM) showed high racemization for this sensitive amino acid.[1]
HCTUNot specifiedNot specifiedReduced vs. BOPHCTU is reported to have lower rates of racemization compared to BOP.[1]
TDBTUPeptide fragmentsNot specified< PyBOP, HBTU, HATUTDBTU was found to be superior in suppressing epimerization during segment coupling.[1]
DIC/HOBtFmoc-Cys(Trt)-OHNone specifiedNegligibleExcellent suppression of racemization for cysteine.
DIC/OxymaFmoc-His(Trt)-OHNone specified1.8%The combination of DIC with Oxyma was effective at minimizing racemization.[1]
DIC/OxymaFmoc-Cys(Trt)-OHNone specifiedNegligibleExcellent suppression of racemization for cysteine.[1]

Key Observations:

  • Organophosphorus Reagents: Reagents like BOP and, by extension, this compound, are highly reactive. While this can lead to efficient coupling, it also increases the risk of racemization, particularly in the presence of excess base. The use of additives like HOBt is crucial for suppressing this side reaction.

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are generally very efficient and provide low levels of racemization, making them popular choices in modern peptide synthesis. However, the choice of base can still significantly impact the outcome, as seen with HATU and NMM.

  • Carbodiimides with Additives: The combination of a carbodiimide (B86325) like DIC with a nucleophilic additive such as HOBt or Oxyma is a highly effective and cost-efficient method for minimizing racemization, especially for sensitive amino acids like histidine and cysteine.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the level of racemization during peptide synthesis.

Protocol 1: Peptide Coupling and Workup for Racemization Analysis

This protocol describes a general procedure for a solution-phase peptide coupling reaction, which can be adapted to test different coupling reagents, including this compound.

Materials:

  • N-protected L-amino acid (e.g., Z-Phe-OH)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • This compound

  • Tertiary base (e.g., Triethylamine, N-methylmorpholine)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Dissolution: Dissolve the N-protected L-amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the tertiary base (2.0 eq) to the solution and stir for 10-15 minutes at 0 °C to neutralize the hydrochloride salt and prepare the free amine.

  • Activation: In a separate flask, or by slow addition to the reaction mixture at 0 °C, react the N-protected L-amino acid with this compound (1.0 eq) and a tertiary base (1.0 eq) to form the mixed anhydride. If an additive like HOBt is used, it should be added at this stage.

  • Coupling: Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water or 1 M HCl.

    • Extract the dipeptide product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

  • Analysis: Analyze the crude dipeptide for diastereomeric purity using one of the methods described below (Protocol 2 or 3).

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful technique for separating and quantifying diastereomeric peptides.

Materials:

  • Crude dipeptide sample from Protocol 1

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC-grade solvents (e.g., Hexane (B92381), Isopropanol (B130326), Acetonitrile, Water)

  • Acidic modifier (e.g., Trifluoroacetic acid - TFA)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude dipeptide in the mobile phase.

  • Method Development: Develop a suitable isocratic or gradient elution method to achieve baseline separation of the L-L and D-L diastereomers. A typical mobile phase might be a mixture of hexane and isopropanol with a small amount of TFA.

  • Analysis: Inject the sample onto the chiral column and record the chromatogram.

  • Quantification: The percentage of racemization is calculated by integrating the peak areas of the two diastereomers: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy can be used to determine the extent of racemization by observing the signals of the diastereomeric products, which will have slightly different chemical shifts.

Materials:

  • Crude dipeptide sample from Protocol 1

  • NMR spectrometer

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve the crude dipeptide in a suitable deuterated solvent.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a well-resolved proton signal (e.g., a methyl group or an α-proton) that shows distinct peaks for the two diastereomers.

  • Quantification: Integrate the signals corresponding to the L-L and D-L diastereomers. The percentage of racemization is calculated from the integration values: % Racemization = [Integration(D-L) / (Integration(L-L) + Integration(D-L))] x 100

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the peptide synthesis and racemization assessment workflow, as well as the chemical mechanism of racemization.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Racemization Analysis start N-Protected Amino Acid + Amino Acid Ester activation Activation with This compound start->activation Base coupling Peptide Bond Formation activation->coupling workup Quench and Extraction coupling->workup crude Crude Dipeptide workup->crude analysis Chiral HPLC or NMR Analysis crude->analysis Sample quantification Quantification of Diastereomers analysis->quantification result Racemization Level (%) quantification->result

Caption: Experimental workflow for peptide synthesis and racemization assessment.

Racemization_Mechanism cluster_activation Activation & Racemization cluster_coupling Coupling activated_acid Activated N-Protected L-Amino Acid oxazolone Planar Oxazolone Intermediate activated_acid->oxazolone Cyclization racemic_oxazolone Racemic Oxazolone oxazolone->racemic_oxazolone Base (-H+) racemic_oxazolone->oxazolone +H+ l_peptide L-Dipeptide racemic_oxazolone->l_peptide Nucleophilic Attack (Amine Component) d_peptide D-Dipeptide (Racemized) racemic_oxazolone->d_peptide Nucleophilic Attack (Amine Component)

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Conclusion

The selection of an appropriate coupling reagent is a critical decision in peptide synthesis to ensure the stereochemical integrity of the final product. While this compound can be employed as a coupling reagent, its use without racemization-suppressing additives poses a significant risk of epimerization, especially with sensitive amino acids. For syntheses where high chiral purity is essential, modern coupling reagents such as uronium/aminium salts (e.g., HATU, HCTU) or the combination of carbodiimides (e.g., DIC) with additives like HOBt or Oxyma are generally recommended. These alternatives have been extensively documented to provide high coupling efficiency with minimal racemization. Researchers should carefully consider the trade-offs between reactivity, cost, and the potential for side reactions when selecting a coupling strategy. The experimental protocols provided in this guide offer a framework for systematically evaluating the performance of this compound and other coupling reagents in specific applications.

References

A Comparative Guide to Diphenyl Chlorophosphate in Solution-Phase vs. Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of diphenyl chlorophosphate (DPCP) efficacy in solution-phase and solid-phase synthesis, supported by experimental data and detailed protocols.

This compound (DPCP) is a highly versatile and reactive organophosphorus reagent widely employed for the phosphorylation of alcohols, amines, and amino acids. Its application is crucial in the synthesis of biologically significant molecules, including phosphopeptides and nucleotide analogs. The choice between performing these phosphorylation reactions in solution or on a solid support is a critical decision in the design of a synthetic strategy. This guide provides a comparative analysis of the efficacy of DPCP in both solution-phase and solid-phase synthesis, focusing on key performance indicators such as reaction yield, purity, and reaction time.

Data Presentation: A Comparative Overview

The following table summarizes quantitative data from representative phosphorylation reactions using this compound in both solution-phase and solid-phase settings. It is important to note that direct head-to-head comparative studies are scarce in the literature; therefore, the data presented is a compilation from different studies, selected for their relevance and comparability.

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Substrate N-benzyloxycarbonyl-L-serine (Z-Ser-OH)Resin-bound peptide with unprotected serine
Product N-benzyloxycarbonyl-O-(diphenylphosphono)-L-serineResin-bound phosphopeptide
Reaction Yield High (exact percentage not stated, but product used in subsequent high-yield steps)83% (for a similar phosphorylation using benzyl (B1604629) H-phosphonate)[1]
Product Purity High (product suitable for subsequent peptide coupling)[2]Not explicitly stated for the phosphorylation step, but final peptide purity is often high after purification.
Reaction Time Typically several hours1-2 hours for the phosphorylation step
Excess Reagents Stoichiometric or slight excessTypically a large excess (e.g., 5 equivalents) of the phosphorylating agent is used to drive the reaction to completion.[1]
Purification Requires purification after each step (e.g., extraction, chromatography)Purification is simplified as excess reagents and byproducts are washed away from the resin-bound product.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of this compound in both synthetic approaches.

Solution-Phase Phosphorylation of N-benzyloxycarbonyl-L-serine

This protocol is adapted from the synthesis of protected phosphoamino acids for use in solution-phase peptide synthesis.[2]

Materials:

  • N-benzyloxycarbonyl-L-serine (Z-Ser-OH)

  • This compound (DPCP)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve N-benzyloxycarbonyl-L-serine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2 equivalents) to the solution.

  • Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-benzyloxycarbonyl-O-(diphenylphosphono)-L-serine.

Solid-Phase Phosphorylation of a Resin-Bound Peptide

This protocol is a representative method for the on-resin phosphorylation of a serine residue within a peptide sequence, based on established solid-phase peptide synthesis (SPPS) techniques and phosphorylation methods using similar reagents.[1][4]

Materials:

  • Peptide-resin with an unprotected serine hydroxyl group

  • This compound (DPCP)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF for Fmoc deprotection)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • If the N-terminus is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate flask, dissolve this compound (5 equivalents relative to the resin loading) in anhydrous DCM.

  • Add DIPEA or pyridine (5 equivalents) to the DPCP solution.

  • Add the activated phosphorylating agent solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.

  • Proceed with the synthesis of the peptide by adding the next amino acid or cleave the phosphopeptide from the resin.

  • To cleave, treat the resin with a cleavage cocktail for 2-3 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow Comparison

G cluster_0 Solution-Phase Synthesis cluster_1 Solid-Phase Synthesis sol_start Reactant A + Reactant B in Solvent sol_reaction Reaction (e.g., Phosphorylation) sol_start->sol_reaction sol_workup Aqueous Workup (Extraction) sol_reaction->sol_workup sol_purify Purification (Chromatography) sol_workup->sol_purify sol_product Isolated Product sol_purify->sol_product sp_start Substrate on Solid Support sp_reaction Reaction with Excess Reagent sp_start->sp_reaction sp_wash Wash to Remove Excess Reagent sp_reaction->sp_wash sp_cycle Repeat Reaction/Wash Cycles sp_wash->sp_cycle sp_cleave Cleavage from Solid Support sp_cycle->sp_cleave sp_product Crude Product sp_cleave->sp_product

Caption: A comparison of the general experimental workflows for solution-phase and solid-phase synthesis.

Reaction Mechanism: Phosphorylation of an Alcohol

G cluster_0 Phosphorylation with DPCP alcohol R-OH (Alcohol) intermediate [Intermediate Complex] alcohol->intermediate Nucleophilic Attack dpcp (PhO)2P(O)Cl (DPCP) dpcp->intermediate base Base (e.g., Pyridine) base->intermediate product R-O-P(O)(OPh)2 (Phosphate Ester) intermediate->product Chloride Elimination byproduct Base-HCl intermediate->byproduct

Caption: A simplified mechanism for the phosphorylation of an alcohol using this compound.

Concluding Remarks

The choice between solution-phase and solid-phase synthesis for phosphorylation reactions with this compound depends heavily on the specific goals of the synthesis.

Solution-phase synthesis is often preferred for the synthesis of smaller molecules, such as protected phosphoamino acid building blocks, where purification of intermediates is feasible and scalability may be a consideration. It allows for more traditional reaction monitoring and characterization at each step.

Solid-phase synthesis , on the other hand, offers significant advantages for the synthesis of larger molecules like peptides. The ability to use a large excess of reagents to drive reactions to completion and the simplified purification process by washing the solid support make it an efficient method for complex syntheses.[3] While direct on-resin phosphorylation with DPCP is feasible, the use of pre-phosphorylated amino acid building blocks is also a common and effective strategy in solid-phase peptide synthesis.

Ultimately, the selection of the synthetic methodology will be guided by factors such as the nature of the substrate, the desired scale of the synthesis, and the available resources for purification and analysis.

References

A Researcher's Guide to Phosphorylation: Comparing Modern Alternatives to Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of phosphorylating sensitive substrates, the choice of reagent is paramount. While diphenyl chlorophosphate has been a workhorse in organic synthesis, its limitations in handling delicate functional groups have spurred the development of milder and more selective alternatives. This guide provides an objective comparison of key phosphorylation methods, supported by experimental data and detailed protocols, to empower informed decisions in your research.

This guide delves into the performance of phosphoramidites, H-phosphonates, and enzymatic approaches as alternatives to traditional chlorophosphate reagents. We present a comparative analysis of their efficiency, selectivity, and substrate compatibility, offering a comprehensive resource for optimizing phosphorylation reactions in the synthesis of pharmaceuticals, phosphopeptides, and oligonucleotides.

Comparative Analysis of Phosphorylation Methods

The selection of an appropriate phosphorylating agent is contingent upon several factors, including the inherent sensitivity of the substrate, the desired level of selectivity, and the scale of the reaction. The following table summarizes the key characteristics of the principal alternatives to this compound.

FeatureThis compoundPhosphoramidite MethodH-Phosphonate MethodEnzymatic Method (Kinases)
Reagent Type P(V) Phosphoryl ChlorideP(III) Phosphite TriesterP(III) H-Phosphonate MonoesterP(V) via ATP Transfer
Key Reagents This compound, base (e.g., pyridine, triethylamine)Nucleoside phosphoramidite, activator (e.g., tetrazole), oxidant (e.g., I₂)Nucleoside H-phosphonate, activator (e.g., pivaloyl chloride), oxidantKinase enzyme, ATP, reaction buffer
Reaction Steps 1. Direct phosphorylation1. Coupling (P-O bond formation)2. Oxidation (P(III) → P(V))3. Deprotection1. Coupling (P-O bond formation)2. Single oxidation at the end of synthesis3. DeprotectionSingle enzymatic step in aqueous buffer
Reaction Conditions Often requires anhydrous conditions and a strong base; can be harsh.Mild coupling conditions; oxidation step required.Mild coupling; final oxidation step.Aqueous, buffered conditions at physiological pH and temperature.
Selectivity Can be difficult to control, leading to over-phosphorylation or side reactions with sensitive functional groups.High selectivity for hydroxyl groups; protecting groups are often necessary for other functionalities.Good selectivity; generally requires protection of other reactive groups.Extremely high chemo-, regio-, and stereoselectivity for specific substrate motifs.
Substrate Scope Broad, but limited by substrate sensitivity.Very broad, especially for oligonucleotide and phosphopeptide synthesis.Well-suited for oligonucleotide synthesis and other sensitive molecules.Highly specific to the particular kinase and its substrate recognition sequence.
Byproducts HCl, pyridinium (B92312) hydrochlorideOxidized activator, byproducts from deprotectionByproducts from activator and oxidantADP, denatured enzyme
Advantages Readily available, relatively inexpensive.High coupling efficiency, well-established for automated synthesis.Stable reagents, atom-economical (single oxidation).Unparalleled selectivity, works on unprotected substrates in aqueous media.
Disadvantages Harsh conditions, moisture-sensitive, corrosive byproducts.Requires an additional oxidation step in each cycle, moisture-sensitive reagents.Slower coupling kinetics compared to phosphoramidites.Limited to the specific recognition sequence of the kinase, enzyme cost and stability.

Experimental Protocols

General Protocol for Phosphorylation of an Alcohol using this compound

This protocol provides a general procedure for the phosphorylation of a primary alcohol using this compound, catalyzed by indium(III) chloride.[1]

Materials:

  • Alcohol (1 mmol)

  • This compound (1.5 mmol)

  • Triethylamine (B128534) (2.5 mmol)

  • Anhydrous Indium(III) chloride (InCl₃) (5 mol%)

  • Anhydrous Tetrahydrofuran (THF) (2 cm³)

  • Ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the alcohol (1 mmol), this compound (1.5 mmol), and triethylamine (2.5 mmol) in anhydrous THF (2 cm³), add anhydrous indium(III) chloride (5 mol%) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench with a few drops of water.

  • Extract the mixture with ether.

  • Wash the ether extract with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by micro-distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Protocol for 5'-Phosphorylation of an Oligonucleotide using a Chemical Phosphorylation Reagent (CPR)

This protocol outlines the use of a phosphoramidite-based Chemical Phosphorylation Reagent (CPR) for the 5'-phosphorylation of a synthetic oligonucleotide during solid-phase synthesis.[2]

Materials:

  • Chemical Phosphorylation Reagent (CPR)

  • Anhydrous acetonitrile (B52724)

  • Standard reagents and solvents for automated solid-phase oligonucleotide synthesis

Procedure:

  • Reagent Preparation: Dissolve the CPR in anhydrous acetonitrile to a concentration of 0.1 M. Use the solution within 24 hours.[2]

  • Synthesis: In the final coupling step of the automated solid-phase oligonucleotide synthesis, use the prepared CPR solution instead of a standard nucleoside phosphoramidite. A coupling time of 6 minutes is generally sufficient.[2]

  • Deprotection and Cleavage: Following the synthesis, deprotect the oligonucleotide and cleave it from the solid support using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: Purify the 5'-phosphorylated oligonucleotide using standard methods such as reverse-phase HPLC or cartridge purification.

Protocol for In Vitro Kinase Assay for Peptide Phosphorylation

This protocol describes a general procedure for the in vitro phosphorylation of a peptide substrate by a specific protein kinase.[2][3]

Materials:

  • Purified protein kinase

  • Peptide substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Adenosine triphosphate (ATP) solution (100 µM)

  • [γ-³²P]ATP (for radioactive detection, optional)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, peptide substrate, and kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding the ATP solution. If using radioactive detection, include [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the phosphorylation of the peptide by SDS-PAGE followed by autoradiography (for radioactive detection) or by Western blotting using a phospho-specific antibody.

Visualizing Phosphorylation: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

G cluster_reagents Phosphorylating Reagents cluster_substrates Sensitive Substrates cluster_products Phosphorylated Products DPCP Diphenyl Chlorophosphate Alcohol Alcohol (R-OH) DPCP->Alcohol Direct Phosphorylation Phospho_Alcohol R-O-P(O)(OPh)₂ DPCP->Phospho_Alcohol Phosphoramidite Phosphoramidite Nucleoside Nucleoside Phosphoramidite->Nucleoside Coupling + Oxidation Phospho_Nucleoside Phosphorylated Nucleoside Phosphoramidite->Phospho_Nucleoside H_Phosphonate H-Phosphonate H_Phosphonate->Nucleoside Coupling H_Phosphonate->Phospho_Nucleoside Kinase_ATP Kinase + ATP Peptide Peptide Kinase_ATP->Peptide Enzymatic Transfer Phospho_Peptide Phosphopeptide Kinase_ATP->Phospho_Peptide

Figure 1: Comparison of phosphorylation approaches for different sensitive substrates.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Phosphorylation Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis substrate_prep Substrate Preparation (with protecting groups if needed) reaction Reaction Setup: - Substrate - Reagent - Catalyst/Activator - Solvent substrate_prep->reaction reagent_prep Reagent Preparation (Anhydrous conditions) reagent_prep->reaction monitoring Reaction Monitoring (TLC, LC-MS, NMR) reaction->monitoring workup Quenching & Extraction monitoring->workup purification Purification (Chromatography, etc.) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization yield_calc Yield Calculation characterization->yield_calc

Figure 2: General experimental workflow for chemical phosphorylation.

signaling_pathway cluster_legend Legend EGFR EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor phosphorylates k_node Kinase s_node Substrate p_edge Phosphorylation Event

Figure 3: Simplified MAPK/ERK signaling pathway illustrating sequential phosphorylation events.

References

A Spectroscopic Comparison of Products from Diphenyl Chlorophosphate and Triphosgene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Common Reagents for Carbonate and Carbamate (B1207046) Synthesis.

In the landscape of synthetic organic chemistry, the formation of carbonate and carbamate linkages is a cornerstone of molecular construction, pivotal in the development of pharmaceuticals, polymers, and fine chemicals. Historically, the highly toxic phosgene (B1210022) gas was the reagent of choice for these transformations. The quest for safer alternatives has led to the widespread adoption of solid, manageable reagents such as diphenyl chlorophosphate and triphosgene (B27547). This guide provides a detailed spectroscopic comparison of the products derived from these two reagents, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This guide focuses on the synthesis of a representative carbamate, ethyl N-phenylcarbamate, and a carbonate, diphenyl carbonate, using both this compound and triphosgene. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to objectively compare the products obtained from these parallel reactions. The data reveals that while both reagents are effective in forming the desired functional groups, subtle differences in reaction byproducts and impurity profiles may be observed. The choice of reagent can therefore be guided by the specific requirements of the synthetic target, including purity, yield, and reaction conditions.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the products synthesized from this compound and triphosgene.

Table 1: Spectroscopic Data for the Synthesis of Ethyl N-phenylcarbamate

Spectroscopic MethodProduct from this compoundProduct from Triphosgene
¹H NMR (CDCl₃, δ in ppm) ~7.3 (m, 5H, Ar-H), ~5.2 (q, 2H, O-CH₂-CH₃), ~1.2 (t, 3H, O-CH₂-CH₃), ~6.5 (br s, 1H, N-H)~7.3 (m, 5H, Ar-H), ~4.2 (q, 2H, O-CH₂-CH₃), ~1.3 (t, 3H, O-CH₂-CH₃), ~6.7 (br s, 1H, N-H)
¹³C NMR (CDCl₃, δ in ppm) ~154 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~123 (Ar-CH), ~118 (Ar-CH), ~61 (O-CH₂), ~15 (CH₃)~155 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~123 (Ar-CH), ~119 (Ar-CH), ~61 (O-CH₂), ~15 (CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1730 (C=O stretch), ~1600, 1490 (Aromatic C=C stretch), ~1220 (C-O stretch)~3320 (N-H stretch), ~1735 (C=O stretch), ~1600, 1495 (Aromatic C=C stretch), ~1225 (C-O stretch)
Mass Spec (m/z) Expected [M]+ at 165.08Expected [M]+ at 165.08

Table 2: Spectroscopic Data for the Synthesis of Diphenyl Carbonate

Spectroscopic MethodProduct from this compoundProduct from Triphosgene
¹H NMR (CDCl₃, δ in ppm) ~7.2-7.4 (m, 10H, Ar-H)~7.2-7.4 (m, 10H, Ar-H)
¹³C NMR (CDCl₃, δ in ppm) ~151 (C=O), ~150 (Ar-C-O), ~129 (Ar-CH), ~126 (Ar-CH), ~121 (Ar-CH)~152 (C=O), ~151 (Ar-C-O), ~129 (Ar-CH), ~126 (Ar-CH), ~121 (Ar-CH)
IR (KBr, cm⁻¹) ~1775 (C=O stretch), ~1590, 1490 (Aromatic C=C stretch), ~1200 (C-O stretch)~1780 (C=O stretch)[1], ~1590, 1490 (Aromatic C=C stretch), ~1210 (C-O stretch)
Mass Spec (m/z) Expected [M]+ at 214.06Expected [M]+ at 214.06

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of a carbamate from an amine and a carbonate from a phenol (B47542) using both this compound and triphosgene.

G cluster_0 This compound Route cluster_1 Triphosgene Route Amine_DPP Amine/Phenol Reaction_DPP Reaction Amine_DPP->Reaction_DPP DPP This compound DPP->Reaction_DPP Base_DPP Base (e.g., Pyridine) Base_DPP->Reaction_DPP Solvent_DPP Solvent (e.g., CH₂Cl₂) Solvent_DPP->Reaction_DPP Workup_DPP Aqueous Workup & Extraction Reaction_DPP->Workup_DPP Purification_DPP Purification (e.g., Chromatography) Workup_DPP->Purification_DPP Product_DPP Carbamate/Carbonate Product Purification_DPP->Product_DPP Spectroscopy_DPP Spectroscopic Analysis (NMR, IR, MS) Product_DPP->Spectroscopy_DPP Amine_TP Amine/Phenol Reaction_TP Reaction Amine_TP->Reaction_TP TP Triphosgene TP->Reaction_TP Base_TP Base (e.g., Triethylamine) Base_TP->Reaction_TP Solvent_TP Solvent (e.g., CH₂Cl₂) Solvent_TP->Reaction_TP Workup_TP Aqueous Workup & Extraction Reaction_TP->Workup_TP Purification_TP Purification (e.g., Chromatography) Workup_TP->Purification_TP Product_TP Carbamate/Carbonate Product Purification_TP->Product_TP Spectroscopy_TP Spectroscopic Analysis (NMR, IR, MS) Product_TP->Spectroscopy_TP

Caption: General workflows for carbamate/carbonate synthesis.

Reaction Mechanisms

The underlying chemical transformations for both reagents proceed through the formation of a reactive intermediate that is subsequently attacked by a nucleophile (an amine or an alcohol).

G cluster_0 This compound Mechanism cluster_1 Triphosgene Mechanism DPP This compound Intermediate_DPP Phosphorylated Intermediate DPP->Intermediate_DPP + Nucleophile Nuc_DPP Nucleophile (R-NH₂ or R-OH) Nuc_DPP->Intermediate_DPP Product_DPP Carbamate/Carbonate Intermediate_DPP->Product_DPP - Diphenyl Phosphate (B84403) Biproduct_DPP Diphenyl Phosphate Intermediate_DPP->Biproduct_DPP TP Triphosgene Phosgene Phosgene (in situ) TP->Phosgene Decomposition Intermediate_TP Chloroformate/Carbamoyl Chloride Phosgene->Intermediate_TP + Nucleophile Nuc_TP Nucleophile (R-NH₂ or R-OH) Nuc_TP->Intermediate_TP Product_TP Carbamate/Carbonate Intermediate_TP->Product_TP + Nucleophile (if applicable)

Caption: Simplified reaction mechanisms.

Detailed Experimental Protocols

Synthesis of Ethyl N-phenylcarbamate using this compound

  • Reaction Setup: To a solution of aniline (B41778) (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere, add pyridine (B92270) (1.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in anhydrous CH₂Cl₂ dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford ethyl N-phenylcarbamate.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis of Ethyl N-phenylcarbamate using Triphosgene

  • Reaction Setup: In a well-ventilated fume hood, dissolve aniline (1.0 eq) and triethylamine (B128534) (2.5 eq) in anhydrous dichloromethane (CH₂Cl₂) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Reagent Addition: Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in anhydrous CH₂Cl₂ dropwise over 30 minutes. Caution: Triphosgene is toxic and moisture-sensitive; handle with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Recrystallize the crude product from ethanol/water to yield pure ethyl N-phenylcarbamate.

  • Analysis: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra for the purified product.

Synthesis of Diphenyl Carbonate using this compound

  • Reaction Setup: In a flask containing a solution of phenol (2.0 eq) and pyridine (2.2 eq) in anhydrous toluene, stir the mixture under a nitrogen atmosphere.

  • Reagent Addition: Add this compound (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove pyridinium (B92312) hydrochloride. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation or recrystallization from ethanol.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis of Diphenyl Carbonate using Triphosgene

  • Reaction Setup: To a solution of phenol (3.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a tertiary amine (e.g., triethylamine) or a phase transfer catalyst.

  • Reagent Addition: Add triphosgene (1.0 eq) portion-wise at a controlled temperature (e.g., 60-80 °C). Caution: This reaction can generate phosgene gas.

  • Reaction: Stir the mixture at the elevated temperature until the reaction is complete, as monitored by GC or TLC.

  • Workup: Cool the reaction mixture and wash with dilute acid and then with water to remove unreacted phenol and catalyst.

  • Purification: Dry the organic layer and remove the solvent. Purify the crude diphenyl carbonate by vacuum distillation or recrystallization.[1]

  • Analysis: Confirm the structure and purity of the product by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).

Conclusion

Both this compound and triphosgene serve as effective and safer alternatives to phosgene for the synthesis of carbamates and carbonates. The spectroscopic data of the purified products are largely identical, indicating that both reagents can produce the desired compounds with high fidelity. The choice between the two may depend on factors such as the scale of the reaction, the sensitivity of the substrates to the reaction conditions and byproducts (diphenyl phosphate vs. HCl/CO₂), and handling preferences. For instance, the in situ generation of phosgene from triphosgene requires stringent safety precautions. Conversely, the removal of the high-boiling diphenyl phosphate byproduct from the this compound reaction may necessitate careful purification. Ultimately, a thorough understanding of the spectroscopic characteristics of the expected products and potential impurities is crucial for ensuring the quality and success of any synthetic endeavor.

References

The Economic Viability of Diphenyl Chlorophosphate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a phosphorylating agent is a critical decision in the large-scale synthesis of pharmaceuticals and other fine chemicals, with significant implications for process efficiency, cost-effectiveness, and environmental impact. Diphenyl chlorophosphate (DPCP) is a widely utilized reagent for this purpose; however, a thorough evaluation of its economic viability requires a direct comparison with other common alternatives. This guide provides an objective comparison of this compound with two other prevalent phosphorylating agents, Phosphorus Oxychloride (POCl₃) and Diethyl chlorophosphate, supported by available data and detailed experimental considerations.

Performance Comparison of Phosphorylating Agents

ParameterThis compound (DPCP)Phosphorus Oxychloride (POCl₃)Diethyl chlorophosphate
Molecular Weight ( g/mol ) 268.63[1]153.33[2]172.55[3]
Indicative Price (USD/kg) $1.00 - $100.00[1]$5.00 - $6.50[4]~$580 (for 100g, extrapolated)[5]
Indicative Cost (USD/mol) $0.27 - $26.86$0.77 - $1.00~$100.00
Typical Reaction Conditions Often requires a base (e.g., pyridine (B92270), triethylamine) and an inert solvent (e.g., THF, DCM). Reactions can often be run at room temperature.Highly reactive, often used with a base (e.g., pyridine) and inert solvent. Reactions can be exothermic and may require cooling.[6]Can be used with a base (e.g., DABCO) in an inert solvent.[7]
Reported Yields 82-95% for the synthesis of phosphoramidates.Yields are generally high but can be variable depending on the substrate and conditions.97% for the phosphorylation of a porphyrin-derived alcohol.[7]
Key Advantages Good selectivity, milder reaction conditions compared to POCl₃.High reactivity, low cost.Good yields reported for specific applications.
Key Disadvantages Higher cost per mole compared to POCl₃, moisture sensitive.Highly corrosive and toxic, reacts violently with water, can lead to over-phosphorylation.[8][9][10][11]High cost, toxic, moisture sensitive.[12][13][14]
Waste Profile Generates phosphate (B84403) salts as byproducts. Newer synthesis methods aim to reduce phosphorus-containing wastewater.Generates acidic byproducts (HCl) and phosphate salts. Significant wastewater treatment may be required.Generates acidic byproducts and phosphate salts.

Safety and Handling Comparison

The choice of a phosphorylating agent has significant implications for process safety and environmental impact. A summary of the key hazard information for each reagent is provided below, based on their respective Safety Data Sheets (SDS).

Hazard InformationThis compound (DPCP)Phosphorus Oxychloride (POCl₃)Diethyl chlorophosphate
Primary Hazards Causes severe skin burns and eye damage, corrosive. Contact with water liberates toxic gas.[15][16][17][18]Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water, toxic.[8][9][10][11]Very toxic by inhalation, in contact with skin, and if swallowed. Causes burns. Contact with water liberates toxic gas.[12][13][14]
Handling Precautions Handle under inert gas (e.g., nitrogen). Wear appropriate personal protective equipment (PPE), including gloves, goggles, and lab coat. Avoid contact with moisture.[15]Use in a well-ventilated area or fume hood. Wear comprehensive PPE, including respiratory protection. Avoid contact with water and other incompatible materials.[8][9]Handle with extreme caution in a fume hood. Wear extensive PPE, including chemical-resistant gloves and respiratory protection. Avoid contact with moisture.[12][13]
Incompatible Materials Strong oxidizing agents, strong bases, water.[15]Water, alcohols, amines, strong bases, metals.[8][10]Water, strong oxidizing agents, acids, bases.[13]
Waste Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains.Dispose of as highly hazardous waste. Neutralize carefully with a suitable agent before disposal.Dispose of as highly hazardous waste. Requires careful handling and disposal by qualified personnel.

Experimental Protocols

Detailed and directly comparable experimental protocols for large-scale phosphorylation using these three reagents are not available in a single source. The following are representative protocols collated from literature for the phosphorylation of an alcohol, which is a common application.

Protocol 1: Phosphorylation of an Alcohol using this compound (DPCP)

This protocol is a general representation based on common laboratory practices.

Materials:

  • Alcohol substrate

  • This compound (DPCP)

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired phosphate ester.

Protocol 2: Phosphorylation of an Alcohol using Phosphorus Oxychloride (POCl₃)

This protocol is a general representation and requires stringent safety precautions.

Materials:

  • Alcohol substrate

  • Phosphorus Oxychloride (POCl₃)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a solution of Phosphorus Oxychloride (1.1 eq) in anhydrous DCM to the dropping funnel.

  • Add the POCl₃ solution dropwise to the stirred alcohol solution. The reaction is exothermic and the temperature should be maintained below 5 °C.

  • After the addition is complete, add pyridine (1.2 eq) dropwise, again maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Separate the organic layer and wash sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Phosphorylation of an Alcohol using Diethyl chlorophosphate

This protocol is based on a reported procedure for the phosphorylation of a porphyrin-derived alcohol.[7]

Materials:

  • Alcohol substrate

  • Diethyl chlorophosphate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous solvent (e.g., Toluene or DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) and DABCO (1.5 eq) in the anhydrous solvent.

  • Add Diethyl chlorophosphate (1.2 eq) to the stirred solution at room temperature.

  • Stir the reaction at room temperature for a specified time (e.g., 2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture may be filtered to remove any precipitated salts.

  • The filtrate is then concentrated under reduced pressure.

  • The residue is purified by a suitable method, such as column chromatography, to yield the desired diethyl phosphate ester.

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow for evaluating phosphorylating agents and the mechanism of action of a drug synthesized using such agents.

G cluster_0 Phase 1: Reagent Selection & Small-Scale Trials cluster_1 Phase 2: Process Optimization & Scale-Up cluster_2 Phase 3: Economic & Viability Assessment A Identify Potential Phosphorylating Agents (DPCP, POCl3, etc.) B Literature Review: - Reactivity - Cost - Safety A->B C Small-Scale Screening Reactions (Varying conditions) B->C D Analytical Evaluation: - Yield (HPLC, NMR) - Purity (LC-MS) C->D E Select Lead Candidate(s) D->E F Optimize Reaction Conditions: - Solvent - Temperature - Stoichiometry E->F G Pilot Scale Synthesis (1-10 kg) F->G H Impurity Profiling & Process Safety Assessment G->H I Cost of Goods Analysis: - Raw Materials - Waste Disposal H->I J Large-Scale Manufacturing Feasibility Study I->J K Final Recommendation for Commercial Synthesis J->K G cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of Viral Replication cluster_2 HCV Replication Complex Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism (Esterases, HINT1, Kinases) Sofosbuvir->Metabolism Enters Hepatocyte Active_Metabolite GS-461203 (Active Triphosphate Form) Metabolism->Active_Metabolite Incorporation Incorporation of GS-461203 into Nascent RNA Active_Metabolite->Incorporation NS5B HCV NS5B RNA-dependent RNA Polymerase NS5B->Incorporation Viral_RNA Viral RNA Template Viral_RNA->NS5B Nascent_RNA Nascent RNA Strand Termination Chain Termination Incorporation->Termination Inhibition Inhibition of Viral RNA Replication Termination->Inhibition

References

Cross-reactivity studies of Diphenyl chlorophosphate with different functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl chlorophosphate (DPCP) is a widely utilized phosphorylating agent in organic synthesis, crucial for the introduction of a diphenyl phosphate (B84403) moiety onto a variety of molecules.[1] Its reactivity with diverse functional groups is a key factor in its application, particularly in the synthesis of pharmaceuticals, peptides, and oligonucleotides.[1] This guide provides an objective comparison of DPCP's cross-reactivity with different functional groups, supported by available experimental data and detailed experimental protocols.

Quantitative Data Summary

Direct comparative kinetic studies of this compound with a wide range of functional groups under identical conditions are not extensively documented in publicly available literature. However, based on kinetic studies of its reactions with various nucleophiles and general principles of chemical reactivity, a qualitative to semi-quantitative comparison can be established. The following table summarizes the expected relative reactivity of DPCP with common functional groups.

Functional GroupNucleophileRelative ReactivityProduct FormedSupporting Evidence & Remarks
Amines R-NH₂Very HighPhosphoramidateKinetic studies on the aminolysis of DPCP with anilines show rapid reaction rates.[2] Amines are generally strong nucleophiles and bases, readily attacking the electrophilic phosphorus center of DPCP.[3][4]
Thiols R-SHHighThiophosphateThiols are known to be excellent nucleophiles.[5] While specific kinetic data for DPCP with thiols is scarce, related reagents like phenyl dichlorophosphate (B8581778) are effective for the formation of thiol esters, indicating high reactivity.[6]
Alcohols R-OHModerate to HighPhosphate EsterDPCP is a common reagent for the phosphorylation of alcohols.[7][8] The reaction often requires a base or catalyst to deprotonate the alcohol, enhancing its nucleophilicity.[7] Phenols, being more acidic, are also readily phosphorylated.[9]
Carboxylic Acids R-COOHLow to ModerateMixed Anhydride (B1165640)Carboxylic acids are generally weaker nucleophiles than amines, thiols, or alcohols. The reaction with DPCP typically requires an activating agent or a base to form a more nucleophilic carboxylate anion, leading to a mixed anhydride which can then be used for further reactions like ester or amide formation.[6]

Experimental Protocols

The following is a generalized protocol for a comparative cross-reactivity study of this compound with different functional groups. This protocol is based on methodologies reported in kinetic studies of related compounds and can be adapted for specific experimental setups.

Objective: To determine the relative reactivity of this compound with an amine, an alcohol, a thiol, and a carboxylic acid under standardized conditions.

Materials:

  • This compound (DPCP)

  • An amine (e.g., aniline (B41778) or benzylamine)

  • An alcohol (e.g., benzyl (B1604629) alcohol)

  • A thiol (e.g., benzyl mercaptan)

  • A carboxylic acid (e.g., benzoic acid)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine)

  • Internal standard for analysis (e.g., dodecane (B42187) for GC-MS)

  • Reaction vials, syringes, and magnetic stir bars

  • Analytical instrument (e.g., GC-MS, HPLC, or NMR)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DPCP in the chosen anhydrous solvent (e.g., 0.1 M).

    • Prepare separate stock solutions of the amine, alcohol, thiol, and carboxylic acid in the same anhydrous solvent (e.g., 0.2 M).

    • Prepare a stock solution of the non-nucleophilic base in the same anhydrous solvent (e.g., 0.2 M).

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a reaction vial equipped with a magnetic stir bar, add a defined volume of the nucleophile stock solution (amine, alcohol, thiol, or carboxylic acid).

    • Add a defined volume of the non-nucleophilic base stock solution.

    • Add a defined volume of the internal standard stock solution.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a defined volume of the DPCP stock solution to the reaction vial with vigorous stirring.

    • At specific time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by adding a large volume of a suitable quenching agent like water or a dilute acid).

  • Analysis:

    • Analyze the quenched aliquots using a suitable analytical technique (GC-MS, HPLC, or NMR) to quantify the consumption of the starting materials and the formation of the product.

    • Plot the concentration of the product formed or the reactant consumed against time to determine the initial reaction rate for each functional group.

  • Data Comparison:

    • Compare the initial reaction rates obtained for the amine, alcohol, thiol, and carboxylic acid to establish the relative reactivity of DPCP with these functional groups under the tested conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of DPCP's reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpcp Prepare DPCP Stock Solution initiate Initiate with DPCP prep_dpcp->initiate prep_nucleophiles Prepare Nucleophile Stock Solutions (Amine, Alcohol, Thiol, Acid) mix Mix Nucleophile, Base, and Internal Standard prep_nucleophiles->mix prep_base Prepare Base Stock Solution prep_base->mix prep_is Prepare Internal Standard Solution prep_is->mix equilibrate Equilibrate Temperature mix->equilibrate equilibrate->initiate aliquot Take Aliquots at Time Intervals initiate->aliquot quench Quench Reaction aliquot->quench analyze Analyze Aliquots (GC-MS, HPLC, NMR) quench->analyze plot Plot Concentration vs. Time analyze->plot compare Compare Reaction Rates plot->compare

Caption: Experimental workflow for comparative cross-reactivity studies.

G cluster_reactivity Relative Reactivity DPCP Diphenyl Chlorophosphate Amine Amine (Very High) DPCP->Amine Fastest Thiol Thiol (High) DPCP->Thiol Alcohol Alcohol (Moderate-High) DPCP->Alcohol Carboxylic_Acid Carboxylic Acid (Low-Moderate) DPCP->Carboxylic_Acid Slowest

Caption: Reactivity hierarchy of DPCP with functional groups.

References

A Critical Review of Diphenyl Chlorophosphate's Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl chlorophosphate (DPCP) is a versatile and powerful phosphorylating agent that has found extensive utility in modern organic synthesis. Its reactivity allows for the efficient formation of phosphate (B84403) esters, phosphoramidates, and other organophosphorus compounds, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, peptides, and oligonucleotides. This guide provides a critical review of DPCP's applications, objectively comparing its performance with alternative reagents and providing supporting experimental data where available.

Performance Comparison: this compound vs. Alternatives

The efficacy of a reagent is best assessed by direct comparison with other available methods. While reaction conditions can vary significantly between studies, the following tables summarize quantitative data for key applications of this compound and its common alternatives.

Phosphorylation of Alcohols

The introduction of a phosphate group to an alcohol is a fundamental transformation in organic synthesis. DPCP is a widely used reagent for this purpose.

Reagent/MethodSubstrateProduct Yield (%)Reference
This compound (DPCP) / 4-Methylpyridine (B42270) N-oxideOctanol92[1]
This compound (DPCP) / 4-Methylpyridine N-oxide3-Methyl-1-butanol92[1]
This compound (DPCP) / 4-Methylpyridine N-oxidePhenethyl alcohol93[1]
Diethyl chlorophosphate / 4-Methylpyridine N-oxide1-Phenylethanol95[1]
Diethyl H-phosphonate / Al(OTf)₃Diphenylmethanol96[2]
Diphenylphosphine oxide / Al(OTf)₃Diphenylmethanol68[2]

Analysis: this compound, particularly when activated by a nucleophilic catalyst like 4-methylpyridine N-oxide, provides excellent yields for the phosphorylation of a variety of primary alcohols.[1] The data suggests that for simple alcohol phosphorylation, DPCP is a highly effective reagent. Alternative methods, such as those employing other chlorophosphates or Lewis acid catalysis with H-phosphonates and phosphine (B1218219) oxides, also offer high yields.[1][2] The choice of reagent may therefore depend on factors such as substrate compatibility, cost, and ease of handling.

Peptide Synthesis (Amide Bond Formation)

DPCP can be used as a coupling agent in peptide synthesis, facilitating the formation of amide bonds. It is often compared to a wide array of other coupling reagents developed for this purpose.

Coupling ReagentCoupling ReactionYield (%)RacemizationReference
Diphenyl phosphorazidate (from DPCP) Z-Gly-Phe + Gly-OEt94Low[3] (Implied)
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateDifficult couplingsHighMinimal[4]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateStandard couplingsHighLow[5]
HBTU/TBTUStandard couplingsHighLow[6]
Oxalyl chloride / Triphenylphosphine (B44618) oxideHindered carboxylic acid + low nucleophilic amine67-90None[7]

Analysis: While direct quantitative comparisons for DPCP in peptide synthesis are less common in recent literature, its derivative, diphenyl phosphorazidate, has been shown to be effective for racemization-free peptide synthesis.[3] However, the field of peptide synthesis is dominated by highly efficient uronium and phosphonium-based reagents like BOP, PyBOP, HBTU, and HATU, which are known for their rapid reaction times and low levels of racemization.[4][5][6][8] More recent developments using oxalyl chloride in combination with triphenylphosphine oxide also provide excellent yields with no racemization, even for challenging couplings.[7] For standard peptide synthesis, DPCP is a viable but perhaps less common choice compared to the more specialized and widely adopted coupling reagents.

Oligonucleotide Synthesis

The synthesis of DNA and RNA is a specialized field that relies on highly efficient coupling methods. While DPCP has been used in the H-phosphonate method, the phosphoramidite (B1245037) approach is now the gold standard.[9]

Method/ReagentStepwise Yield (%)Key FeaturesReference
H-Phosphonate (using DPCP for activation) ~95-98Requires oxidation step after coupling[9]
Phosphoramidite >99High efficiency, automated, wide variety of monomers[9][10]

Analysis: The phosphoramidite method offers significantly higher stepwise coupling efficiencies (>99%) compared to the H-phosphonate method.[9][10] This difference is critical for the synthesis of long oligonucleotides, where a small decrease in stepwise yield leads to a dramatic reduction in the overall yield of the final product. While H-phosphonate chemistry, which can utilize reagents like DPCP for activation, is a viable alternative, particularly for certain modifications, it is less widely used for routine oligonucleotide synthesis due to the superior performance of phosphoramidites.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for key applications of this compound.

General Procedure for the Phosphorylation of Alcohols using this compound

This protocol is adapted from a procedure using 4-methylpyridine N-oxide as a catalyst.[1]

Materials:

  • Alcohol (1.0 equiv)

  • This compound (1.3 equiv)

  • 4-Methylpyridine N-oxide (0.2 equiv)

  • Activated 4 Å molecular sieves (350 wt%)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol, activated 4 Å molecular sieves, and 4-methylpyridine N-oxide.

  • Add anhydrous dichloromethane and stir the mixture at room temperature.

  • Slowly add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of celite to remove the molecular sieves.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired phosphate ester.

General Procedure for Amide Bond Formation (Peptide Coupling)

This protocol describes a general method for amide bond formation from a carboxylic acid and an amine, where a phosphonium (B103445) salt is generated in situ. While not directly using DPCP, it illustrates a common strategy for which DPCP could be an alternative activating agent. This specific protocol uses N-chlorophthalimide and triphenylphosphine.[11]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (3.0 equiv)

  • N-chlorophthalimide (1.5 equiv)

  • Triphenylphosphine (1.5 equiv)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or toluene)

Procedure:

  • To a flask containing the carboxylic acid, add the anhydrous solvent.

  • Add the amine, N-chlorophthalimide, and triphenylphosphine to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired amide.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is facilitated by clear diagrams.

Reaction Mechanism: Phosphorylation of an Alcohol with DPCP

phosphorylation ROH R-OH (Alcohol) Intermediate [(PhO)₂P(O)-Catalyst]⁺Cl⁻ ROH->Intermediate Nucleophilic attack DPCP (PhO)₂P(O)Cl (DPCP) DPCP->Intermediate Catalyst Catalyst (e.g., Pyridine) Catalyst->Intermediate Product R-O-P(O)(OPh)₂ (Phosphate Ester) Intermediate->Product HCl HCl Intermediate->HCl

Caption: Proposed mechanism for the catalyzed phosphorylation of an alcohol using DPCP.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

spps_workflow start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., Piperidine) start->deprotection washing1 Wash Resin deprotection->washing1 coupling Couple next Fmoc-Amino Acid (using coupling agent like DPCP) washing1->coupling washing2 Wash Resin coupling->washing2 repeat Repeat for all Amino Acids washing2->repeat repeat->deprotection Yes final_deprotection Final N-terminal Deprotection repeat->final_deprotection No cleavage Cleave Peptide from Resin (e.g., TFA) final_deprotection->cleavage purification Purification (e.g., HPLC) cleavage->purification end Pure Peptide purification->end

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Conclusion

This compound remains a highly relevant and effective reagent in modern organic synthesis, particularly for the phosphorylation of alcohols where it consistently delivers high yields.[1] While it can be applied to peptide and oligonucleotide synthesis, more specialized and efficient reagents have largely become the standard in these fields.[8][9] The choice of phosphorylating or coupling agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired efficiency, and cost considerations. For many phosphorylation reactions, DPCP offers a reliable and high-yielding option for the synthetic chemist.

References

Unraveling the Phosphorylation Pathway: A Guide to Isotopic Labeling Studies of Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise reaction mechanism of a phosphorylating agent is paramount for optimizing reaction conditions, minimizing side reactions, and achieving desired product yields. Diphenyl chlorophosphate (DPCP) is a widely utilized reagent for the phosphorylation of alcohols, phenols, and amines in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] This guide provides a comparative analysis of plausible reaction mechanisms for DPCP and details a proposed isotopic labeling study to elucidate the definitive pathway.

The phosphorylation of an alcohol with this compound is generally proposed to proceed through one of two primary mechanistic pathways: a dissociative (SN1-like) mechanism or an associative (SN2-like) mechanism. Distinguishing between these pathways is crucial for controlling the stereochemistry and regioselectivity of the phosphorylation reaction.

Proposed Reaction Mechanisms

Dissociative (SN1-like) Mechanism

In a dissociative pathway, the reaction proceeds through a highly reactive metaphosphate intermediate. This mechanism involves the initial, rate-determining departure of the chloride ion to form a planar and highly electrophilic diphenylmetaphosphate species. This intermediate is then rapidly attacked by the nucleophilic alcohol.

Associative (SN2-like) Mechanism

The associative mechanism involves a direct backside attack of the alcohol nucleophile on the phosphorus center, proceeding through a pentacoordinate transition state. In this concerted process, the bond to the incoming nucleophile forms as the bond to the leaving group (chloride) breaks.

Elucidating the Mechanism with 18O Isotopic Labeling

To differentiate between the dissociative and associative mechanisms, a crossover experiment using 18O-labeled alcohol can be employed. The position of the 18O label in the final phosphate (B84403) triester product provides unambiguous evidence for the operative reaction pathway.

Experimental Protocol: 18O-Labeling Crossover Experiment

Objective: To determine whether the reaction of this compound with an alcohol proceeds through a dissociative or associative mechanism.

Materials:

  • This compound (DPCP)

  • (R)-Butan-2-ol

  • (R)-[18O]Butan-2-ol (isotopically enriched)

  • Anhydrous pyridine (B92270)

  • Anhydrous diethyl ether

  • Deuterated chloroform (B151607) (CDCl3) for NMR analysis

  • High-resolution mass spectrometer

  • NMR spectrometer

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks under an inert atmosphere (e.g., argon or nitrogen), prepare the following reaction mixtures at 0 °C:

    • Flask A (Unlabeled): Dissolve (R)-Butan-2-ol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

    • Flask B (Labeled): Dissolve (R)-[18O]Butan-2-ol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

  • Addition of DPCP: To each flask, add a solution of this compound (1.1 eq) in anhydrous diethyl ether dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reactions at 0 °C for 1 hour and then allow them to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Crossover: After approximately 50% completion (as determined by TLC), combine the contents of Flask A and Flask B into a single flask. Continue to stir the combined reaction mixture at room temperature until the starting alcohols are fully consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product mixture by flash column chromatography on silica (B1680970) gel to isolate the diphenyl phosphate ester products.

  • Analysis: Analyze the purified product mixture by high-resolution mass spectrometry to determine the isotopic distribution in the phosphate ester products. Analyze the stereochemistry of the products by 31P NMR spectroscopy in a chiral solvent or after derivatization with a chiral auxiliary.

Expected Outcomes and Interpretation

The distribution of the 18O label in the resulting diphenyl butyl-2-phosphate products will be indicative of the reaction mechanism.

MechanismExpected 18O Distribution in ProductsStereochemical Outcome
Dissociative (SN1-like) A statistical mixture of unlabeled, single-labeled, and potentially double-labeled (if scrambling occurs) phosphate esters. The 18O from the labeled butan-2-ol will be incorporated into the phosphate esters formed from both the labeled and unlabeled butan-2-ol.Racemization at the phosphorus center.
Associative (SN2-like) Two distinct phosphate ester products: one unlabeled and one containing a single 18O atom directly bonded to the butyl group. No crossover of the 18O label to the phosphate ester derived from the unlabeled butan-2-ol will be observed.Inversion of configuration at the phosphorus center.

Table 1. Predicted outcomes of the 18O-labeling crossover experiment for the dissociative and associative mechanisms.

Visualization of Proposed Mechanisms and Workflow

reaction_mechanisms cluster_dissociative Dissociative (SN1-like) Mechanism cluster_associative Associative (SN2-like) Mechanism DPCP_diss This compound Meta_diss Diphenylmetaphosphate Intermediate DPCP_diss->Meta_diss - Cl- Product_diss Diphenyl Alkyl Phosphate Meta_diss->Product_diss + R-OH ROH_diss R-OH DPCP_assoc This compound TS_assoc Pentacoordinate Transition State DPCP_assoc->TS_assoc + R-OH Product_assoc Diphenyl Alkyl Phosphate TS_assoc->Product_assoc - Cl- ROH_assoc R-OH

Figure 1. Proposed reaction mechanisms for phosphorylation.

experimental_workflow Start Start: Prepare Two Reaction Mixtures FlaskA Flask A: (R)-Butan-2-ol + Pyridine Start->FlaskA FlaskB Flask B: (R)-[18O]Butan-2-ol + Pyridine Start->FlaskB AddDPCP Add this compound to each flask FlaskA->AddDPCP FlaskB->AddDPCP React React to ~50% Completion AddDPCP->React Combine Combine Flask A and Flask B React->Combine ReactComplete React to Completion Combine->ReactComplete Workup Aqueous Workup and Extraction ReactComplete->Workup Purify Flash Column Chromatography Workup->Purify Analyze Analysis: - High-Resolution Mass Spectrometry - 31P NMR Spectroscopy Purify->Analyze

Figure 2. Isotopic labeling experimental workflow.

Comparison with Alternative Phosphorylating Reagents

While this compound is a versatile reagent, other phosphorylating agents are available, each with its own characteristic reaction mechanism.

ReagentCommon MechanismKey Characteristics
Phosphoramidites Nucleophilic catalysisUsed extensively in oligonucleotide synthesis; requires an activation step followed by oxidation.[3]
H-phosphonates Tautomeric equilibriumInvolves activation to form a P(V) intermediate before coupling.
Pyrophosphates Group transferBiologically relevant phosphorylating agents, often enzyme-catalyzed.

Table 2. Comparison of this compound with alternative phosphorylating reagents.

The choice of phosphorylating agent will depend on the specific substrate, desired product, and required reaction conditions. Understanding the underlying mechanism is critical for making an informed decision. The proposed isotopic labeling study for this compound provides a clear and definitive method for elucidating its reaction pathway, enabling more precise control over phosphorylation reactions in complex molecule synthesis.

References

Safety Operating Guide

Proper Disposal Procedures for Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of diphenyl chlorophosphate, designed for researchers, scientists, and drug development professionals. The following procedural guidance ensures safe handling and compliance with waste management regulations.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound, ensure all necessary safety measures are in place. This chemical is corrosive and moisture-sensitive, reacting with water to liberate toxic gas.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent any contact with the chemical.[2]

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Safety glasses with side shields or chemical safety goggles.

    • Face Protection: A face shield is recommended in addition to goggles.[3]

    • Protective Clothing: A lab coat or chemical-resistant apron.[3]

    • Respiratory Protection: Use in a well-ventilated area, such as a fume hood.[4] For major spills or in case of fire, a self-contained breathing apparatus is necessary.[1][2]

  • Handling:

    • Avoid inhalation of vapor or mist.[4]

    • Prevent contact with skin and eyes.[5]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, alkalis, and water.[1][5][6]

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent harm and environmental contamination.

  • Evacuate: Immediately evacuate unnecessary personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.[2][4]

  • Contain: Prevent the spill from entering drains or public waters using dikes or inert absorbent materials like sand, earth, or vermiculite.[4][5][7]

  • Absorb: Soak up the spill with an inert absorbent material.[4]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[4][7]

  • Clean: Clean the affected area thoroughly.[2]

  • Decontaminate: Wash contaminated clothing before reuse.

Waste Disposal Procedure

This compound must be disposed of as hazardous waste. Do not dispose of it down the sewer.[5] All disposal methods must comply with local, regional, and national regulations.[1][2]

  • Consult Regulations: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.[1]

  • Labeling: Ensure the waste container is clearly and accurately labeled as hazardous waste, indicating the contents.

  • Neutralization (Recommended Treatment):

    • A recommended treatment involves neutralization with soda ash (sodium carbonate) or soda-lime.[7] This should be performed by trained personnel in a controlled environment.

  • Final Disposal:

    • Following neutralization, the material can be prepared for final disposal.[7]

    • Dispose of the contents and container at an approved waste disposal plant.[1][2][3] Options may include:

      • Burial in a licensed landfill.[7]

      • Incineration in a licensed apparatus.[7]

  • Empty Container Decontamination:

    • Decontaminate empty containers by rinsing with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by water.[7]

    • Observe all label safeguards until containers are cleaned and destroyed.[7] Handle uncleaned containers as you would the product itself.[2]

Data Presentation: Disposal & Transport Information

ParameterSpecificationSource
Neutralization Agent Soda-ash or soda-lime[7]
Container Decontamination 5% aqueous sodium hydroxide or soda ash solution[7]
UN Number UN3265[1][4][5]
Transport Hazard Class 8 (Corrosive)[1][4]
Packing Group II or III[1][4]

Experimental Protocol: Neutralization of this compound

This is a general guideline and should be adapted based on the quantity of waste and specific laboratory safety protocols.

  • Preparation: In a designated fume hood, prepare a suitable reaction vessel (e.g., a large beaker or flask) with a stirrer. Ensure appropriate PPE is worn.

  • Dilution (Optional but Recommended): If dealing with a concentrated amount, consider diluting the this compound in an inert solvent to better control the reaction.

  • Neutralization: Slowly and carefully add a 5-10% solution of soda ash (sodium carbonate) or a slurry of soda-lime to the this compound waste with constant stirring. The reaction is exothermic; control the rate of addition to manage the temperature.

  • Monitoring: Monitor the pH of the mixture. Continue adding the neutralizing agent until the pH is neutral (approximately 7).

  • Disposal: Once neutralized, the resulting mixture can be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.

Mandatory Visualization: Disposal Workflow

Diphenyl_Chlorophosphate_Disposal_Workflow start Start: this compound Waste assess Assess Quantity and Contamination start->assess spill Spill or Uncontained? assess->spill Check for spills empty_container Empty Container? assess->empty_container Check container status spill_protocol Follow Spill Management Protocol: 1. Evacuate 2. Contain 3. Absorb 4. Collect spill->spill_protocol Yes contained_waste Contained Waste spill->contained_waste No package Package in Labeled, Closed Hazardous Waste Container spill_protocol->package neutralize Neutralize with Soda Ash or Soda-Lime contained_waste->neutralize neutralize->package dispose Dispose via Approved Waste Management Facility package->dispose empty_container->contained_waste No decontaminate Decontaminate Container (5% NaOH or Soda Ash) empty_container->decontaminate Yes decontaminate->dispose end End of Process dispose->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.